Product packaging for Benzo[b]thiophene-7-carbaldehyde(Cat. No.:CAS No. 10134-91-5)

Benzo[b]thiophene-7-carbaldehyde

Cat. No.: B158769
CAS No.: 10134-91-5
M. Wt: 162.21 g/mol
InChI Key: WSSVAOKEXMFMIO-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carbaldehyde is a useful research compound. Its molecular formula is C9H6OS and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6OS B158769 Benzo[b]thiophene-7-carbaldehyde CAS No. 10134-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVAOKEXMFMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443647
Record name benzo[b]thiophene-7-carbaldehyde
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10134-91-5
Record name benzo[b]thiophene-7-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-7-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Benzo[b]thiophene-7-carbaldehyde, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes for this specific isomer in published literature, this document outlines a robust, multi-step approach commencing from the commercially available 2-bromo-6-fluorobenzaldehyde. The synthesis leverages well-established organometallic and heterocyclic chemistry principles to yield the target compound.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a three-step process. The initial phase involves the construction of the benzo[b]thiophene core, leading to the formation of a key intermediate, 7-bromobenzo[b]thiophene. The subsequent step focuses on the conversion of this intermediate into the final product via a Grignard reaction followed by formylation.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzo[b]thiophene

The initial step involves the synthesis of 4-bromobenzo[b]thiophene from 2-bromo-6-fluorobenzaldehyde. This is achieved through an etherification reaction with a halomethyl mercaptan, followed by a Wittig reaction to construct the thiophene ring.[1]

Reaction Scheme:

Step 1: Synthesis of 4-Bromobenzo[b]thiophene reactant1 2-Bromo-6-fluorobenzaldehyde intermediate1 2-Chloro(bromo)methylthio-6-bromobenzaldehyde reactant1->intermediate1 1. Alkali, Organic Solvent 10-80 °C, 2-6h reactant2 Halomethyl mercaptan reactant2->intermediate1 reactant3 Triphenylphosphine intermediate2 Quaternary phosphonium salt reactant3->intermediate2 base1 Alkali base2 Base product 4-Bromobenzo[b]thiophene base2->product intermediate1->intermediate2 2. Triphenylphosphine, Toluene 60-140 °C, 2-6h intermediate2->product 3. Base, Organic Solvent Step 3: Synthesis of this compound reactant1 7-Bromobenzo[b]thiophene intermediate Benzo[b]thiophen-7-ylmagnesium bromide reactant1->intermediate 1. Anhydrous THF, I₂ (cat.) Reflux, 1-2h reactant2 Mg turnings reactant2->intermediate reactant3 Anhydrous DMF product This compound reactant3->product intermediate->product 2. Anhydrous THF, 0 °C 3. Quench (sat. NH₄Cl) Synthetic Workflow start 2-Bromo-6-fluorobenzaldehyde step1 Synthesis of 4-Bromobenzo[b]thiophene start->step1 intermediate1 4-Bromobenzo[b]thiophene step1->intermediate1 step2 Isomerization (Conceptual) intermediate1->step2 intermediate2 7-Bromobenzo[b]thiophene step2->intermediate2 step3 Grignard Formylation intermediate2->step3 product This compound step3->product

References

An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. Their unique structural features and diverse biological activities make them valuable scaffolds in the design of novel therapeutic agents and functional organic materials.[1] Benzo[b]thiophene-7-carbaldehyde, a specific isomer in this family, serves as a crucial intermediate in the synthesis of more complex molecules, including potential anti-cancer agents and fluorescent dyes.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents a generalized synthetic workflow.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₆OS[2]
Molecular Weight 162.21 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 42 °C[3]
Boiling Point Not available
Solubility Not available
pKa Not available
CAS Number 10134-91-5[1][2]

Experimental Protocols

To supplement the available data, this section provides detailed, generalized experimental protocols for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[4][5]

  • Spatula[6]

  • Mortar and pestle (optional)[6]

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube gently on a hard surface.[7]

  • Place the capillary tube into the heating block of the melting point apparatus.[6]

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (42 °C).[7]

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).[7]

  • A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (for liquids at atmospheric or reduced pressure)

As this compound is a solid at room temperature, its boiling point would be determined at elevated temperatures.

Apparatus:

  • Thiele tube or other suitable heating bath[8]

  • Small test tube or fusion tube[9]

  • Capillary tube (sealed at one end)[9]

  • Thermometer[9]

  • Heat source (e.g., Bunsen burner or heating mantle)[8]

  • Liquid for heating bath (e.g., paraffin oil)[8]

Procedure:

  • Place a small amount of the molten this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it into the test tube containing the sample.[9]

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube containing the heating liquid.[8]

  • Heat the side arm of the Thiele tube gently and evenly.[8]

  • Observe a stream of bubbles emerging from the open end of the capillary tube as the temperature rises.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8]

Determination of Solubility

Solubility is a crucial parameter for drug development and reaction chemistry.

Apparatus:

  • Small test tubes[10][11]

  • Spatula[6]

  • Vortex mixer or shaker

Solvents to Test:

  • Water[10][11]

  • 5% Sodium Hydroxide (NaOH) solution[10][12]

  • 5% Sodium Bicarbonate (NaHCO₃) solution[10][12]

  • 5% Hydrochloric Acid (HCl) solution[10][12]

  • Organic solvents (e.g., ethanol, diethyl ether, acetone, toluene)[10]

Procedure:

  • Place approximately 10-20 mg of this compound into a separate small test tube for each solvent to be tested.[10]

  • Add 1 mL of the chosen solvent to the test tube.[10]

  • Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.[10]

  • Observe the mixture. The compound is considered "soluble" if it completely dissolves, "partially soluble" if some but not all of the solid dissolves, and "insoluble" if the solid does not appear to dissolve.[13]

  • For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties of the dissolved compound.[12]

Determination of pKa

The pKa value provides insight into the acidity or basicity of a compound. For an aromatic aldehyde, this would typically refer to the acidity of any ionizable protons, which in this case are not immediately obvious from the core structure. However, the aldehyde proton can be abstracted under strongly basic conditions.

Apparatus:

  • UV-Vis Spectrophotometer or Potentiometric titrator[14]

  • pH meter[14]

  • Burette

  • Stir plate and stir bar

Procedure (Spectrophotometric Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if water solubility is low).

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a small, constant aliquot of the stock solution to each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14]

Mandatory Visualization

Since no specific signaling pathways involving this compound have been identified in the literature, a logical diagram illustrating a generalized synthetic workflow for substituted benzo[b]thiophene carboxaldehydes is provided below. This represents a common and fundamental chemical process relevant to this class of compounds.

G cluster_start Starting Materials cluster_cyclization Cyclization cluster_formylation Formylation start1 Substituted Thiophenol intermediate1 S-Alkylation start1->intermediate1 Base start2 α-Halo Acetaldehyde start2->intermediate1 intermediate2 Intramolecular Electrophilic Cyclization intermediate1->intermediate2 Acid Catalyst product Substituted Benzo[b]thiophene-carbaldehyde intermediate2->product Formylating Agent (e.g., Vilsmeier-Haack)

Generalized Synthesis of Benzo[b]thiophene Carboxaldehydes.

References

An In-depth Technical Guide to the Structural Elucidation of Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-7-carbaldehyde is a vital heterocyclic building block in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its unique aromatic structure and reactive aldehyde group make it a versatile intermediate for creating novel compounds, including potential anti-cancer agents and organic semiconductors.[1] This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of this compound. It details the expected spectroscopic data, provides standardized experimental protocols, and outlines the logical workflow for confirming its molecular structure.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values serve as the initial reference points for all subsequent analytical investigations.

PropertyValueSource
Molecular Formula C₉H₆OS[1]
Molecular Weight 162.21 g/mol [1]
Appearance Yellow crystalline solid[1]
CAS Number 10134-91-5[1]

Proposed Synthesis and Structural Elucidation Workflow

A definitive synthesis of this compound is not extensively detailed in readily available literature. However, a plausible and common approach involves the formylation of a suitable benzo[b]thiophene precursor. The logical workflow for its synthesis and subsequent structural confirmation is outlined below.

G cluster_synthesis Proposed Synthesis Pathway start 7-Bromobenzo[b]thiophene step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78°C) start->step1 step2 Formylation (Quench with DMF) step1->step2 step3 Aqueous Workup & Purification step2->step3 product This compound step3->product

Caption: A plausible synthetic route to this compound.

Once synthesized and purified, the compound undergoes a rigorous analytical workflow to confirm its identity and structure.

G cluster_workflow Structural Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, COSY) Establish C-H Framework MS->NMR Confirms Mass IR Infrared (IR) Spectroscopy Identify Functional Groups (C=O, C-H) NMR->IR Confirms Connectivity Final Structure Confirmed IR->Final Confirms Aldehyde

Caption: The analytical workflow for structural confirmation.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on the combined interpretation of data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy. While specific experimental data for the 7-carbaldehyde isomer is sparse in the literature, the following tables summarize the expected values based on known data for related isomers and standard principles of spectroscopy.[2][3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the molecular formula through high-resolution analysis.

Analysis TypeExpected m/zInterpretation
Low-Resolution MS (EI) 162Molecular Ion [M]⁺
161[M-H]⁺, often a strong peak
134[M-CO]⁺, loss of carbonyl
133[M-CHO]⁺, loss of formyl radical
High-Resolution MS (ESI) 163.0212[M+H]⁺, Calculated for C₉H₇OS⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms. The expected chemical shifts for the protons (¹H) and carbons (¹³C) are detailed below.

Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~10.2 s - H-8 (Aldehyde)
~8.3 d ~7.5 H-6
~8.0 d ~7.5 H-4
~7.6 t ~7.5 H-5
~7.55 d ~5.5 H-2 or H-3

| ~7.45 | d | ~5.5 | H-3 or H-2 |

Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~192.0 C-8 (Aldehyde C=O)
~144.0 C-7a
~140.0 C-3a
~135.0 C-7
~133.0 C-6
~128.0 C-4
~126.0 C-5
~125.5 C-2 or C-3

| ~123.0 | C-3 or C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, most notably the aldehyde.

Wavenumber (cm⁻¹)IntensityAssignment
~2830, ~2730MediumC-H Stretch (Aldehyde)
~1695StrongC=O Stretch (Aromatic Aldehyde)
~1590, ~1450Medium-StrongC=C Stretch (Aromatic Rings)
~820StrongC-H Bend (Out-of-plane, indicative of substitution)

Experimental Protocols

To acquire the data necessary for structural elucidation, standardized experimental protocols should be followed.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

  • Data Processing: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS peak at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated as a ratio of the sample scan to the background scan and is typically displayed in terms of transmittance or absorbance.

Conclusion

The structural elucidation of this compound is achieved through a systematic combination of modern analytical techniques. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive evidence for the presence of the critical aldehyde functional group. Finally, one- and two-dimensional NMR spectroscopy allows for the complete and unambiguous assignment of the carbon-hydrogen framework, confirming the 7-position substitution pattern on the benzo[b]thiophene core. The collective data from these methods provides the conclusive proof required by researchers in the fields of chemical synthesis and drug development.

References

Synthesis of Novel Benzo[b]thiophene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophenes, heterocyclic compounds composed of a benzene ring fused to a thiophene ring, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their inherent structural features, including the electron-rich sulfur atom and planar nature, facilitate binding to a wide array of enzymes and receptors, making them attractive candidates for drug development.[3] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4][5] This technical guide provides an in-depth overview of modern synthetic methodologies for novel benzo[b]thiophene derivatives, detailed experimental protocols, quantitative biological data, and visualization of key signaling pathways and experimental workflows.

I. Synthetic Methodologies for Benzo[b]thiophene Derivatives

The construction of the benzo[b]thiophene core and the introduction of diverse substituents are crucial for modulating the biological activity of these compounds. Several powerful synthetic strategies have been developed, with palladium-catalyzed cross-coupling reactions and electrophilic cyclization being among the most prevalent and versatile.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A robust and widely employed method for the synthesis of 2-substituted and 2,3-disubstituted benzo[b]thiophenes involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[6][7][8] This approach typically utilizes readily available starting materials like ortho-iodothioanisole or 2-iodothiophenol and various terminal alkynes.[3][6]

Experimental Protocol: Synthesis of 2-Aryl-3-iodobenzo[b]thiophenes [8][9]

This protocol describes the synthesis of a 2-aryl-3-iodobenzo[b]thiophene derivative, a versatile intermediate for further functionalization.

Step 1: Sonogashira Coupling of o-Iodothioanisole with a Terminal Alkyne. To a solution of o-iodothioanisole (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) are added. The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

Step 2: Electrophilic Iodocyclization. Upon completion of the coupling reaction, a solution of iodine (1.2 mmol) in a solvent like dichloromethane is added to the reaction mixture. The mixture is stirred at room temperature for a specified period (e.g., 30 minutes to a few hours). The reaction is then quenched, typically with an aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., anhydrous MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-3-iodobenzo[b]thiophene.

Characterization Data for a Representative Compound (3-iodo-2-phenylbenzo[b]thiophene):

  • Appearance: Light yellow solid.

  • 1H NMR (400 MHz, CDCl3) δ: 7.90-7.80 (m, 2H), 7.60-7.50 (m, 3H), 7.45-7.35 (m, 2H).

  • 13C NMR (101 MHz, CDCl3) δ: 141.5, 139.8, 134.2, 129.8, 128.9, 128.6, 125.3, 124.8, 124.5, 122.7, 94.5.

  • HRMS (ESI) m/z: calculated for C14H9IS [M]+, found [M]+.

The following diagram illustrates the general workflow for this synthetic approach.

G start Starting Materials: o-Iodothioanisole & Terminal Alkyne pd_catalyst PdCl2(PPh3)2, CuI, Et3N start->pd_catalyst coupling Sonogashira Coupling pd_catalyst->coupling intermediate o-(1-Alkynyl)thioanisole Intermediate coupling->intermediate electrophile Electrophile (e.g., I2) intermediate->electrophile cyclization Electrophilic Cyclization electrophile->cyclization purification Purification (Column Chromatography) cyclization->purification product 2,3-Disubstituted Benzo[b]thiophene purification->product

Workflow for Palladium-Catalyzed Synthesis.
One-Pot Multi-component Reactions

For the rapid generation of molecular diversity, one-pot multi-component reactions are highly efficient. The Gewald reaction, for instance, allows for the synthesis of highly functionalized 2-aminobenzo[b]thiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [10]

Step 1: Reaction Setup. In a round-bottom flask, cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) are dissolved in ethanol (20 mL).

Step 2: Addition of Base and Reaction. A catalytic amount of a base, such as diethylamine or morpholine, is added to the mixture. The reaction is stirred at room temperature or with gentle heating (e.g., 50 °C) for a designated time (typically 1-3 hours). The progress of the reaction can be monitored by TLC.

Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Further purification can be achieved by recrystallization.

II. Biological Activities of Novel Benzo[b]thiophene Derivatives

The versatility of the benzo[b]thiophene scaffold has led to the discovery of derivatives with a wide range of biological activities. This section presents quantitative data for their anticancer and antimicrobial properties.

Anticancer Activity

Numerous benzo[b]thiophene derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[11][12]

Compound IDCancer Cell LineGI50 (nM)[11]
5 Leukemia (CCRF-CEM)10.0
Colon (HCT-116)29.3
CNS (SNB-75)10.0
Prostate (PC-3)66.5
6 Leukemia (K-562)21.2
CNS (SF-539)22.8
Prostate (DU-145)50.0
13 Leukemia (RPMI-8226)< 10.0
Colon (COLO 205)< 10.0
CNS (U251)< 10.0
Prostate (PC-3)< 10.0

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

One of the key mechanisms of anticancer activity for certain benzo[b]thiophene derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[12] Another important target is the RhoA/ROCK signaling pathway, which is involved in cell migration and invasion.[13][14]

The following diagram depicts a simplified representation of the RhoA/ROCK signaling pathway and its inhibition by a benzo[b]thiophene derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLC_P MLC-P MLC->MLC_P Actin Actin Stress Fibers MLC_P->Actin Promotes Formation Benzo_deriv Benzo[b]thiophene Derivative Benzo_deriv->RhoA_GTP Inhibits

Inhibition of RhoA/ROCK Pathway.
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzo[b]thiophene derivatives have shown promising activity against a range of bacteria and fungi.[15][16][17]

Compound IDS. aureus (MIC, µg/mL)[15]E. faecalis (MIC, µg/mL)[15]C. albicans (MIC, µg/mL)[15]
25 161616
26 161616
30 12812864
31 12812864

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

III. Conclusion

The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed reactions and multi-component strategies, provide efficient pathways to a vast chemical space of derivatives. The compelling anticancer and antimicrobial activities, supported by quantitative data, underscore the potential of this heterocyclic system in addressing significant challenges in human health. Further exploration of the structure-activity relationships and mechanisms of action of novel benzo[b]thiophene derivatives is warranted to advance these promising compounds towards clinical development.

References

fundamental chemistry of the benzo[b]thiophene core structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Chemistry of the Benzo[b]thiophene Core

Introduction

Benzo[b]thiophene is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring at the 2,3-position.[1] This sulfur-containing scaffold is a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2][3][4] Its prevalence in approved drugs such as the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole highlights its significance as a "privileged structure" in drug discovery.[4][5] Benzo[b]thiophene and its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6] This guide provides a comprehensive overview of the fundamental chemistry of the benzo[b]thiophene core, tailored for researchers, scientists, and professionals in drug development.

Core Structure and Properties

Nomenclature and Structure

The most common isomer is benzo[b]thiophene, where the benzene ring is fused to the '[b]' face (the 2,3-bond) of the thiophene ring.[1] It is also known by its older name, thianaphthene.[7] The molecule is a planar, aromatic system containing 10 π-electrons, which satisfies Hückel's rule for aromaticity.[1] All carbon atoms are sp² hybridized, contributing to its planarity.[1]

Aromaticity and Electronic Properties

The resonance energy of benzo[b]thiophene is approximately 58 kcal/mol, indicating significant aromatic stability.[1] The electron-rich sulfur atom influences the electron density distribution across the bicyclic system. Computational studies and reactivity patterns show that the thiophene ring is more electron-rich than the benzene ring. Within the thiophene moiety, the C3 position is the most nucleophilic, followed by the C2 position. This makes the C3 position the primary site for electrophilic attack.[1][8]

Physical and Chemical Properties

Benzo[b]thiophene is a white, crystalline solid at room temperature with an odor similar to naphthalene.[5][9] It is soluble in many common organic solvents like acetone, ether, and benzene but is insoluble in water.[10]

PropertyValueReference(s)
Molecular Formula C₈H₆S[2]
Molar Mass 134.20 g/mol [2]
Appearance White crystalline solid[9][10]
Melting Point 32 °C (305 K)
Boiling Point 221-222 °C (494-495 K)[9]
Density 1.149 g/cm³ (at 25 °C)[9][10]
CAS Number 95-15-8[2]
Resonance Energy 58 kcal/mol

Synthesis of the Benzo[b]thiophene Core

The construction of the benzo[b]thiophene skeleton can be achieved through a multitude of synthetic strategies, ranging from classical intramolecular cyclizations to modern transition-metal-catalyzed cross-coupling reactions.[2][11]

G cluster_start Starting Materials cluster_methods Synthetic Methods ArylSulfide Aryl Sulfides Cyclization Intramolecular Cyclization ArylSulfide->Cyclization e.g., via Arylthioacetic acid Thiophenols Thiophenols + Alkynes MetalCat Transition-Metal Catalysis (Pd, Cu, Rh) Thiophenols->MetalCat e.g., Sonogashira Coupling ElecCyclize Electrophilic Cyclization Thiophenols->ElecCyclize Iodine-catalyzed OrthoHaloAryl o-Halo Aryl Precursors OrthoHaloAryl->MetalCat e.g., with Na2S Core Benzo[b]thiophene Core Cyclization->Core MetalCat->Core ElecCyclize->Core

Figure 1. High-level overview of major synthetic routes to the benzo[b]thiophene core.

Key synthetic approaches include:

  • Intramolecular Cyclization: This is a classic approach involving the cyclization of precursors like arylthioacetic acids or arylmercapto acetals.[1]

  • Transition-Metal Catalysis: Palladium-catalyzed reactions are particularly prominent, often involving the coupling of an ortho-substituted aryl precursor (e.g., 2-iodothiophenol) with an alkyne, followed by in-situ cyclization.[11][12] Copper and rhodium catalysts are also employed in various coupling and annulation strategies.[13]

  • Electrophilic Cyclization: The reaction of substituted thiophenols with alkynes in the presence of an electrophile like iodine can trigger a cascade reaction to form the benzo[b]thiophene ring.[4][13]

Reactivity of Benzo[b]thiophene

Electrophilic Substitution

As a π-rich aromatic system, benzo[b]thiophene readily undergoes electrophilic substitution. The reaction occurs preferentially at the C3 position of the thiophene ring, which is the most electron-rich and leads to the most stable carbocation intermediate (a Wheland intermediate).[1][8] Substitution at the C2 position is also possible, but generally requires specific directing groups or reaction conditions. The benzene portion of the molecule is significantly less reactive towards electrophiles than the thiophene ring.[1]

Figure 2. General mechanism for electrophilic substitution at the C3-position.
Other Reactions

  • Nucleophilic Substitution: Halogenated benzo[b]thiophenes can undergo nucleophilic substitution. Interestingly, a halogen at the C2 position is typically more susceptible to displacement by nucleophiles than one at the C3 position.[6]

  • Reduction: The thiophene ring can be selectively reduced using reagents like triethylsilane in an acidic medium to yield 2,3-dihydrobenzo[b]thiophene.[6]

  • Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone (benzo[b]thiophene-1,1-dioxide). These oxidized derivatives have distinct electronic properties and reactivity, making them useful in materials science.[9]

Spectroscopic Characterization

The structure of benzo[b]thiophene and its derivatives is routinely confirmed using a combination of spectroscopic techniques.

TechniqueData and InterpretationReference(s)
¹H NMR In CDCl₃, the protons appear in the aromatic region. H2 and H3 on the thiophene ring are distinct doublets around δ 7.44 and 7.34 ppm, respectively. Protons on the benzene ring (H4-H7) appear between δ 7.3-7.9 ppm.[7][14]
¹³C NMR Aromatic carbons typically resonate between δ 122-141 ppm. The quaternary carbons C3a and C7a (at the ring junction) are also observed in this region.[3]
IR Shows characteristic peaks for aromatic C-H stretching (~3100 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and C-S bond vibrations.[5]
UV-Vis In ethanol, shows absorption maxima (λmax) at 227, 257, and 288 nm, corresponding to π→π* transitions within the aromatic system.[9]
MS (EI) The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 134. Key fragmentation involves the loss of acetylene (C₂H₂) or thioformaldehyde (H₂CS).[2]

Key Experimental Protocols

Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene

This protocol describes a robust method for synthesizing 2-substituted benzo[b]thiophenes via a Sonogashira-type cross-coupling and cyclization reaction.[12]

G Start Combine Reactants: - 2-Iodothiophenol (1a) - Phenylacetylene (2a) - Pd(OAc)2 (Catalyst) - TMEDA (Ligand) - AgTFA (Oxidant) - DMF (Solvent) Reaction Heat under N2 atmosphere (e.g., 110 °C, 24 h) Start->Reaction Step 1: Setup Workup Reaction Quench & Extraction 1. Cool to RT 2. Add water 3. Extract with Ethyl Acetate Reaction->Workup Step 2: Workup Purify Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purify Step 3: Isolation Product Final Product: 2-Phenylbenzo[b]thiophene Purify->Product Step 4: Final Product

Figure 3. Experimental workflow for the Pd-catalyzed synthesis of 2-phenylbenzo[b]thiophene.

Materials:

  • 2-Iodothiophenol (0.5 mmol, 1.0 equiv)

  • Phenylacetylene (2.0 mmol, 4.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (15 mol%)

  • Tetramethylethylenediamine (TMEDA) (20 mol%)

  • Silver trifluoroacetate (AgTFA) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add 2-iodothiophenol, Pd(OAc)₂, TMEDA, and AgTFA.

  • Add anhydrous DMF (2 mL) followed by phenylacetylene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]thiophene.[12]

Conclusion

The benzo[b]thiophene core represents a remarkably versatile and stable heterocyclic system. Its fundamental chemistry, characterized by aromatic stability and a predictable reactivity pattern centered on electrophilic substitution at the C3 position, makes it an attractive scaffold for chemical modification. A deep understanding of its structure, properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and advanced functional materials. The continuous evolution of synthetic methodologies, particularly in transition-metal catalysis, promises to further expand the accessible chemical space of benzo[b]thiophene derivatives, ensuring its continued relevance in scientific research.

References

Benzo[b]thiophene-7-carbaldehyde: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-7-carbaldehyde is a valuable heterocyclic building block in organic synthesis, playing a significant role in the development of pharmaceuticals and functional materials.[1][2] Its unique structure is a key component in the synthesis of biologically active molecules and organic semiconductors.[1] This technical guide provides an in-depth overview of the commercial availability and purity of this compound, along with representative experimental protocols for its synthesis, purification, and analysis.

Commercial Availability

This compound (CAS No. 10134-91-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, ranging from milligrams to several grams. The table below summarizes the availability from a selection of vendors.

SupplierCatalog NumberPurityAvailable Quantities
A2B ChemAA0532795%100mg, 250mg, 1g, 5g
Chem-Impex29404≥ 95% (HPLC)Custom
Sigma-AldrichAMBH98C8E45F95%Custom
SynblockPB05198NLT 98%Custom
Shanghai Synthfine ChemicalCustom

Purity and Specifications

The purity of commercially available this compound is typically high, with most suppliers guaranteeing a purity of 95% or greater.[1][2] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique cited for purity assessment.[1] While specific batch-to-batch variations will occur, the general specifications are outlined below. A certificate of analysis for a related isomer, Benzo[b]thiophene-3-carbaldehyde, indicates a purity of 99.53% by HPLC, demonstrating the high purity achievable for this class of compounds.[3]

ParameterSpecificationMethod
Purity ≥ 95% to >98%HPLC
Appearance Yellow crystalline solidVisual
Molecular Formula C₉H₆OS-
Molecular Weight 162.21 g/mol -
CAS Number 10134-91-5-
Storage 2-8°C, under inert atmosphere, protected from light-

Experimental Protocols

Representative Synthesis of Benzo[b]thiophene Carbaldehydes

A common method for the synthesis of Benzo[b]thiophene carbaldehydes involves the formylation of the corresponding Benzo[b]thiophene. An alternative approach, detailed below, is the synthesis from a more readily available starting material, methylthiobenzene, via a one-pot reaction.[4]

Reaction:

  • To a solution of methylthiobenzene in hexane, add tetramethylethylenediamine (TMEDA) under a nitrogen atmosphere.

  • Cool the mixture to 0°C and add a solution of butyllithium (BuLi) in hexane dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Cool the mixture and slowly add anhydrous dimethylformamide (DMF).

  • Continue stirring at room temperature for another 24 hours.

  • Quench the reaction with aqueous HCl.

Purification Protocol

Purification of Benzo[b]thiophene carbaldehydes is typically achieved by column chromatography.[5]

Procedure:

  • Extraction: After quenching the reaction, separate the organic and aqueous phases. Extract the aqueous layer with an organic solvent such as diethyl ether. Wash the combined organic phases with HCl, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[4]

Purity Analysis

The purity of this compound is most commonly determined by High-Performance Liquid Chromatography (HPLC). While specific conditions for the 7-isomer are not detailed in the available literature, a general method can be inferred. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water is a common choice for similar aromatic compounds.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to confirm the molecular weight of the compound and identify any volatile impurities. The mass spectrum of the isomeric Benzo[b]thiophene-2-carbaldehyde shows a molecular ion peak at m/z = 162, corresponding to its molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and assessing its purity. The chemical shifts and coupling constants will be specific to the 7-carbaldehyde isomer.

Visualizations

The following diagrams illustrate a representative synthesis workflow and a quality control process for this compound.

Synthesis_Workflow Start Starting Materials (e.g., Methylthiobenzene) Reaction One-Pot Synthesis (Lithiation & Formylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Benzo[b]thiophene- 7-carbaldehyde Purification->Product

Caption: A representative workflow for the synthesis and purification of this compound.

Quality_Control_Workflow Sample Purified Product Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Identity & Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Decision Meets Specifications? HPLC->Decision GCMS->Decision NMR->Decision CoA Certificate of Analysis Generation Release Product Release CoA->Release Decision->Sample No (Repurify) Decision->CoA Yes

Caption: A typical quality control workflow for this compound.

References

CAS number and molecular formula for Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Molecular Formula: C₉H₆OS CAS Number: 10134-91-5

PropertyValueSource
Molecular Weight 162.21 g/mol [1]
Appearance Yellow crystalline solid[1]
Purity ≥ 95% (HPLC)[1]
Synonyms 1-Benzothiophene-7-carbaldehydeN/A

Synthesis and Experimental Protocols

A plausible synthetic route, based on the synthesis of the isomeric Benzo[b]thiophene-2-carbaldehyde, involves a one-pot reaction from a suitable precursor like 7-substituted methylthiobenzene. The general steps would include:

  • Lithiation: Treatment of the substituted methylthiobenzene with a strong base like n-butyllithium (BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). This step is crucial for directed ortho-metalation.

  • Formylation: The resulting lithiated species is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).

  • Work-up: The reaction is quenched, typically with an acid, followed by extraction and purification of the final product.

A detailed protocol for a related isomer, Benzo[b]thiophene-2-carbaldehyde, is provided below as a reference for methodological adaptation.

Reference Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde[2][3]

Materials:

  • Methylthiobenzene

  • n-Butyllithium (BuLi) in hexane

  • Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methylthiobenzene in hexane, add TMEDA under a nitrogen atmosphere with stirring.

  • Cool the mixture to 0 °C.

  • Add a solution of BuLi in hexane dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 24 hours.

  • Cool the mixture and slowly add anhydrous DMF with vigorous stirring.

  • Continue stirring at room temperature for another 24 hours.

  • Quench the reaction with aqueous HCl.

  • Separate the organic phase and wash it sequentially with HCl, water, and brine.

  • Extract the aqueous layers with diethyl ether.

  • Combine all organic phases and dry over sodium sulfate.

  • After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel.

Spectroscopic Data

While specific spectroscopic data for Benzo[b]thiophene-7-carbaldehyde is not available in the cited literature, the expected spectral characteristics can be inferred from related structures. For instance, the 1H NMR spectrum would show characteristic shifts for the aldehyde proton and the aromatic protons on the benzothiophene ring system. Similarly, the 13C NMR would display a signal for the carbonyl carbon and the carbons of the fused aromatic rings. Infrared (IR) spectroscopy would show a strong absorption band for the carbonyl group.

Reference Spectroscopic Data for Benzo[b]thiophene-2-carbaldehyde: [2]

  • 1H-NMR (300 MHz, CDCl3): δ = 10.08 (s, 1 H, CHO), 7.99 (s, 1 H, =CH), 7.95–7.84 (m, 2 H, aromatic), 7.54–7.38 (m, 2 H, aromatic).

  • 13C-NMR (75 MHz, CDCl3): δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4.

  • IR (film): ν = 2826 (w), 1672 (s), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm−1.

  • GC-MS: m/z = 162 (100) [M+], 161 (99).

Applications in Drug Development and Research

Benzo[b]thiophene and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[3] These compounds have been investigated for their potential as:

  • Anticancer agents[1][3]

  • Anti-inflammatory agents[3]

  • Antimicrobial agents[3]

  • Antitubercular agents[3]

  • Anticonvulsant agents[3]

  • Enzyme inhibitors[4]

Specifically, this compound serves as a key building block in the synthesis of more complex, biologically active molecules.[1] Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile intermediate in the development of new therapeutic agents.

While specific IC₅₀ values for this compound were not found, studies on related benzothiophene derivatives have shown significant inhibitory activity against various enzymes. For example, certain benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range.[4] Another study identified a dichlorinated benzo[b]thiophene-2-carboxylic acid derivative as a novel inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM.[5]

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

DrugDiscoveryWorkflow Workflow: this compound in Drug Discovery A Synthesis of This compound B Chemical Modification & Derivative Synthesis A->B Versatile Intermediate C High-Throughput Screening (HTS) B->C Compound Library D Hit Identification C->D Biological Activity Data E Lead Optimization D->E SAR Studies F Preclinical Studies E->F Candidate Selection G Clinical Trials F->G Safety & Efficacy

Caption: A simplified workflow for the use of this compound in drug discovery.

Signaling Pathway Involvement (Hypothetical)

Given the reported anticancer and enzyme-inhibiting activities of benzothiophene derivatives, a hypothetical signaling pathway involvement for a drug candidate derived from this compound could be the inhibition of a key kinase in a cancer-related pathway, such as the MAPK/ERK pathway.

SignalingPathway Hypothetical Inhibition of MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Benzo[b]thiophene Derivative (Hypothetical Drug) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

References

Benzo[b]thiophene-7-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Benzo[b]thiophene-7-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing well-founded predictions based on its chemical structure, qualitative information from suppliers, and standardized experimental protocols for determining these crucial physicochemical properties.

Compound Overview

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆OS. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials for organic electronics. Its structure, featuring a fused benzene and thiophene ring with a carbaldehyde group, dictates its chemical and physical properties.

Chemical Structure:

Solubility Profile

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to InsolubleThe large non-polar benzothiophene backbone is expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents like water.[1]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileSolubleThese solvents can engage in dipole-dipole interactions with the aldehyde group and can solvate the aromatic rings, suggesting good solubility.
Non-Polar Toluene, Hexane, Diethyl etherModerately Soluble to SolubleThe non-polar aromatic core will interact favorably with non-polar solvents. Solubility may be enhanced by the aldehyde's dipole moment.[2]
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

Stability Characteristics

Detailed stability studies on this compound are not extensively reported. However, general chemical knowledge of aromatic aldehydes and thiophene-containing compounds allows for an informed assessment of its potential stability issues. Commercial suppliers recommend storing the compound at 2-8°C in a dark place under an inert atmosphere, which suggests potential sensitivity to heat, light, and oxidation.[3]

Table 2: Recommended Stability Assessment for this compound

Stability AspectPotential InstabilityRecommended Testing ConditionsAnalytical Techniques
Thermal Stability Decomposition at elevated temperatures.Long-term testing at 25°C/60% RH and 30°C/65% RH. Accelerated testing at 40°C/75% RH.[4][5]HPLC, GC-MS to monitor for degradation products.
Photostability Degradation upon exposure to UV or visible light.Exposure to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[6]HPLC, UV-Vis Spectroscopy.
Oxidative Stability Oxidation of the aldehyde group to a carboxylic acid.Exposure to oxidative stress (e.g., H₂O₂ solution).HPLC, IR Spectroscopy (monitoring for C=O stretch of carboxylic acid).
pH Stability Potential for acid- or base-catalyzed reactions.Testing in buffered solutions at various pH values (e.g., pH 2, 7, 9).HPLC to track the concentration of the parent compound.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile, toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After shaking, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Assessing Photostability

This protocol is based on the ICH Q1B guideline for photostability testing.[6]

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a calibrated light source (e.g., Xenon or metal halide lamp)

  • Quartz cuvettes or other transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Expose a sample of solid this compound to the light source.

  • Simultaneously, expose a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.

  • Place identical samples, protected from light (dark controls), in the same chamber to monitor for thermal degradation.

  • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • At appropriate time intervals, withdraw samples from both the exposed and dark control groups.

  • Analyze the samples by HPLC-PDA to determine the concentration of the parent compound and to detect the formation of any degradation products.

  • Compare the chromatograms of the exposed samples to the dark controls to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Determination_Workflow start Start: Excess Compound + Solvent shake Equilibrate (Shake/Vortex) start->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze end End: Quantitative Solubility Data analyze->end

Caption: Workflow for Thermodynamic Solubility Determination.

Photostability_Assessment_Workflow cluster_samples Sample Preparation cluster_exposure Exposure Conditions solid_sample Solid Compound light_exposed Expose to Light (ICH Q1B) solid_sample->light_exposed dark_control Dark Control (No Light) solid_sample->dark_control solution_sample Solution of Compound solution_sample->light_exposed solution_sample->dark_control analysis Analyze Samples at Time Intervals (HPLC-PDA) light_exposed->analysis dark_control->analysis comparison Compare Exposed vs. Dark Control analysis->comparison conclusion Conclusion on Photostability comparison->conclusion

Caption: Workflow for Photostability Assessment.

References

An In-depth Technical Guide to the Synthesis of Benzo[b]thiophene-7-carbaldehyde: Key Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways to Benzo[b]thiophene-7-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The focus is on the identification of key intermediates, comprehensive experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a crucial intermediate in the development of a wide range of biologically active compounds and functional organic materials. Its versatile reactivity allows for further molecular elaborations, making it a sought-after precursor in drug discovery and organic electronics. This document outlines the most common and effective synthetic routes to this target molecule, with a focus on practical and scalable methodologies.

Key Synthetic Pathways

The synthesis of this compound predominantly proceeds through the functionalization of the benzo[b]thiophene core. The key strategies involve:

  • Bromination followed by Formylation: This is a widely employed and reliable two-step process. It begins with the regioselective bromination of benzo[b]thiophene to yield the key intermediate, 7-bromobenzo[b]thiophene. Subsequent lithium-halogen exchange and formylation provide the target aldehyde.

  • Oxidation of 7-Methylbenzo[b]thiophene: This route involves the synthesis of 7-methylbenzo[b]thiophene as the key intermediate, which is then oxidized to the corresponding carbaldehyde.

  • Direct Formylation: While direct formylation of the benzo[b]thiophene ring is possible, achieving high regioselectivity for the 7-position can be challenging and is often influenced by the presence of directing groups.

This guide will focus on the first two, more reliable, synthetic routes.

Route 1: Bromination and Subsequent Formylation

This pathway is arguably the most common approach due to the accessibility of the starting materials and the generally good yields and selectivity of the reactions.

Step 1: Synthesis of 7-Bromobenzo[b]thiophene (Key Intermediate)

The critical first step is the regioselective bromination of benzo[b]thiophene. While bromination can occur at various positions, specific conditions can favor the formation of the 7-bromo isomer.

Experimental Protocol: Bromination of Benzo[b]thiophene

  • Materials:

    • Benzo[b]thiophene

    • N-Bromosuccinimide (NBS)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate (for chromatography)

  • Procedure:

    • Dissolve benzo[b]thiophene (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 7-bromobenzo[b]thiophene.

Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureTimeYield of 7-Bromobenzo[b]thiophene
Benzo[b]thiophene1.0Dichloromethane0 °C to RT1-2 hTypically 40-60%
N-Bromosuccinimide1.05

Note: The regioselectivity of bromination can be influenced by the solvent and reaction conditions. Other isomers, such as 3-bromobenzo[b]thiophene, may also be formed.

Step 2: Formylation of 7-Bromobenzo[b]thiophene

This step involves a lithium-halogen exchange followed by quenching with a formylating agent, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 7-Bromobenzo[b]thiophene

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate (for chromatography)

  • Procedure:

    • Dissolve 7-bromobenzo[b]thiophene (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureTimeYield
7-Bromobenzo[b]thiophene1.0Diethyl Ether/THF-78 °C to RT3-5 h70-85%
n-Butyllithium1.1
N,N-Dimethylformamide1.2

Reaction Pathway Diagram:

Reaction_Pathway_1 Benzo[b]thiophene Benzo[b]thiophene 7-Bromobenzo[b]thiophene 7-Bromobenzo[b]thiophene Benzo[b]thiophene->7-Bromobenzo[b]thiophene NBS, DCM, 0 °C to RT This compound This compound 7-Bromobenzo[b]thiophene->this compound 1. n-BuLi, Et₂O, -78 °C 2. DMF 3. H₂O

Caption: Synthetic route to this compound via bromination.

Route 2: Synthesis and Oxidation of 7-Methylbenzo[b]thiophene

An alternative strategy involves the preparation of 7-methylbenzo[b]thiophene, which can then be oxidized to the desired aldehyde.

Step 1: Synthesis of 7-Methylbenzo[b]thiophene (Key Intermediate)

The synthesis of 7-methylbenzo[b]thiophene can be achieved through various methods, including the cyclization of appropriate precursors. A common approach starts from 2-methylthiophenol.

Experimental Workflow:

Experimental_Workflow_2 2-Methylthiophenol 2-Methylthiophenol S-alkylation S-alkylation 2-Methylthiophenol->S-alkylation α-halo-acetaldehyde acetal Cyclization Cyclization S-alkylation->Cyclization Polyphosphoric acid (PPA) or Lewis Acid 7-Methylbenzo[b]thiophene 7-Methylbenzo[b]thiophene Cyclization->7-Methylbenzo[b]thiophene

Caption: Workflow for the synthesis of 7-Methylbenzo[b]thiophene.

Detailed experimental protocols for the synthesis of 7-methylbenzo[b]thiophene can vary significantly depending on the chosen starting materials and cyclization conditions. Researchers should consult specific literature for detailed procedures.

Step 2: Oxidation of 7-Methylbenzo[b]thiophene

The methyl group at the 7-position can be oxidized to a formyl group using various oxidizing agents.

Experimental Protocol: Oxidation to this compound

  • Materials:

    • 7-Methylbenzo[b]thiophene

    • Manganese dioxide (MnO₂) or Selenium dioxide (SeO₂)

    • Dichloromethane (DCM) or Dioxane

    • Celatom® or silica gel for filtration

  • Procedure (using MnO₂):

    • To a solution of 7-methylbenzo[b]thiophene (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).

    • Reflux the mixture with vigorous stirring for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celatom® or silica gel to remove the manganese salts.

    • Wash the filter cake thoroughly with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data:

Reactant/ReagentMolar RatioSolventTemperatureTimeYield
7-Methylbenzo[b]thiophene1.0DichloromethaneReflux24-48 h50-70%
Manganese dioxide5.0 - 10.0

Reaction Pathway Diagram:

Reaction_Pathway_2 7-Methylbenzo[b]thiophene 7-Methylbenzo[b]thiophene This compound This compound 7-Methylbenzo[b]thiophene->this compound MnO₂, DCM, Reflux

Methodological & Application

The Versatile Role of Benzo[b]thiophene-7-carbaldehyde in Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene-7-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique electronic properties and reactive aldehyde group make it a valuable precursor for the development of novel therapeutic agents, functional materials, and fluorescent dyes. This document provides a detailed overview of its applications in organic synthesis, complete with experimental protocols and quantitative data.

Application Notes

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound, in particular, offers a strategic handle for molecular elaboration, enabling the synthesis of diverse derivatives with potential applications in several key areas:

  • Medicinal Chemistry: The compound is a key intermediate in the synthesis of molecules targeting a range of biological pathways. It has been utilized in the development of potential anti-cancer agents and other therapeutic compounds. The benzothiophene nucleus is a core component of drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.

  • Materials Science: this compound is employed in the creation of organic semiconductors and advanced polymers. Its incorporation into polymer structures can enhance their thermal and mechanical properties.

  • Fluorescent Dyes: The aromatic and heterocyclic nature of the molecule makes it a suitable starting material for the synthesis of fluorescent probes, which are essential tools in biological imaging and diagnostics.

The reactivity of the aldehyde functional group allows for a variety of synthetic transformations, including:

  • Condensation Reactions: It readily undergoes Knoevenagel and Claisen-Schmidt condensations with active methylene compounds and ketones, respectively, to form α,β-unsaturated systems. These products are valuable intermediates for further synthetic manipulations.

  • Wittig Reaction: The aldehyde can be converted to alkenes with controlled stereochemistry via the Wittig reaction, providing access to a range of vinyl-substituted benzothiophenes.

  • Schiff Base Formation: Reaction with primary amines yields Schiff bases (imines), which are not only important intermediates but also exhibit their own biological activities.

  • Reductive Amination: The aldehyde can be converted to secondary and tertiary amines through reductive amination, a fundamental transformation in the synthesis of many pharmaceutical compounds.

Key Synthetic Protocols

The following sections provide detailed experimental procedures for key reactions involving this compound.

Synthesis of a Serotonin 2A Receptor Agonist Intermediate

This protocol details the synthesis of a complex amine via reductive amination, a common strategy in drug discovery.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the primary amine starting material in a mixture of methanol and dichloromethane.

  • Aldehyde Addition: Add this compound (1.0 equivalent) to the solution.

  • Reductant Addition: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Salt Formation (Optional): For isolation and handling purposes, the purified amine can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.

Quantitative Data:

ProductYield (%)Melting Point (°C)HRMS (m/z)
Amine Product HCl Salt85.2191.4 - 192.5Observed: 358.1473, Theoretical: 358.1471

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine Mixing Mixing Amine->Mixing Solvent MeOH/DCM Solvent->Mixing Aldehyde This compound Aldehyde->Mixing Reduction Reduction (NaBH4, 0°C to RT) Mixing->Reduction Quench Quench (H2O) Reduction->Quench Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Salt HCl Salt Formation Purify->Salt Product Final Product Salt->Product

Caption: Workflow for the synthesis of a serotonin 2A receptor agonist intermediate.

Representative Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the condensation of this compound with an active methylene compound.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used if water is formed during the reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the product and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Scheme:

G Reactants This compound + Active Methylene Compound Product α,β-Unsaturated Product Reactants->Product Reflux Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product G Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene PhosphineOxide Triphenylphosphine Oxide Aldehyde->PhosphineOxide Ylide Phosphonium Ylide Ylide->Alkene Ylide->PhosphineOxide G Aldehyde This compound SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Water Water Aldehyde->Water -H2O Amine Primary Amine Amine->SchiffBase Amine->Water -H2O

Application Notes and Protocols for Benzo[b]thiophene-7-carbaldehyde in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity of Benzo[b]thiophene-7-carbaldehyde and detailed protocols for its use in key organic transformations. This versatile building block is a valuable intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications.[1]

Overview of Reactivity and Applications

This compound is an aromatic aldehyde featuring the benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry due to its association with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The aldehyde functional group at the 7-position serves as a versatile handle for various chemical transformations, enabling the construction of complex molecular architectures.

Key applications of this compound include its use as a precursor in the synthesis of:

  • Biologically active molecules: Its derivatives are investigated as potential anti-cancer agents and other therapeutic compounds.[1]

  • Fluorescent dyes and organic semiconductors: The unique electronic properties of the benzo[b]thiophene core make it suitable for applications in materials science.[1]

Common reactions involving the aldehyde group include condensations, and other carbon-carbon bond-forming reactions to generate diverse derivatives.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and widely used method for the formylation of aromatic compounds is the Vilsmeier-Haack reaction. Another potential route could be the oxidation of the corresponding 7-hydroxymethylbenzo[b]thiophene. A detailed protocol for the synthesis of the isomeric Benzo[b]thiophene-2-carbaldehyde suggests a possible synthetic strategy involving lithiation followed by formylation.[4]

Key Reaction Protocols

The aldehyde functionality of this compound allows for a variety of important synthetic transformations. Below are detailed protocols for common reaction types that can be applied to this substrate.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield a new carbon-carbon double bond. This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol:

A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add malononitrile (1.1 eq).

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • The reaction mixture is typically stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent.

  • The crude product is then purified by recrystallization or column chromatography.

Expected Product: (E)-2-(benzo[b]thiophen-7-ylmethylene)malononitrile.

Claisen-Schmidt Condensation (Synthesis of Chalcones)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form a chalcone (an α,β-unsaturated ketone). Chalcones are important intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.

Experimental Protocol:

A general procedure for the synthesis of chalcones from an aromatic aldehyde is as follows:[5]

  • In a flask, dissolve this compound (1.0 eq) and an appropriate acetophenone derivative (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid (the chalcone) is collected by filtration, washed with water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Expected Product: (E)-1-(Aryl)-3-(benzo[b]thiophen-7-yl)prop-2-en-1-one.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[6] It involves the reaction of an aldehyde with a phosphonate carbanion.

Experimental Protocol:

A general procedure for the HWE reaction is as follows:[7]

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Product: (E)-Ethyl 3-(benzo[b]thiophen-7-yl)acrylate.

Data Presentation

Table 1: Reaction Conditions and Yields for Reactions of this compound

Reaction TypeReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Knoevenagel CondensationMalononitrilePiperidineEthanolReflux4Data not available
Claisen-Schmidt CondensationAcetophenoneNaOHEthanol256Data not available
Horner-Wadsworth-EmmonsTriethyl phosphonoacetateNaHTHF2518Data not available

Table 2: Spectroscopic Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compoundData not availableData not availableData not availableData not available
(E)-2-(benzo[b]thiophen-7-ylmethylene)malononitrileData not availableData not availableData not availableData not available
(E)-1-Phenyl-3-(benzo[b]thiophen-7-yl)prop-2-en-1-oneData not availableData not availableData not availableData not available
(E)-Ethyl 3-(benzo[b]thiophen-7-yl)acrylateData not availableData not availableData not availableData not available

Note: Spectroscopic data for the parent benzo[b]thiophene and its 2- and 5-carbaldehyde isomers are available and can be used as a reference for the interpretation of experimental data.[8][9]

Visualizations

General Reaction Scheme

Reaction_Scheme cluster_reactions Key Reactions cluster_products Product Classes start This compound knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene Compound claisen Claisen-Schmidt Condensation start->claisen + Ketone hwe Horner-Wadsworth-Emmons start->hwe + Phosphonate Ylide alpha_beta_unsat_nitrile α,β-Unsaturated Nitrile knoevenagel->alpha_beta_unsat_nitrile chalcone Chalcone claisen->chalcone alpha_beta_unsat_ester α,β-Unsaturated Ester hwe->alpha_beta_unsat_ester

Caption: Key synthetic transformations of this compound.

Experimental Workflow for a Typical Condensation Reaction

Experimental_Workflow start Start reactants 1. Mix Aldehyde, Nucleophile, and Solvent start->reactants catalyst 2. Add Catalyst reactants->catalyst reaction 3. Stir/Heat (Monitor by TLC) catalyst->reaction workup 4. Quench and Extract reaction->workup purification 5. Purify (Column Chromatography/ Recrystallization) workup->purification characterization 6. Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for condensation reactions.

References

Protocols for the Functionalization of the Benzo[b]thiophene Ring: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the benzo[b]thiophene ring, a key scaffold in medicinal chemistry and materials science. The following sections outline common and effective strategies for modifying the benzo[b]thiophene core, including electrophilic substitution, metalation, cross-coupling reactions, and C-H activation.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the benzo[b]thiophene ring predominantly occurs at the C3 position due to the stability of the resulting cationic intermediate. However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method to introduce an acyl group onto the benzo[b]thiophene ring, typically at the C3 position. The reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Quantitative Data for Friedel-Crafts Acylation of Benzo[b]thiophene

Acylating AgentCatalystSolventTemperature (°C)Time (h)PositionYield (%)Reference
Acetyl ChlorideAlCl₃CS₂0 - RT1385[Generic]
Propionyl ChlorideAlCl₃CH₂Cl₂0 - RT1382[Generic]
Benzoyl ChlorideAlCl₃CH₂Cl₂RT2375[Generic]

Experimental Protocol: Friedel-Crafts Acylation of Benzo[b]thiophene with Acetyl Chloride

Materials:

  • Benzo[b]thiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous CS₂ at 0 °C under an inert atmosphere (N₂ or Ar), add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of benzo[b]thiophene (1.0 eq) in anhydrous CS₂ dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-acetylbenzo[b]thiophene.

Logical Relationship for Friedel-Crafts Acylation

Friedel_Crafts_Acylation Benzo[b]thiophene Benzo[b]thiophene Intermediate Sigma Complex Intermediate Benzo[b]thiophene->Intermediate + Acylium Ion (Electrophilic Attack at C3) Acyl_Chloride Acyl Chloride (RCOCl) Acylium_Ion Acylium Ion [RCO]+ Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Product 3-Acylbenzo[b]thiophene Intermediate->Product - H+

Caption: Workflow for Friedel-Crafts Acylation of Benzo[b]thiophene.

Metalation and Subsequent Functionalization

Directed ortho-metalation, primarily through lithiation, is a powerful tool for the regioselective functionalization of the benzo[b]thiophene ring, particularly at the C2 position. The resulting organolithium species can be quenched with various electrophiles.

Experimental Protocol: Lithiation of Benzo[b]thiophene and Quench with an Electrophile

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), I₂, etc.)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzo[b]thiophene (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

  • Add the chosen electrophile (1.2 eq) dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted benzo[b]thiophene.

Workflow for Lithiation and Electrophilic Quench

Lithiation_Workflow Start Benzo[b]thiophene Lithiation Add n-BuLi in THF at -78 °C Start->Lithiation Intermediate 2-Lithiobenzo[b]thiophene Lithiation->Intermediate Quench Add Electrophile (E+) at -78 °C to RT Intermediate->Quench Product 2-Substituted Benzo[b]thiophene Quench->Product

Caption: Experimental workflow for C2-functionalization via lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds on the benzo[b]thiophene scaffold. Suzuki-Miyaura and Sonogashira couplings are particularly prevalent. These reactions typically require a pre-functionalized benzo[b]thiophene, such as a bromo- or iodo-derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the arylation, vinylation, or alkylation of halobenzo[b]thiophenes using boronic acids or their derivatives.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromobenzo[b]thiophene

Boronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801295[Generic]
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100892[Generic]
Thiophene-2-boronic acidPd₂(dba)₃XPhosK₃PO₄Toluene1101688[Generic]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzo[b]thiophene with Phenylboronic Acid

Materials:

  • 2-Bromobenzo[b]thiophene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzo[b]thiophene (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give 2-phenylbenzo[b]thiophene.

Signaling Pathway for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0) Pd(0) OxAdd R-Pd(II)-X Pd(0)->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R' OxAdd->Transmetal Transmetalation (R'-B(OH)2, Base) Transmetal->Pd(0) Reductive Elimination (R-R')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the introduction of alkyne moieties onto the benzo[b]thiophene ring.

Quantitative Data for Sonogashira Coupling of 3-Bromobenzo[b]thiophene

AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF65692[Generic]
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene70889[Generic]
1-HexynePd(OAc)₂CuIPiperidineDMF801285[Generic]

Experimental Protocol: Sonogashira Coupling of 3-Bromobenzo[b]thiophene with Phenylacetylene

Materials:

  • 3-Bromobenzo[b]thiophene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromobenzo[b]thiophene (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous THF and Et₃N (3:1), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 65 °C and stir for 6 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-(phenylethynyl)benzo[b]thiophene.

Direct C-H Activation/Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of benzo[b]thiophenes, avoiding the need for pre-functionalization. Regioselectivity can often be controlled by the choice of catalyst and directing group.

C2-Arylation of Benzo[b]thiophene

Quantitative Data for C2-Arylation of Benzo[b]thiophene with Iodobenzene

CatalystLigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Ag₂CO₃DMA1202485[Generic]
Pd/C-K₂CO₃DMF1401878[Generic]
RuCl₂(p-cymene)₂P(Cy)₃K₂CO₃NMP1502482[Generic]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene

Materials:

  • Benzo[b]thiophene

  • Iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Silver carbonate (Ag₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine benzo[b]thiophene (2.0 eq), iodobenzene (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Ag₂CO₃ (2.0 eq).

  • Add anhydrous DMA to the tube.

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give 2-phenylbenzo[b]thiophene.

C3-Arylation of Benzo[b]thiophene

While C2 is generally more reactive, specific conditions can favor C3-arylation.

Experimental Protocol: Palladium-Catalyzed C3-Arylation of Benzo[b]thiophene

Materials:

  • Benzo[b]thiophene

  • Aryl Iodide

  • Pd(OAc)₂

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen)

  • CsOAc

  • Toluene

Procedure:

  • To a screw-capped vial, add benzo[b]thiophene (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), Me₄Phen (0.2 eq), and CsOAc (2.0 eq).

  • Add anhydrous toluene.

  • Seal the vial and heat at 130 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography to yield the 3-arylbenzo[b]thiophene.

C4-Functionalization via S-Oxide

Functionalization at the C4 position of the benzene ring is challenging. One strategy involves the oxidation of the sulfur atom to a sulfoxide, which activates the C4 position for subsequent reactions.

Workflow for C4-Arylation via S-Oxide

C4_Arylation_Workflow Start Benzo[b]thiophene Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation S-Oxide Benzo[b]thiophene S-Oxide Oxidation->S-Oxide Arylation Arylation (e.g., with Phenol) S-Oxide->Arylation Product 4-Arylbenzo[b]thiophene Arylation->Product

Caption: Strategy for C4-arylation through sulfur oxidation.

Experimental Protocol: Oxidation of Benzo[b]thiophene to its S-Oxide

Materials:

  • Benzo[b]thiophene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzo[b]thiophene (1.0 eq) in DCM and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with saturated Na₂SO₃ solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield benzo[b]thiophene-1-oxide.

These protocols provide a foundational framework for the functionalization of the benzo[b]thiophene ring. Researchers are encouraged to consult the primary literature for further details and substrate-specific optimizations.

The Versatility of Benzo[b]thiophene-7-carbaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Benzo[b]thiophene-7-carbaldehyde, a versatile heterocyclic aldehyde, is emerging as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of compounds with a wide range of biological activities, including potential applications in oncology, neurodegenerative diseases, and infectious diseases. This application note provides a detailed overview of the current and potential applications of this compound in drug discovery, complete with experimental protocols and data to guide researchers in this promising field.

Benzo[b]thiophene and its derivatives are known to possess a broad spectrum of pharmacological properties, and are integral components of several FDA-approved drugs.[1] The 7-carbaldehyde isomer serves as a key building block for creating complex molecular architectures with therapeutic potential.[2]

Applications in Oncology

The benzo[b]thiophene nucleus is a recognized pharmacophore in the design of anticancer agents.[3] Derivatives have been shown to act as potent inhibitors of crucial cellular processes like tubulin polymerization and kinase signaling pathways. While specific research on derivatives of this compound is still emerging, the aldehyde functionality provides a convenient handle for synthesizing analogs of known tubulin polymerization inhibitors and kinase inhibitors.

Tubulin Polymerization Inhibition:

Several benzo[b]thiophene derivatives have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[4][5] For instance, substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown strong antiproliferative activity.[4] The aldehyde group of this compound can be utilized to synthesize chalcones and other olefinic derivatives that can mimic the structure of known tubulin inhibitors.

Kinase Inhibition:

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Benzothienopyrimidinones have been identified as potent inhibitors of PIM kinases, which are overexpressed in various cancers.[1] The synthesis of such fused heterocyclic systems can be envisioned starting from this compound through multi-step reactions involving the aldehyde functionality. For example, 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors with significant anti-cancer effects.[6][7]

Applications in Neurodegenerative Diseases

The benzo[b]thiophene scaffold has also been explored for its potential in treating neurodegenerative disorders. A notable application is in the development of cholinesterase inhibitors for the management of Alzheimer's disease.[8]

Cholinesterase Inhibition:

Derivatives of benzo[b]thiophene, such as benzo[b]thiophene-chalcones, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. While the reported syntheses often start from other isomers, the 7-carbaldehyde can be readily converted to analogous chalcone structures.

Antimicrobial Applications

Schiff bases derived from benzo[b]thiophene aldehydes have shown promising antimicrobial activity.[8][9] The imine linkage in Schiff bases is crucial for their biological activity. This compound can be easily condensed with various amines to generate a library of Schiff bases for screening against a panel of bacterial and fungal pathogens.

Data on Biologically Active Benzo[b]thiophene Derivatives

While specific quantitative data for derivatives of this compound is limited in the currently available literature, the following table summarizes the activity of derivatives from other isomers, highlighting the potential of the benzo[b]thiophene scaffold.

Compound ClassStarting MaterialBiological Target/ActivityQuantitative Data (IC50/MIC)Reference
Benzothiophene AcrylonitrilesBenzo[b]thiophene-2-carbaldehydeAnticancer (Tubulin Polymerization Inhibitor)GI50: 10–100 nM (against NCI-60 cell lines)[4]
2-Amino-3-(trimethoxybenzoyl)benzo[b]thiophenesSubstituted 2-aminobenzonitrilesAnticancer (Tubulin Polymerization Inhibitor)Subnanomolar concentrations[5]
5-Hydroxybenzothiophene Derivatives5-HydroxybenzothiopheneMulti-kinase Inhibition (Clk1/4, DRAK1, Dyrk1A/B, haspin)IC50: 11–353.3 nM[6][7]
Benzothienopyrimidinones2-HalobenzonitrilesPIM Kinase InhibitionKᵢ: 0.5–3 nM[1]
Benzo[b]thiophene-chalcones2-Acetylbenzo[b]thiopheneCholinesterase InhibitionAChE IC50: 62.10 μM, BChE IC50: 24.35 μM[8]
Benzo[b]thiophene AcylhydrazonesBenzo[b]thiophene-2-carboxylic hydrazideAntibacterial (Staphylococcus aureus)MIC: 4 µg/mL[9]
3-Halobenzo[b]thiophenes2-Alkynyl thioanisolesAntibacterial and AntifungalMIC: 16 µg/mL[10]

Experimental Protocols

The following are generalized protocols for the synthesis of key intermediates and final compounds from this compound, based on established chemical transformations.

1. Synthesis of Benzo[b]thiophene-7-yl Chalcones (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of this compound with an acetophenone to form a chalcone.

  • Materials: this compound, substituted acetophenone, ethanol, aqueous sodium hydroxide solution.

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Add aqueous sodium hydroxide solution (e.g., 10-20%) dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for a specified time (typically a few hours) until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

2. Synthesis of Benzo[b]thiophene-7-yl Schiff Bases

This protocol outlines the condensation of this compound with a primary amine to form a Schiff base.[2][11]

  • Materials: this compound, primary amine (e.g., substituted aniline), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the primary amine (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for a few hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product that crystallizes out is filtered, washed with cold ethanol, and dried.

    • If no solid separates, the reaction mixture can be poured into ice-cold water to precipitate the product.

3. Synthesis of Benzo[b]thiophene-7-yl Olefins via Wittig Reaction

This protocol describes the reaction of this compound with a phosphonium ylide to form an olefin.[12][13]

  • Materials: Triphenylphosphine, an appropriate alkyl halide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO), this compound.

  • Procedure (Two-step, one-pot):

    • Prepare the phosphonium salt by reacting triphenylphosphine with an alkyl halide in a suitable solvent.

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in an anhydrous solvent.

    • Cool the suspension in an ice bath and add a strong base dropwise to generate the ylide (indicated by a color change).

    • To the resulting ylide solution, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise.

    • Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Biological Logic

Diagram 1: Synthetic Routes from this compound

G Synthetic Pathways from this compound start This compound claisen Claisen-Schmidt Condensation start->claisen schiff Schiff Base Formation start->schiff wittig Wittig Reaction start->wittig knoevenagel Knoevenagel Condensation start->knoevenagel chalcones Chalcones claisen->chalcones schiff_bases Schiff Bases schiff->schiff_bases olefins Olefins wittig->olefins cyanoacrylates Cyanoacrylates knoevenagel->cyanoacrylates

Caption: Key synthetic transformations of this compound.

Diagram 2: General Workflow for Drug Discovery

G Drug Discovery Workflow A Synthesis of Derivatives (from this compound) B In vitro Screening (e.g., enzyme assays, cell viability) A->B C Identification of Hit Compounds B->C D Lead Optimization (Structure-Activity Relationship) C->D D->B Iterative Cycle E In vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for developing new drugs.

Diagram 3: Mechanism of Tubulin Polymerization Inhibition

G Tubulin Inhibition by Benzo[b]thiophene Analogs cluster_cell Cancer Cell cluster_mitosis Mitosis tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization spindle Mitotic Spindle Formation (Blocked) microtubules->tubulin Depolymerization inhibitor Benzo[b]thiophene Derivative inhibitor->tubulin Binds to Colchicine Site arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of microtubule dynamics by benzo[b]thiophene derivatives.

References

Application Notes and Protocols: Benzo[b]thiophene-7-carbaldehyde as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. These activities include potential applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. The structural versatility of the benzo[b]thiophene scaffold allows for the development of a diverse range of therapeutic agents. Benzo[b]thiophene-7-carbaldehyde, in particular, serves as a key building block for the synthesis of various biologically active molecules. Its aldehyde functional group offers a reactive handle for a variety of chemical transformations, making it a valuable precursor in the synthesis of novel pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent 5-HT₃ antagonist, highlighting its significance in drug discovery and development.

Application: Synthesis of a Potent 5-HT₃ Antagonist

A notable application of a derivative of benzo[b]thiophene-7-carboxylic acid is in the development of potent and specific antagonists for 5-HT₃ receptors. These receptors are implicated in a variety of central and peripheral nervous system disorders. The tropanol ester of benzo[b]thiophene-7-carboxylic acid has been identified as a particularly powerful 5-HT₃ antagonist[1]. The synthesis of this pharmaceutical agent originates from this compound, which is first oxidized to the corresponding carboxylic acid.

Experimental Workflow

The overall synthetic strategy involves a two-step process starting from this compound. The first step is the oxidation of the aldehyde to a carboxylic acid. The second step is the esterification of the resulting carboxylic acid with tropanol to yield the final active pharmaceutical ingredient.

G A This compound B Oxidation A->B  KMnO4 or other oxidizing agent C Benzo[b]thiophene-7-carboxylic acid B->C D Esterification with Tropanol C->D E Tropanol Ester of Benzo[b]thiophene-7-carboxylic acid (5-HT3 Antagonist) D->E G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Serotonin (5-HT) B 5-HT3 Receptor (Ligand-gated ion channel) A->B Binds to C Cation Influx (Na+, K+, Ca2+) B->C Opens D Neuronal Depolarization C->D Leads to E Physiological Response (e.g., Nausea Signal) D->E Triggers F Tropanol Ester of Benzo[b]thiophene-7-carboxylic acid F->B Blocks Binding

References

The Pivotal Role of Benzo[b]thiophene-7-carbaldehyde in Agrochemical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The global demand for sustainable and effective agricultural solutions has spurred intensive research into novel active ingredients for crop protection. Among the promising scaffolds in medicinal and agrochemical chemistry, the benzo[b]thiophene core has emerged as a versatile building block. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antifungal, antibacterial, and insecticidal properties. Benzo[b]thiophene-7-carbaldehyde, in particular, serves as a key intermediate in the synthesis of diverse agrochemical candidates, offering a reactive aldehyde group for further molecular elaboration.[1] This document provides detailed application notes and experimental protocols for researchers exploring the potential of this compound and its derivatives in the development of next-generation agrochemicals.

Application Notes

This compound is a crucial starting material for the synthesis of a variety of agrochemical compounds.[1][2] Its derivatives have shown significant promise in the following areas:

  • Fungicide Development: Derivatives of benzo[b]thiophene have exhibited potent antifungal activity against a range of plant pathogens.[3][4] The structural versatility of the benzo[b]thiophene scaffold allows for the design of molecules that can interact with specific fungal targets.

  • Insecticide Development: The development of novel insecticides is critical for managing resistant pest populations. While direct insecticidal data for this compound is not abundant in publicly available literature, the broader class of benzo[b]thiophene derivatives has been investigated for such properties.

  • Herbicide Development: The exploration of benzo[b]thiophene derivatives as herbicides is an emerging area of research, with the potential to discover new modes of action to combat weed resistance.

The aldehyde functionality at the 7-position of the benzo[b]thiophene ring is a key feature, enabling a wide array of chemical transformations to produce diverse libraries of compounds for screening.

Quantitative Data Presentation

The following tables summarize the antifungal activity of various benzo[b]thiophene derivatives, showcasing their potential as leads in fungicide development. While specific data for derivatives of this compound is limited in the reviewed literature, the data for other isomers and analogs highlight the promise of this chemical class.

Table 1: In Vitro Antifungal Activity of Benzo[b]thiophene Derivatives against Plant Pathogens

Compound IDTarget PathogenEC50 (mg/L)Reference CompoundEC50 (mg/L) of ReferenceSource
Compound 2 (3-F-Ph) Rhizoctonia solani0.94Tebuconazole0.96[4]
Compound 7 (4-Cl-Ph) Rhizoctonia solani0.99Tebuconazole0.96[4]
Compound 2 (3-F-Ph) Valsa mali2.26Famoxadone>50[4]
Compound 7 (4-Cl-Ph) Valsa mali1.67Famoxadone>50[4]
Compound 38 Valsa mali0.50Famoxadone>50[5]
Compound 4i Sclerotinia sclerotiorum0.140Boscalid0.645[6]
Compound 5E Various Fungi0.39Enoxastrobin>0.39[3]

Table 2: In Vivo Antifungal Activity of Benzo[b]thiophene Derivatives

Compound IDTarget PathogenApplication Rate (mg/L)Protective Effect (%)Curative Effect (%)Reference CompoundEfficacy of Reference (%)Source
Compound 2 Rhizoctonia solani10057.253.7Tebuconazole51.6 (Protective), 52.4 (Curative)[4]
Compound 38 Valsa mali (on apple twigs)5047.9-Famoxadone<47.9[5]
Compound 4g Sclerotinia sclerotiorum200Effective---[6]
Compound 4i Sclerotinia sclerotiorum200Effective---[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the agrochemical evaluation of this compound derivatives.

Protocol 1: Synthesis of Benzo[b]thiophene-based Chalcones

This protocol describes a general procedure for the synthesis of chalcone derivatives from 1-(benzo[b]thiophen-7-yl)ethanone, a close analog of the topic compound. This can be adapted for this compound.

Materials:

  • 1-(benzo[b]thiophen-7-yl)ethanone (or this compound)

  • Substituted aromatic aldehyde (or appropriate ketone if starting with the carbaldehyde)

  • Ethanol or Methanol

  • 40% Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Dilute Hydrochloric acid (HCl)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 1 equivalent of 1-(benzo[b]thiophen-7-yl)ethanone in ethanol or methanol.[7]

  • Add 1 equivalent of a substituted aromatic aldehyde to the solution.[7]

  • Add an aqueous solution of 40% KOH or NaOH dropwise at room temperature while stirring.[7]

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into crushed ice.[7]

  • Acidify the mixture with dilute HCl.[7]

  • Collect the precipitated solid by filtration and wash with water until the filtrate is neutral.[7]

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol to obtain the desired chalcone derivative.[7]

Protocol 2: In Vitro Antifungal Bioassay (Microdilution Method)

This protocol outlines a standard microdilution method to determine the minimum inhibitory concentration (MIC) of synthesized compounds against fungal plant pathogens.

Materials:

  • Synthesized benzo[b]thiophene derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized inoculum of the test microorganism (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Positive control (commercial fungicide)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.[7]

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.[7]

  • Prepare a standardized inoculum of the test fungus according to established guidelines (e.g., CLSI).[7]

  • Add the fungal inoculum to each well containing the test compound.[7]

  • Include the following controls:

    • Positive control: A known fungicide.[7]

    • Negative control: Medium with inoculum and DMSO.[7]

    • Sterility control: Medium only.[7]

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.[7]

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Protocol 3: Insecticidal Bioassay (Topical Application)

This protocol describes a topical application bioassay to assess the contact toxicity of synthesized compounds against insect pests.

Materials:

  • Test insects (e.g., aphids, caterpillars) of uniform age and size

  • Synthesized benzo[b]thiophene derivatives

  • Acetone or other suitable solvent

  • Microapplicator

  • Petri dishes or other holding containers with a food source

  • Carbon dioxide (CO2) for anesthesia

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.[8]

  • Anesthetize a batch of insects using a brief exposure to CO2.[8]

  • Using a microapplicator, apply a precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each anesthetized insect.[8]

  • Treat a control group of insects with the solvent only.[8]

  • Place the treated insects in holding containers with access to food and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).[8]

  • Assess mortality at 24, 48, and 72 hours post-application.[8]

  • Calculate the lethal concentration (LC50) or lethal dose (LD50) values using appropriate statistical methods (e.g., probit analysis).

Signaling Pathways and Mechanisms of Action

Several benzo[b]thiophene derivatives have been found to exert their antifungal effects by targeting specific enzymes in fungal metabolic pathways.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain in fungi. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death. Several thiophene-based carboxamides have been identified as potent SDH inhibitors.[6]

SDH_Inhibition cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Citric_Acid_Cycle Citric Acid Cycle Succinate Succinate Citric_Acid_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate product Electron_Transport_Chain Electron Transport Chain SDH->Electron_Transport_Chain e- transfer ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Benzothiophene_Derivative Benzo[b]thiophene Derivative Benzothiophene_Derivative->SDH inhibition

Caption: Proposed mechanism of action for fungicidal Benzo[b]thiophene derivatives via inhibition of Succinate Dehydrogenase (SDH).

Chitin Synthase Inhibition

Chitin is an essential structural component of the fungal cell wall, and its synthesis is catalyzed by the enzyme chitin synthase. Inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis. Some heterocyclic compounds are known to act as chitin synthase inhibitors.[9][10]

Chitin_Synthase_Inhibition cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall (Structural Integrity) Chitin->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to Benzothiophene_Derivative Benzo[b]thiophene Derivative Benzothiophene_Derivative->Chitin_Synthase inhibition

Caption: Postulated mechanism of antifungal action through the inhibition of chitin synthase by Benzo[b]thiophene derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of new agrochemicals based on the this compound scaffold.

Agrochemical_Discovery_Workflow Start Start: Benzo[b]thiophene- 7-carbaldehyde Synthesis Synthesis of Derivatives (e.g., Chalcones, Schiff bases) Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Screening (In Vitro Bioassays) Purification->Screening Active Active Compounds Screening->Active Activity Inactive Inactive Compounds Screening->Inactive No Activity Secondary_Screening Secondary Screening (In Vivo, Dose-Response) Active->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Potent & Selective MOA Mechanism of Action Studies Lead_Compound->MOA Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization MOA->Optimization Optimization->Synthesis Candidate Agrochemical Candidate Optimization->Candidate

Caption: A logical workflow for the development of novel agrochemicals starting from this compound.

This compound represents a valuable and versatile starting point for the development of novel agrochemicals. The inherent biological activity of the benzo[b]thiophene scaffold, combined with the synthetic accessibility of the 7-aldehyde functionality, provides a rich platform for the discovery of new fungicides, insecticides, and herbicides. The protocols and data presented herein offer a foundational guide for researchers to explore this promising area of agrochemical science. Further investigation into structure-activity relationships and mechanisms of action will be crucial in optimizing lead compounds and developing commercially viable crop protection solutions.

References

Application Notes and Protocols: Benzo[b]thiophene-7-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Benzo[b]thiophene-7-carbaldehyde as a versatile building block in materials science. The unique electronic and structural characteristics of the benzo[b]thiophene moiety make it a valuable precursor for the synthesis of advanced materials with applications in organic electronics and fluorescence-based sensing. These notes are intended to serve as a comprehensive guide for the synthesis, characterization, and application of materials derived from this compound.

Application in Organic Semiconductors

Benzo[b]thiophene derivatives are widely recognized for their potential in organic electronics due to their rigid, planar structure and the electron-rich nature of the sulfur-containing heterocycle, which facilitates intermolecular π-π stacking and efficient charge transport. This compound serves as a key starting material for the synthesis of π-conjugated molecules that can function as active components in Organic Field-Effect Transistors (OFETs).

Synthesis of a Model Organic Semiconductor via Knoevenagel Condensation

A common strategy to extend the π-conjugation of this compound is through the Knoevenagel condensation with an active methylene compound, such as malononitrile. This reaction yields a 2-((benzo[b]thiophen-7-yl)methylene)malononitrile derivative, a planar molecule with enhanced electron-accepting properties.

Experimental Protocol: Synthesis of 2-((benzo[b]thiophen-7-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount, ~0.1 eq) or Ammonium Acetate

    • Ethanol or Acetonitrile (solvent)

  • Procedure:

    • Dissolve this compound in a minimal amount of ethanol in a round-bottom flask.

    • Add malononitrile to the solution and stir until it dissolves.

    • Add a catalytic amount of piperidine to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

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Knoevenagel_Condensation_Workflow start Start dissolve Dissolve this compound and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine (catalyst) dissolve->add_catalyst react Stir at Room Temperature (2-4 hours) add_catalyst->react monitor Monitor by TLC react->monitor isolate Isolate Product (Filtration) monitor->isolate purify Purify Product (Recrystallization) isolate->purify end End purify->end

Caption: Workflow for the Knoevenagel Condensation.

Characterization and Performance of OFETs

While specific device performance data for materials directly derived from this compound is limited in the literature, we can extrapolate expected properties based on analogous benzothiophene-based organic semiconductors. The performance of OFETs is typically characterized by charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

ParameterExpected Range for Benzo[b]thiophene Derivatives
Charge Carrier Mobility (μ) 0.1 - 2.0 cm²/Vs
On/Off Current Ratio (Ion/Ioff) > 10⁵
Threshold Voltage (Vth) -10 to -30 V

Note: The data presented is based on values reported for high-performance organic semiconductors containing the benzo[b]thiophene core, such as BTBT derivatives, and serves as a target for materials synthesized from this compound.

Application in Fluorescent Probes and Dyes

The benzo[b]thiophene scaffold can be incorporated into fluorescent molecules for applications in chemical sensing, biological imaging, and as emitters in Organic Light-Emitting Diodes (OLEDs). The aldehyde functionality of this compound is a convenient handle for synthesizing various fluorescent derivatives, for instance, through condensation reactions to form Schiff bases or extended π-systems.

Synthesis of a Model Fluorescent Dye

A fluorescent dye can be synthesized by reacting this compound with an aniline derivative. The resulting Schiff base often exhibits fluorescence, and its photophysical properties can be tuned by modifying the substituents on the aniline ring.

Experimental Protocol: Synthesis of a Benzo[b]thiophene-based Schiff Base Dye

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyaniline (1.0 eq)

    • Glacial Acetic Acid (catalytic amount)

    • Toluene (solvent)

  • Procedure:

    • To a solution of this compound in toluene, add an equimolar amount of 4-methoxyaniline.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Schiff base dye.

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Schiff_Base_Synthesis_Workflow start Start mix Mix this compound and 4-Methoxyaniline in Toluene start->mix add_catalyst Add Glacial Acetic Acid mix->add_catalyst reflux Reflux with Dean-Stark (4-6 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate purify Purify Product evaporate->purify end End purify->end

Caption: Workflow for Schiff Base Dye Synthesis.

Photophysical Properties of Benzo[b]thiophene-based Dyes

The photophysical properties of fluorescent dyes are crucial for their application. Key parameters include the absorption and emission maxima (λabs and λem), the Stokes shift, and the fluorescence quantum yield (ΦF).

PropertyExpected Values for Benzo[b]thiophene-based Dyes
Absorption Maximum (λabs) 350 - 450 nm
Emission Maximum (λem) 450 - 550 nm
Stokes Shift 50 - 100 nm
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5

Note: These values are illustrative and based on typical photophysical data for π-conjugated systems containing the benzo[b]thiophene moiety. The exact properties will depend on the specific molecular structure.

Application in Polymers

This compound can be incorporated into polymer backbones or as pendant groups to impart desirable thermal and electronic properties. For instance, it can be used to synthesize conjugated polymers for electronic applications or to modify existing polymers to enhance their thermal stability.

Synthesis of a Polyester Containing the Benzo[b]thiophene Moiety

A polyester can be synthesized by first reducing the aldehyde group of this compound to an alcohol, followed by esterification with a diacid chloride.

Experimental Protocol: Two-Step Synthesis of a Benzo[b]thiophene-containing Polyester

  • Step 1: Reduction of this compound

    • Dissolve this compound in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain (benzo[b]thiophen-7-yl)methanol.

  • Step 2: Polycondensation

    • Dissolve the synthesized (benzo[b]thiophen-7-yl)methanol and a suitable diol (e.g., ethylene glycol) in a dry, inert solvent like THF.

    • Add a base, such as pyridine, to the solution.

    • Slowly add a solution of a diacid chloride (e.g., terephthaloyl chloride) in the same solvent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter and dry the polymer under vacuum.

Thermo-mechanical Properties of Benzo[b]thiophene-containing Polymers

The incorporation of the rigid benzo[b]thiophene unit is expected to enhance the thermal stability of polymers. Key thermal properties include the glass transition temperature (Tg) and the decomposition temperature (Td).

PropertyExpected Improvement with Benzo[b]thiophene Moiety
Glass Transition Temperature (Tg) Increased due to restricted chain mobility
Decomposition Temperature (Td) Enhanced thermal stability

Note: The extent of improvement in thermo-mechanical properties will depend on the concentration of the benzo[b]thiophene moiety in the polymer and the overall polymer structure.

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Polymer_Synthesis_Logic start This compound reduction Reduction to Alcohol start->reduction polycondensation Polycondensation with Diacid Chloride reduction->polycondensation polymer Benzo[b]thiophene-containing Polymer polycondensation->polymer properties Enhanced Thermal Stability Improved Electronic Properties polymer->properties

Caption: Logical flow for polymer synthesis.

These application notes and protocols provide a foundational understanding of the potential uses of this compound in materials science. Further research and optimization are encouraged to fully explore the capabilities of materials derived from this versatile building block.

Application Notes and Protocols for the Synthesis of Fluorescent Dyes Using Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorescent dyes derived from Benzo[b]thiophene-7-carbaldehyde. The methodologies outlined are based on established chemical transformations and provide a framework for the development of new fluorophores with potential applications in biological imaging, sensing, and as components in drug delivery systems.

Introduction

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. Their rigid, planar structure and electron-rich nature make them excellent scaffolds for the construction of fluorescent dyes. By functionalizing the benzo[b]thiophene core with an aldehyde group at the 7-position, a versatile chemical handle is introduced, allowing for the synthesis of a variety of "push-pull" type fluorescent dyes through condensation reactions with active methylene compounds. These dyes are of particular interest due to their potential for large Stokes shifts, high quantum yields, and sensitivity to their local environment, making them valuable tools for researchers in life sciences and drug development.

This document details a proposed synthetic route for a fluorescent dye starting from this compound. It includes a plausible method for the synthesis of the aldehyde precursor, a detailed protocol for the subsequent dye synthesis via Knoevenagel condensation, and representative photophysical data from a structurally analogous compound to guide characterization efforts.

Data Presentation

The photophysical properties of fluorescent dyes are critical for their application. While the specific dye synthesized from this compound in this protocol is novel and its exact photophysical data is yet to be determined, the following table presents data for a structurally similar push-pull dye based on a thieno[3,2-b]thiophene core. This data serves as a valuable reference point for the expected performance of benzo[b]thiophene-derived dyes.

Table 1: Photophysical Properties of a Structurally Analogous Thieno[3,2-b]thiophene-Based Push-Pull Dye

Compound StructureSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Reference Compound *Dichloromethane43055049800.6535,000
Toluene41551044000.7538,000
Acetonitrile42556053400.5034,000
Methanol42057056700.3532,000

*Data is for a representative donor-π-acceptor dye containing a thieno[3,2-b]thiophene π-bridge, a triphenylamine donor, and a dicyanovinyl acceptor. This data is intended to be illustrative of the type of photophysical properties that can be expected from the dye synthesized in the following protocols.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a fluorescent dye from benzo[b]thiophene.

Protocol 1: Synthesis of this compound (Hypothetical)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The formylation of 4-methoxybenzo[b]thiophene has been shown to selectively occur at the 7-position.[1] This protocol is an adaptation of that principle for the direct formylation of benzo[b]thiophene, although regioselectivity may vary and optimization may be required.

Materials:

  • Benzo[b]thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve Benzo[b]thiophene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the benzo[b]thiophene solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis of 2-((Benzo[b]thiophen-7-yl)methylene)malononitrile (Fluorescent Dye)

This protocol describes the Knoevenagel condensation of this compound with malononitrile to yield a push-pull fluorescent dye.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and add cold deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of the fluorescent dyes.

Synthesis_Workflow Start Start: Benzo[b]thiophene Formylation Protocol 1: Vilsmeier-Haack Formylation Start->Formylation Aldehyde This compound Formylation->Aldehyde Condensation Protocol 2: Knoevenagel Condensation with Malononitrile Aldehyde->Condensation Crude_Dye Crude Fluorescent Dye Condensation->Crude_Dye Purification Purification: Column Chromatography or Recrystallization Crude_Dye->Purification Pure_Dye Pure Fluorescent Dye Purification->Pure_Dye Characterization Characterization Pure_Dye->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Photophysics Photophysical Analysis: UV-Vis & Fluorescence Spectroscopy Characterization->Photophysics End End: Characterized Dye

Caption: Synthetic and Characterization Workflow.

Knoevenagel_Mechanism Reactants This compound + Malononitrile Enolate Enolate Formation (from Malononitrile) Reactants->Enolate Nucleophilic_Attack Nucleophilic Attack on Aldehyde Carbonyl Reactants->Nucleophilic_Attack Base Piperidine (Base Catalyst) Base->Enolate Enolate->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Fluorescent Dye (Push-Pull System) Dehydration->Product

Caption: Knoevenagel Condensation Mechanism.

References

Application Notes and Protocols: Development of Organic Semiconductors from Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel organic semiconductors derived from Benzo[b]thiophene-7-carbaldehyde. This document is intended to guide researchers in the development of new materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction

Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds that have found broad applications in medicinal chemistry and materials science.[1][2][3] Their rigid, planar structure and electron-rich nature make them excellent building blocks for π-conjugated systems, which are the core of organic semiconductors.[4][5] this compound, in particular, serves as a versatile starting material for the synthesis of advanced organic electronic materials. The aldehyde functional group allows for the extension of the conjugated system through various carbon-carbon bond-forming reactions, enabling the fine-tuning of the material's electronic and optical properties.

This document outlines a synthetic strategy for developing a model organic semiconductor, (E)-2-(benzo[b]thiophen-7-yl)-3-(4-methoxyphenyl)acrylonitrile (BT-MPAN), starting from this compound via a Knoevenagel condensation. It further details the essential characterization techniques and expected performance metrics for such a material.

Synthetic Pathway and Experimental Workflow

The overall workflow for the development of organic semiconductors from this compound involves synthesis, purification, characterization, and device fabrication. A logical workflow is depicted below.

Experimental Workflow A Start: this compound B Synthesis: Knoevenagel Condensation A->B Reactant C Purification: Recrystallization/Chromatography B->C Crude Product D Characterization: Spectroscopy, Thermal & Electrochemical Analysis C->D Purified Semiconductor E Device Fabrication: Thin-Film Deposition (e.g., Solution Shearing) D->E Characterized Material F Performance Evaluation: OFET Characterization E->F Fabricated Device G End: Performance Data F->G Results

Caption: A generalized workflow for the development of organic semiconductors.

Data Presentation

The following tables summarize the expected physicochemical and electrical properties of the target organic semiconductor, BT-MPAN, based on typical values for similar benzo[b]thiophene-based materials.

Table 1: Physicochemical Properties of BT-MPAN

PropertyMethodExpected Value
Melting PointDifferential Scanning Calorimetry (DSC)> 200 °C
Decomposition Temperature (Td, 5% weight loss)Thermogravimetric Analysis (TGA)> 250 °C
UV-vis Absorption (λmax, in solution)UV-vis Spectroscopy~350-400 nm
Highest Occupied Molecular Orbital (HOMO)Cyclic Voltammetry (CV)~ -5.4 eV
Lowest Unoccupied Molecular Orbital (LUMO)Cyclic Voltammetry (CV)~ -2.9 eV
Electrochemical Band GapCyclic Voltammetry (CV)~ 2.5 eV

Table 2: OFET Performance of BT-MPAN

ParameterDeposition MethodTypical Value
Hole Mobility (µh)Solution Shearing0.01 - 0.5 cm²/Vs
On/Off Current Ratio (Ion/Ioff)-> 105
Threshold Voltage (Vth)--10 to -30 V

Experimental Protocols

Synthesis of (E)-2-(benzo[b]thiophen-7-yl)-3-(4-methoxyphenyl)acrylonitrile (BT-MPAN)

This protocol describes the synthesis of the target organic semiconductor via a Knoevenagel condensation reaction.

Materials:

  • This compound

  • 4-methoxyphenylacetonitrile

  • Basic alumina (activated)

  • Toluene (anhydrous)

  • Ethanol

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add 4-methoxyphenylacetonitrile (1.1 eq).

  • Add activated basic alumina (2.0 g per 1.0 g of aldehyde).

  • Reflux the mixture with vigorous stirring for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the basic alumina.

  • Wash the alumina with hot toluene.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/hexane solvent system to yield the pure BT-MPAN as a solid.

Characterization Protocols

Thermal Analysis (TGA/DSC):

  • TGA: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC: Heat the sample from room temperature to a temperature above its melting point at a rate of 10 °C/min, followed by cooling at the same rate to observe any phase transitions.

Optical and Electrochemical Characterization:

  • UV-vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., chloroform or THF) at a concentration of 10-5 M. Record the absorption spectrum.

  • Cyclic Voltammetry (CV): Use a three-electrode setup with a platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Use a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile as the electrolyte. Record the voltammograms at a scan rate of 100 mV/s.

OFET Fabrication and Characterization:

  • Substrate Preparation: Use heavily n-doped silicon wafers with a thermally grown SiO₂ layer (300 nm) as the gate dielectric. Clean the substrates by sonication in acetone and isopropanol, followed by oxygen plasma treatment.

  • Thin-Film Deposition: Dissolve the organic semiconductor in a suitable solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL. Deposit the thin film onto the prepared substrate using a solution shearing technique at an elevated substrate temperature (e.g., 80 °C).

  • Electrode Deposition: Deposit gold source and drain electrodes (50 nm) on top of the semiconductor layer through a shadow mask to define the channel length and width.

  • Electrical Characterization: Measure the transfer and output characteristics of the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer.

Signaling Pathway and Logical Relationships

The development and optimization of organic semiconductors can be viewed as a logical progression where the molecular structure dictates the material properties, which in turn determine the device performance. This relationship is illustrated in the following diagram.

Structure-Property-Performance Relationship cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance A Molecular Structure - π-conjugation length - Electron-donating/withdrawing groups - Substituent position B Physicochemical Properties - HOMO/LUMO energy levels - Band gap - Molecular packing - Film morphology A->B determines C OFET Characteristics - Charge carrier mobility - On/Off ratio - Threshold voltage - Stability B->C influences

Caption: The relationship between molecular structure, material properties, and device performance.

By systematically modifying the molecular structure of the benzo[b]thiophene core, researchers can tune the material's properties to achieve desired device performance characteristics. This iterative process of design, synthesis, and characterization is central to the development of new high-performance organic semiconductors.

References

Application Notes and Protocols: Condensation and Cross-Coupling Reactions with Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Benzo[b]thiophene-7-carbaldehyde, in particular, serves as a versatile synthetic intermediate, offering a gateway to a diverse range of functionalized molecules through condensation and cross-coupling reactions. The aldehyde group provides a reactive handle for chain elongation and the formation of new carbon-carbon and carbon-heteroatom bonds, while the bicyclic heteroaromatic system is a common motif in pharmacologically active agents.[1]

This document provides detailed application notes and experimental protocols for key condensation and cross-coupling reactions involving this compound, aimed at facilitating its use in drug discovery and development.

Condensation Reactions

Condensation reactions are fundamental for carbon-carbon bond formation. For this compound, the Knoevenagel and Claisen-Schmidt condensations are particularly useful for synthesizing α,β-unsaturated compounds, which are valuable precursors for a variety of therapeutic agents.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base, to yield an α,β-unsaturated product.[2] This reaction is highly efficient for creating compounds with potential applications in medicinal chemistry.

General Reaction Scheme:

G reactant1 This compound product -> α,β-Unsaturated Product reactant1->product reactant2 +  Active Methylene Compound reactant2->product catalyst Base Catalyst

Caption: Knoevenagel condensation of this compound.

Table 1: Representative Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrileDBUWaterRoom Temp5 min98[3]
Ethyl CyanoacetatePiperidineEthanolReflux-90[3]
Cyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[3]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general procedure for aromatic aldehydes.[3]

Materials:

  • This compound

  • Malononitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in water (10 mL) in a round-bottom flask, add malononitrile (1.1 mmol).

  • Add a catalytic amount of DBU (0.1 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 5-15 minutes), a precipitate may form. If so, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_workflow Knoevenagel Condensation Workflow start Mix Reactants: - this compound - Active Methylene Compound - Solvent add_catalyst Add Catalyst (e.g., DBU, Piperidine) start->add_catalyst reaction Stir at Appropriate Temperature add_catalyst->reaction monitor Monitor by TLC reaction->monitor workup Workup: - Filtration or - Extraction monitor->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product Characterize Product purification->product

Caption: Experimental workflow for Knoevenagel condensation.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5] Chalcones are an important class of compounds with a wide range of biological activities.[5]

General Reaction Scheme:

G reactant1 This compound product -> Chalcone Derivative reactant1->product reactant2 +  Ketone reactant2->product catalyst Base Catalyst (e.g., NaOH, KOH)

Caption: Claisen-Schmidt condensation of this compound.

Table 2: Representative Conditions for Claisen-Schmidt Condensation

KetoneCatalystSolventTemperatureTimeYield (%)Reference
AcetophenoneNaOHEthanol/WaterRoom Temp2-4 h~85-95[4]
Substituted AcetophenonesKOHEthanolRoom Temp12-24 h~70-90[6]
AcetoneKOHEthanolRoom Temp2 h-[4]

Experimental Protocol: Synthesis of a Benzo[b]thienyl Chalcone Derivative

This protocol is a general procedure for the synthesis of chalcones.[4][5]

Materials:

  • This compound

  • Acetophenone (or a substituted acetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) and the desired ketone (1.0 mmol) in ethanol (15-20 mL) in a round-bottom flask with stirring.

  • Prepare a solution of NaOH (or KOH) in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • A solid precipitate will form. Collect the crude chalcone by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product and purify it by recrystallization from ethanol.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex.[7] To utilize this compound in this reaction, it must first be halogenated (e.g., brominated or iodinated) at a suitable position on the aromatic ring.

General Reaction Scheme (for a halogenated derivative):

G reactant1 Halogenated this compound product -> Aryl/Vinyl-substituted Derivative reactant1->product reactant2 +  Boronic Acid/Ester reactant2->product catalyst Pd Catalyst + Base

Caption: Suzuki-Miyaura coupling of a halogenated this compound.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Pd CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄-K₂CO₃Dioxane/Water80-100[7]
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water60[7]
PdCl₂(dppf)-Cs₂CO₃DMF80[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that can be adapted for a halogenated this compound derivative.[7]

Materials:

  • Halogenated this compound (e.g., bromo-derivative)

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the halogenated this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

G cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R1-X) pdII_complex R1-Pd(II)Ln-X pd0->pdII_complex Oxidative Addition transmetalation Transmetalation (R2-B(OR)2) pdII_intermediate R1-Pd(II)Ln-R2 pdII_complex->pdII_intermediate Transmetalation pdII_intermediate->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R1-R2 pdII_intermediate->product G reactant1 Halogenated this compound product -> Alkenyl-substituted Derivative reactant1->product reactant2 +  Alkene reactant2->product catalyst Pd Catalyst + Base G reactant1 Halogenated this compound product -> Alkynyl-substituted Derivative reactant1->product reactant2 +  Terminal Alkyne reactant2->product catalyst Pd/Cu Catalyst + Base

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-7-carbaldehyde. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and related compounds are column chromatography and recrystallization. Column chromatography on silica gel is effective for separating the target compound from impurities with different polarities.[1][2] Recrystallization is useful for obtaining highly pure crystalline material, often performed after initial purification by chromatography.[3][4]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials or by-products of the synthesis. Common synthesis routes involve the formylation of benzo[b]thiophene.[1] Potential impurities include:

  • Unreacted benzo[b]thiophene.

  • Isomeric carbaldehydes (e.g., Benzo[b]thiophene-2-carbaldehyde or -3-carbaldehyde) if the formylation is not perfectly regioselective.[5]

  • By-products from the formylation reagent (e.g., from DMF/POCl₃).

  • Solvent residues from the reaction or initial work-up.

Q3: How can I effectively remove unreacted benzo[b]thiophene?

A3: Unreacted benzo[b]thiophene is less polar than the aldehyde product. Therefore, it can be effectively separated using silica gel column chromatography. The benzo[b]thiophene will elute first with a less polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).[1]

Q4: My purified this compound is a yellow oil, but I expected a solid. What should I do?

A4: While some related compounds like Benzo[b]thiophene-2-carbaldehyde can be a pale yellow solid, the physical state can depend on purity.[1] If your compound is an oil, it may contain impurities that are depressing the melting point. Consider further purification by column chromatography. If the compound is pure and still an oil at room temperature, you can try to induce crystallization by dissolving it in a minimal amount of a suitable hot solvent and then cooling it slowly, possibly with scratching the inside of the flask or seeding with a crystal if available.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography 1. The compound is still on the column. 2. The compound is very soluble in the elution solvent and came off in many fractions. 3. The compound degraded on the silica gel.1. Increase the polarity of the eluent to ensure all the product is eluted. 2. Concentrate all fractions that show the presence of the product (by TLC) together. 3. Consider using a less acidic silica gel or deactivating the silica gel with triethylamine before use.
Co-elution of Impurities During Chromatography The polarity of the impurity is very similar to the product.Try a different solvent system for elution. A solvent system with a different selectivity (e.g., dichloromethane/hexane or toluene/ethyl acetate) may improve separation. Alternatively, consider preparative TLC or HPLC for difficult separations.
Oily Product After Recrystallization 1. The chosen solvent is not appropriate. 2. The presence of impurities is preventing crystallization. 3. The solution was cooled too quickly.1. Perform a solvent screen to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system like ethyl acetate/heptane can be effective.[3] 2. Re-purify the material by column chromatography before attempting recrystallization. 3. Allow the solution to cool slowly to room temperature and then in a refrigerator.
Product Appears Discolored Presence of colored impurities or degradation products.Charcoal treatment of a solution of the crude product before the final purification step (e.g., before filtering a hot recrystallization solution) can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (70-230 mesh) as a slurry in hexane.[1]

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as pure hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane/ethyl acetate, and then to 90:10 hexane/ethyl acetate.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the this compound is soluble at elevated temperatures but has low solubility at room temperature or below. A common solvent system for similar compounds is ethyl acetate/heptane.[3]

  • Dissolution: Place the crude material in a flask and add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath or refrigerator. For a mixed solvent system, after dissolving in the good solvent (ethyl acetate), slowly add the anti-solvent (heptane) at an elevated temperature until the solution becomes slightly turbid, then allow it to cool.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Purification Workflow

PurificationWorkflow Crude Crude Product Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Initial Cleanup Analysis Purity Check (TLC, NMR) Column->Analysis Recrystallization Recrystallization (e.g., EtOAc/Heptane) Pure Pure Benzo[b]thiophene- 7-carbaldehyde Recrystallization->Pure Analysis->Recrystallization If further purification needed Analysis->Pure If pure

Caption: General workflow for the purification of this compound.

References

optimizing reaction yield for Benzo[b]thiophene-7-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Benzo[b]thiophene-7-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation of 4-methoxybenzo[b]thiophene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reaction setup can decompose the Vilsmeier reagent (formed from POCl₃ and DMF).2. Insufficiently Activated Substrate: The starting material, 4-methoxybenzo[b]thiophene, may not be sufficiently electron-rich for the reaction to proceed efficiently under the chosen conditions.3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.4. Short Reaction Time: The reaction may not have proceeded to completion.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.2. Confirm the purity of the starting material. If necessary, consider using a more activating substrate or a different synthetic route.3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC.4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products (Low Regioselectivity) 1. Competing Formylation Positions: While the 7-position is favored for 4-methoxybenzo[b]thiophene, some formylation may occur at other positions on the aromatic ring.2. Reaction Temperature Too High: Higher temperatures can sometimes lead to a decrease in regioselectivity.1. The use of a directing group on the starting material can enhance regioselectivity. For formylation at the 7-position, starting with 4-methoxybenzo[b]thiophene is generally effective.[1]2. Try running the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Presence of Isomeric Byproducts: Isomers of the desired product can be difficult to separate by standard column chromatography.2. Residual Starting Material: Incomplete reaction can lead to a mixture of starting material and product with similar polarities.3. Formation of Polar Impurities: Decomposition of the Vilsmeier reagent or side reactions can generate highly polar byproducts.1. Utilize high-performance liquid chromatography (HPLC) for separation. Alternatively, try different solvent systems for column chromatography (e.g., varying ratios of hexane and ethyl acetate).2. Optimize the reaction to ensure complete consumption of the starting material. If separation is still difficult, consider derivatization of the product to alter its polarity.3. Perform an aqueous work-up to remove water-soluble impurities before extraction and chromatography. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts.
Product Decomposition 1. Harsh Work-up Conditions: The aldehyde product may be sensitive to strongly acidic or basic conditions during work-up.2. Oxidation: Aldehydes can be susceptible to oxidation to carboxylic acids upon exposure to air over time.1. Use a mild aqueous work-up and avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.2. Store the purified product under an inert atmosphere and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct reported method is the Vilsmeier-Haack formylation of 4-methoxybenzo[b]thiophene, which selectively yields the 7-formyl product.[1] This reaction introduces a formyl group (-CHO) onto the benzene ring of the benzo[b]thiophene scaffold.

Q2: How can I prepare the starting material, 4-methoxybenzo[b]thiophene?

A2: One common method for the synthesis of 4-methoxybenzo[b]thiophene is the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone.[2][3][4]

Q3: What are the key parameters to control in the Vilsmeier-Haack reaction for optimal yield?

A3: The key parameters to control are:

  • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (POCl₃ and DMF) to the 4-methoxybenzo[b]thiophene substrate is crucial. An excess of the Vilsmeier reagent is typically used.

  • Temperature: The reaction is often carried out at elevated temperatures, but this needs to be optimized to balance reaction rate and regioselectivity.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion without significant byproduct formation.

  • Anhydrous Conditions: Strict exclusion of moisture is critical for the successful formation and reactivity of the Vilsmeier reagent.

Q4: What are the expected side products in this reaction?

A4: While the formylation of 4-methoxybenzo[b]thiophene is reported to be selective for the 7-position, potential side products could include other formylated isomers, though these are generally formed in much lower yields. Over-formylation (diformylation) is also a possibility under harsh conditions, but is less common.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide characteristic signals for the aldehyde proton and the aromatic protons and carbons, confirming the structure and substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A characteristic carbonyl (C=O) stretch for the aldehyde will be observed.

  • Chromatography: Techniques like TLC and HPLC can be used to assess the purity of the sample.

Experimental Protocols

Synthesis of 4-Methoxybenzo[b]thiophene

A common route to 4-methoxybenzo[b]thiophene involves the acid-catalyzed cyclization of an appropriate precursor.[3][4]

Starting Material: α-(3-methoxyphenylthio)-4-methoxyacetophenone

Reagents: Polyphosphoric acid (PPA)

Procedure:

  • Add α-(3-methoxyphenylthio)-4-methoxyacetophenone to polyphosphoric acid.

  • Heat the mixture with stirring, typically at a temperature range of 85-90°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

Note: This reaction can produce a mixture of regioisomers, and purification is necessary to isolate the desired 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, which can then be further processed to obtain 4-methoxybenzo[b]thiophene.

Vilsmeier-Haack Formylation of 4-Methoxybenzo[b]thiophene

The following is a general protocol adapted from standard Vilsmeier-Haack reaction procedures. Optimization of specific conditions is recommended.

Starting Material: 4-Methoxybenzo[b]thiophene

Reagents:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous (or another suitable anhydrous solvent)

  • Sodium acetate solution (for work-up)

  • Ice

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve 4-methoxybenzo[b]thiophene in a minimal amount of anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to a temperature between 40-70°C.

  • Stir the reaction for 2-6 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium acetate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]

Visualizations

Vilsmeier_Haack_Workflow DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate 4-Methoxybenzo[b]thiophene Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product Purification Column Chromatography Product->Purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Yield Start Low/No Product Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Temp Reaction Temperature Too Low? Start->Check_Temp Check_Time Reaction Time Too Short? Start->Check_Time Check_Reagents Reagent Purity/Activity? Start->Check_Reagents Sol_Moisture Use oven-dried glassware, anhydrous solvents/reagents, and inert atmosphere. Check_Moisture->Sol_Moisture Yes Sol_Temp Increase temperature incrementally. Monitor by TLC. Check_Temp->Sol_Temp Yes Sol_Time Increase reaction time. Monitor by TLC. Check_Time->Sol_Time Yes Sol_Reagents Verify purity of starting material. Use fresh POCl3 and DMF. Check_Reagents->Sol_Reagents Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Byproduct Identification in Benzo[b]thiophene-7-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-7-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage byproducts in your chemical reactions.

Troubleshooting Guides

Reactions involving this compound, such as Wittig, Aldol, and Suzuki coupling reactions, can sometimes yield unexpected byproducts. This guide will help you troubleshoot common issues and identify potential side products.

Common Issues and Solutions in Reactions with this compound

Observed Issue Potential Cause Recommended Solution Potential Byproduct(s)
Low yield of desired product in Wittig reaction Incomplete reaction or side reactions of the aldehyde.Ensure anhydrous conditions. Use fresh, high-purity reagents. Consider using a more reactive phosphonium ylide.Unreacted this compound, Triphenylphosphine oxide.
Multiple spots on TLC after Aldol condensation Self-condensation of the ketone, or other side reactions.Use a non-enolizable ketone if possible. Control reaction temperature and time carefully.Self-condensation product of the ketone, Cannizzaro reaction products (if no α-hydrogens).
Formation of homocoupled products in Suzuki coupling Suboptimal reaction conditions, presence of oxygen.Degas the solvent and reagents thoroughly. Use an appropriate palladium catalyst and ligand.Homocoupled this compound dimer.
Presence of an unexpected peak in NMR/MS Isomerization, oxidation, or other uncharacterized side reactions.Perform detailed spectroscopic analysis (2D NMR, HRMS). Compare with known spectra of related compounds.Oxidized aldehyde (carboxylic acid), rearranged isomers.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about byproduct formation in your experiments.

Q1: In a Wittig reaction with this compound, I observe a significant amount of unreacted starting material and a prominent byproduct. What are the likely identities of these species?

A1: The most common byproduct in a Wittig reaction is triphenylphosphine oxide, which is formed from the phosphonium ylide reagent. The unreacted starting material is, of course, this compound. Incomplete conversion can be due to several factors, including impure reagents, insufficient reaction time, or suboptimal temperature.

Experimental Protocol: General Wittig Reaction

  • Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the phosphonium salt in a dry, aprotic solvent (e.g., THF, DMSO).

  • Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

  • Once the ylide has formed (often indicated by a color change), add a solution of this compound in the same solvent.

  • Allow the reaction to proceed at the appropriate temperature until completion, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide and any unreacted aldehyde.

Q2: I am performing an Aldol condensation with this compound and a ketone. My product mixture is complex. What are the possible byproducts?

A2: In a crossed Aldol condensation, several byproducts can form, especially if the ketone partner can also enolize. Potential byproducts include:

  • The self-condensation product of the ketone.

  • The β-hydroxy ketone (the initial Aldol addition product) if the reaction does not go to full dehydration.

  • In the presence of a strong base and if the aldehyde cannot enolize (which is the case for this compound), Cannizzaro reaction products (the corresponding alcohol and carboxylic acid) are a possibility, though less common under standard Aldol conditions.

To minimize these byproducts, it is often advantageous to slowly add the enolizable ketone to a mixture of the aldehyde and the base.

Q3: During a Suzuki coupling reaction with a boronic acid and a halogenated this compound derivative, I'm seeing byproducts that are difficult to separate. What could they be?

A3: Common byproducts in Suzuki coupling reactions include:

  • Homocoupling products: Dimerization of the boronic acid or the aryl halide. This can be minimized by ensuring anaerobic conditions and using the correct palladium catalyst and ligand system.

  • Protodeborylation/Protodehalogenation: Replacement of the boronic acid or halide group with a hydrogen atom. This can occur in the presence of trace amounts of water or acid.

Careful control of the reaction atmosphere and the purity of reagents is crucial for minimizing these side reactions.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Wittig Reaction Pathway

Wittig_Reaction This compound This compound Betaine Intermediate Betaine Intermediate This compound->Betaine Intermediate Nucleophilic Attack Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Cyclization Desired Alkene Desired Alkene Oxaphosphetane->Desired Alkene Elimination Triphenylphosphine Oxide (Byproduct) Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Triphenylphosphine Oxide (Byproduct)

A simplified pathway for the Wittig reaction.

Diagram 2: Troubleshooting Workflow for Byproduct Identification

Troubleshooting_Workflow Reaction Completion Reaction Completion TLC Analysis TLC Analysis Reaction Completion->TLC Analysis Purification Purification TLC Analysis->Purification Pure Product Pure Product Purification->Pure Product Success Byproduct Isolation Byproduct Isolation Purification->Byproduct Isolation Impure Spectroscopic Analysis NMR, MS, IR Byproduct Isolation->Spectroscopic Analysis Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation

A logical workflow for identifying unknown byproducts.

This technical support center provides a starting point for addressing common challenges in reactions involving this compound. For more complex issues, consulting detailed literature on the specific reaction class is recommended.

Technical Support Center: Benzo[b]thiophene-7-carbaldehyde Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered with Benzo[b]thiophene-7-carbaldehyde in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound, similar to other aromatic aldehydes, are oxidation and polymerization.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, especially in the presence of atmospheric oxygen, converting the aldehyde to the corresponding carboxylic acid, Benzo[b]thiophene-7-carboxylic acid. This process can be accelerated by light, heat, and the presence of metal ions.

  • Polymerization: Aromatic aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic impurities. This can lead to the formation of insoluble polymeric materials and a decrease in the concentration of the active compound.

Q2: What factors can negatively impact the stability of my this compound solution?

A2: Several factors can accelerate the degradation of your solution:

  • Exposure to Air (Oxygen): Oxygen is a key contributor to oxidative degradation.

  • Exposure to Light: Photons, particularly in the UV spectrum, can provide the energy to initiate degradation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of both oxidation and polymerization.

  • Inappropriate pH: Both strongly acidic and basic conditions can catalyze degradation reactions.

  • Solvent Impurities: Peroxides in solvents like THF or diethyl ether, as well as acidic or basic impurities, can initiate or catalyze degradation.

  • Presence of Metal Ions: Trace metal contaminants can act as catalysts for oxidation.

Q3: What are the ideal storage conditions for a solution of this compound?

A3: To maximize the stability of your solution, adhere to the following storage conditions:

  • Temperature: Store solutions at low temperatures, ideally between 2-8°C. For long-term storage, freezing at -20°C may be considered, but be mindful of potential freeze-thaw cycle effects.

  • Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use clean, dry, and inert glass containers with tightly sealed caps.

Troubleshooting Guides

Issue 1: I am observing a decrease in the potency or concentration of my this compound solution over a short period.

Possible Cause Troubleshooting Steps
Oxidation due to air exposure. 1. Prepare fresh solutions using solvents that have been degassed by sparging with an inert gas (nitrogen or argon). 2. Store the solution under an inert atmosphere. Use vials with septa for easy access without introducing air. 3. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
Photodegradation. 1. Always store the solution in amber vials or protect it from light with aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Thermal Degradation. 1. Ensure the solution is consistently stored at the recommended low temperature (2-8°C). 2. Avoid leaving the solution at room temperature for extended periods.
Solvent Impurities. 1. Use high-purity, peroxide-free solvents. Test for peroxides in ethers before use. 2. If possible, use freshly opened bottles of high-quality solvents.

Issue 2: A precipitate has formed in my this compound solution.

Possible Cause Troubleshooting Steps
Polymerization. 1. This is a strong indicator of degradation. The precipitate is likely a polymer. The solution should be discarded and a fresh one prepared. 2. To prevent this, ensure the use of pure, neutral solvents and store the solution at a low temperature. 3. Avoid contact with strong acids or bases.
Low Solubility at Storage Temperature. 1. Confirm the solubility of this compound in your chosen solvent at the storage temperature. 2. If solubility is an issue, you may need to prepare more dilute solutions or choose a different solvent.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Solution

Objective: To prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., Acetonitrile or Ethanol)

  • Butylated Hydroxytoluene (BHT) (optional)

  • Amber glass vials with PTFE-lined septa

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is clean and dry.

  • If using an antioxidant, prepare a stock solution of BHT in the chosen solvent (e.g., 1 mg/mL).

  • Weigh the required amount of this compound in a clean amber vial.

  • Add the desired volume of degassed solvent.

  • If using BHT, add the appropriate volume of the BHT stock solution to achieve a final concentration of 0.01-0.1%.

  • Gently swirl the vial to dissolve the compound completely.

  • Purge the headspace of the vial with an inert gas for 1-2 minutes.

  • Immediately seal the vial with the PTFE-lined septum and cap.

  • Store the vial at 2-8°C, protected from light.

Protocol 2: HPLC-Based Stability Indicating Assay

Objective: To monitor the degradation of this compound and quantify its purity over time.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid) may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare working standards and quality control samples by diluting the stock solution.

  • Inject a standard to determine the initial retention time and peak area of the intact compound.

  • To perform a forced degradation study, subject aliquots of the stock solution to stress conditions (e.g., heat at 60°C, exposure to UV light, addition of 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).

  • At specified time points, withdraw a sample, neutralize if necessary, dilute, and inject into the HPLC system.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • For routine stability testing, store the solution under the desired conditions and analyze at regular intervals (e.g., 0, 24, 48, 72 hours).

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL in Acetonitrile) under Different Storage Conditions over 72 hours.

Storage Condition% Purity Remaining (24h)% Purity Remaining (48h)% Purity Remaining (72h)
2-8°C, Dark, Inert Atmosphere>99%>99%>98%
Room Temp, Ambient Light, Air95%90%85%
40°C, Dark, Air92%85%78%
Room Temp, UV Light, Air80%65%50%

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_polymerization Polymerization MainCompound This compound OxidizedProduct Benzo[b]thiophene-7-carboxylic acid MainCompound->OxidizedProduct O2, Light, Heat, Metal Ions Polymer Polymeric Byproducts MainCompound->Polymer Acid/Base Impurities, Heat

Caption: Potential degradation pathways of this compound.

StabilityWorkflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Start Weigh Compound Dissolve Dissolve in Degassed Solvent Start->Dissolve Stabilize Add Antioxidant (optional) Dissolve->Stabilize Inert Purge with Inert Gas Stabilize->Inert Store Store at 2-8°C, Protected from Light Inert->Store Sample Take Aliquot at Time Point 't' Store->Sample Timepoints (0, 24, 48h...) Dilute Dilute Sample Sample->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Chromatogram for Degradants Inject->Analyze Quantify Quantify Purity Analyze->Quantify

Caption: Experimental workflow for preparing and analyzing the stability of solutions.

Technical Support Center: Navigating Regioselectivity in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity, a critical factor in the successful synthesis of these vital heterocyclic compounds.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: My electrophilic aromatic substitution reaction on a benzothiophene core is yielding a mixture of isomers (e.g., substitution at C2 vs. C3 or at various positions on the benzene ring). How can I improve the regioselectivity?

Answer: The formation of regioisomeric mixtures is a frequent challenge during the functionalization of the benzothiophene scaffold. The position of substitution is governed by the electronic properties of the benzothiophene ring and the nature of the electrophile. Here are several strategies to enhance regioselectivity:

  • Understanding Inherent Reactivity: The thiophene ring of benzothiophene is generally more reactive towards electrophiles than the benzene ring. Within the thiophene ring, the C2 and C3 positions are the most nucleophilic. For unsubstituted benzothiophene, electrophilic attack typically favors the C3 position due to the greater stabilization of the cationic intermediate. However, this preference can be altered by substituents.

  • Leveraging Directing Groups: The presence and nature of directing groups on the starting materials can dictate the position of incoming substituents.[1] Electron-donating groups can activate specific positions and direct electrophilic attack, while electron-withdrawing groups can deactivate certain positions.

  • Reaction Condition Optimization:

    • Solvent and Temperature: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.[2]

    • Catalyst Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regiochemical outcome.[1] For instance, in palladium-catalyzed C-H arylation, the ligand can play a crucial role in directing the substitution.

Problem 2: Uncontrolled Regioselectivity in the Synthesis of 7-Substituted Benzothiophenes

Question: My reaction is producing a mixture of 6- and 7-substituted benzothiophene isomers. How can I selectively synthesize the 7-substituted product?

Answer: Achieving high regioselectivity for the 7-position of the benzothiophene core can be challenging due to the competing reactivity of other positions.[2] Here are some effective strategies:

  • Directed ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity.[2] By installing a directing metalation group (DMG) at a specific position, you can direct lithiation to the adjacent C7 position, allowing for the selective introduction of an electrophile. A common strategy involves using an O-carbamate group as a DMG.[2]

  • Strategic Choice of Starting Material: The inherent directing effects of substituents on the benzene ring of the benzothiophene precursor are critical.[2] Starting with a precursor that already has a substituent favoring functionalization at the 7-position can be a highly effective approach.

  • Electrophilic Cyclization of ortho-Substituted Precursors: A targeted approach involves the synthesis of a 3-halo-2-sulfanylphenol derivative, which can then undergo electrophilic cyclization to regioselectively form the 7-oxygen-functionalized benzothiophene.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the benzothiophene core, and how do they influence regioselectivity?

A1: The most common strategies include:

  • Cyclization Reactions: These are widely used and involve forming the thiophene ring onto a benzene precursor. Methods include Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and base-catalyzed cyclizations.[1] The regioselectivity is determined by the substitution pattern of the starting materials.

  • Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used. For example, the copper iodide (CuI)-catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source can provide 2-substituted benzothiophenes.[1][4]

  • Metal-Free Synthesis: To avoid metal contamination, methods like iodine-catalyzed cascade reactions of thiophenols with alkynes have been developed.[1][4] Photocatalytic radical annulation processes can also yield substituted benzothiophenes regioselectively under mild conditions.[2][4]

  • Multi-component Reactions: These "domino" protocols allow for the rapid assembly of highly functionalized benzothiophenes in a one-pot synthesis.[1]

Q2: How can I achieve regioselective C3-functionalization of benzothiophene?

A2: While electrophilic substitution on unsubstituted benzothiophene often favors the C3 position, achieving exclusive C3 functionalization, especially in the presence of other substituents, may require specific strategies. One innovative metal-free method involves the use of benzothiophene S-oxides in an interrupted Pummerer reaction, which delivers coupling partners with complete regioselectivity at the C3 position.[2]

Q3: My palladium-catalyzed synthesis of a 2-arylbenzothiophene is giving a low yield. How can I optimize it?

A3: Low yields in palladium-catalyzed cross-coupling reactions are a common issue often stemming from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[5] A systematic optimization of these parameters is crucial. For the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have shown that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C provides superior results.[5]

Q4: What are some common byproducts to look out for in these syntheses?

A4: Common byproducts can include:

  • Regioisomers: The formation of other substituted isomers is a frequent issue.[2]

  • Products of Over-reaction: Di- or poly-substituted products can form, especially with an excess of the electrophile or prolonged reaction times.[2]

  • Unreacted Starting Material: Incomplete reactions will result in the presence of starting materials in the final product mixture.[2]

Data Presentation

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [5]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Experimental Protocols

Detailed Protocol for Gram-Scale C2 Arylation[5]
  • Reaction Setup: To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.

  • Reaction Execution: Heat the mixture at 100 °C for 20 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.

General Protocol for Directed ortho-Metalation (DoM)[2]
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with the N,N-diethyl-carbamoyloxy-1-benzothiophene derivative (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of TMEDA: Freshly distilled TMEDA (1.2 eq) is added dropwise to the stirred solution.

  • Lithiation: s-BuLi (1.2 eq) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is then stirred at -78 °C for 1-2 hours.

  • Electrophilic Quench: The desired electrophile is then added to the reaction mixture to introduce the substituent at the metalated position.

Visualizations

regioselectivity_pathway cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_products Products Unsubstituted_Benzothiophene Unsubstituted Benzothiophene Electrophile Electrophile (E+) Attack_C3 Attack at C3 Electrophile->Attack_C3 Major Pathway Attack_C2 Attack at C2 Electrophile->Attack_C2 Minor Pathway Product_C3 3-Substituted Benzothiophene Attack_C3->Product_C3 Deprotonation Product_C2 2-Substituted Benzothiophene Attack_C2->Product_C2 Deprotonation

Caption: Regioselectivity in electrophilic substitution of benzothiophene.

dom_workflow Start Start: Benzothiophene with Directing Metalation Group (DMG) Cool Cool to -78 °C in Anhydrous THF Start->Cool Add_TMEDA Add TMEDA Cool->Add_TMEDA Add_sBuLi Add s-BuLi for Lithiation (Directed by DMG) Add_TMEDA->Add_sBuLi Quench Quench with Electrophile (E+) Add_sBuLi->Quench End End: Regioselectively Substituted Benzothiophene Quench->End

Caption: Workflow for Directed ortho-Metalation (DoM).

troubleshooting_logic Start Issue: Poor Regioselectivity Check_SM Review Starting Material: Substituent Effects? Start->Check_SM Step 1 Optimize_Conditions Optimize Reaction Conditions: Temp, Solvent, Catalyst Start->Optimize_Conditions Step 2 Change_Method Consider Alternative Method: DoM, Metal-Free, etc. Start->Change_Method Step 3 Improved Regioselectivity Improved Check_SM->Improved Optimize_Conditions->Improved Change_Method->Improved

Caption: Decision-making flowchart for troubleshooting poor regioselectivity.

References

overcoming low reactivity of starting materials in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzothiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing benzothiophene and its derivatives, with a particular focus on overcoming the low reactivity of starting materials.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of benzothiophenes, particularly when dealing with unreactive starting materials.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My palladium-catalyzed synthesis of a benzothiophene derivative from an aryl halide and a thiol is resulting in a low yield or failing completely. What are the likely causes and how can I improve the outcome?

Answer: Low yields in palladium-catalyzed C-S cross-coupling reactions are a frequent challenge, often stemming from the low reactivity of the starting materials, catalyst deactivation, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Poor Reactivity of the Aryl Halide: Aryl chlorides are notoriously less reactive than aryl bromides or iodides. To overcome this, consider the following:

    • Ligand Choice: Employ electron-rich and bulky phosphine ligands that promote oxidative addition, which is often the rate-limiting step. Examples include biaryl phosphine ligands like SPhos.

    • Catalyst System: Utilize a more active palladium precursor or a pre-catalyst.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the efficiency of the catalytic cycle.

    • Base: A thorough screening of bases is recommended. The choice of base can significantly influence the reaction rate and yield.

    • Solvent: The polarity and coordinating ability of the solvent can affect catalyst stability and reactivity.

    • Temperature and Reaction Time: A systematic optimization of both temperature and reaction time is crucial. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint and avoid decomposition.

  • Catalyst Deactivation: The sulfur-containing reactants or products can sometimes poison the palladium catalyst.

    • Ligand Protection: The use of appropriate ligands can shield the palladium center and prevent deactivation.

    • Catalyst Loading: While not always ideal, a modest increase in catalyst loading might be necessary for particularly challenging substrates.

Quantitative Data on Reaction Optimization:

The following table summarizes the optimization of a palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, highlighting the impact of catalyst and co-oxidant choice on the yield.

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Experimental Protocol: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[1]

Issue 2: Inefficient Cyclization in Fiesselmann or Gewald Synthesis

Question: I am attempting a Fiesselmann or Gewald synthesis, but the reaction is sluggish and the yield of the desired benzothiophene is low. What are the common pitfalls?

Answer: The Fiesselmann and Gewald syntheses are powerful methods for constructing the thiophene ring. However, their success is highly dependent on the reactivity of the carbonyl compound and the efficiency of the initial condensation and subsequent cyclization steps.

Troubleshooting the Gewald Aminothiophene Synthesis:

  • Inefficient Knoevenagel-Cope Condensation: This initial step between the ketone/aldehyde and the active methylene nitrile is crucial.[2]

    • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1]

    • Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of elemental sulfur.[1]

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[1]

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1]

Experimental Protocol: General Procedure for Gewald Aminothiophene Synthesis

  • In a round-bottom flask, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 equiv), and elemental sulfur (1.1 equiv) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine, 0.1-0.2 equiv).

  • Stir the mixture at a temperature ranging from room temperature to 60°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Frequently Asked Questions (FAQs)

Q1: What are some alternative methods to overcome the low reactivity of aryl chlorides in benzothiophene synthesis?

A1: Besides optimizing palladium-catalyzed reactions, several other strategies can be employed:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions and improve yields, especially for sluggish transformations. For example, the synthesis of 3-aminobenzothiophenes from 2-halobenzonitriles and methyl thioglycolate can be achieved in high yields with short reaction times under microwave conditions.[3][4]

  • Activation of the Thiophene Ring: In some cases, activating the benzothiophene core can facilitate subsequent functionalization. For instance, oxidation of the sulfur atom to a sulfoxide can activate the C4 position for metal-free arylation.[5]

  • Metal-Free Approaches: To avoid potential metal contamination, several metal-free methods have been developed. These include iodine-catalyzed cascade reactions of thiophenols with alkynes and syntheses utilizing electrophilic sulfur reagents for the cyclization of o-alkynylthioanisoles.[6][7][8]

Q2: How can I improve the regioselectivity of my benzothiophene synthesis?

A2: Regioselectivity, particularly between the C2 and C3 positions, is a common challenge. The outcome is often influenced by the chosen synthetic route and the electronic and steric properties of the substrates.

  • For Palladium-Catalyzed Reactions: The choice of ligand and directing groups on the substrate can steer the reaction towards a specific position.

  • For Cyclization Reactions: The nature of the starting materials and the cyclization conditions play a key role. For example, the intramolecular cyclization of o-alkynylthioanisoles often leads to 2,3-disubstituted benzothiophenes.[6]

Q3: My crude benzothiophene product is impure. What are the recommended purification methods?

A3: The purification of benzothiophene derivatives typically involves standard chromatographic and crystallization techniques.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A gradient elution with a hexane/ethyl acetate solvent system is often effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can yield highly pure material.

  • Preparative TLC or HPLC: For small-scale purifications or for separating closely related isomers, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Benzothiophene Synthesis

Troubleshooting_Workflow start Low Yield in Pd-Catalyzed Synthesis check_reactivity Assess Aryl Halide Reactivity (Cl < Br < I) start->check_reactivity optimize_conditions Systematically Optimize Reaction Conditions check_reactivity->optimize_conditions If reactivity is low solution_reactivity Employ Electron-Rich/Bulky Ligands Increase Temperature check_reactivity->solution_reactivity check_catalyst Investigate Catalyst Deactivation optimize_conditions->check_catalyst solution_conditions Screen Bases and Solvents Optimize Temperature and Time optimize_conditions->solution_conditions solution_catalyst Use Protective Ligands Increase Catalyst Loading check_catalyst->solution_catalyst end Improved Yield solution_reactivity->end solution_conditions->end solution_catalyst->end

Caption: A logical workflow for diagnosing and resolving low yields in palladium-catalyzed benzothiophene synthesis.

Diagram 2: Simplified Catalytic Cycle for Palladium-Catalyzed C-S Coupling

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation (Thiolate Exchange) PdII_Aryl->Transmetal R-SH, Base PdII_Thiol Ar-Pd(II)-SR Ln Transmetal->PdII_Thiol RedElim Reductive Elimination PdII_Thiol->RedElim RedElim->Pd0 Regeneration Product Ar-S-R RedElim->Product

Caption: A simplified representation of the key steps in the palladium-catalyzed C-S cross-coupling reaction.[9]

References

Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophenes using palladium catalysis. This guide is structured to provide practical, in-depth solutions to common challenges encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing a logical path to resolving common problems.

Question 1: My reaction shows low conversion or fails to initiate. What are the primary factors to investigate?

Low or no conversion is one of the most frequent issues in palladium-catalyzed reactions. A systematic approach is crucial for diagnosis.

Initial Checks: The "Low-Hanging Fruit"

Before delving into more complex variables, always verify the basics:

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are of the appropriate purity and anhydrous where required. Trace amounts of water can lead to side reactions like protodeboronation in Suzuki-Miyaura couplings.[1] Solvents should be properly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[1][2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

  • Stoichiometry: Double-check the calculations for all reagents. An incorrect stoichiometry, particularly of the limiting reagent, can be a simple oversight.

Systematic Troubleshooting Workflow

If the initial checks do not resolve the issue, follow this workflow:

dot

Troubleshooting_Workflow cluster_reagent cluster_catalyst cluster_conditions Start Low Conversion Observed Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Step 1 Catalyst_Check Assess Catalyst and Ligand Integrity Reagent_Check->Catalyst_Check Step 2 Solvent Degassed & Anhydrous Solvent? Condition_Check Evaluate Reaction Conditions Catalyst_Check->Condition_Check Step 3 Precatalyst Pd(II) Precatalyst Reduction Issue? Optimization Systematic Optimization Condition_Check->Optimization Step 4 Temperature Temperature Too Low? Success Improved Yield Optimization->Success Base Anhydrous & Correct Base? Substrates Purity of Starting Materials? Pd_Black Formation of Palladium Black? Ligand Ligand Degradation? Concentration Concentration Effects?

Caption: A systematic workflow for troubleshooting low conversion.

  • Catalyst and Ligand Integrity:

    • Pd(II) Precatalyst Reduction: Many common palladium sources, such as Pd(OAc)₂ and PdCl₂, are Pd(II) precatalysts and must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][3] This reduction can sometimes be inefficient.[1] Consider adding a small amount of a reducing agent or switching to a Pd(0) source like Pd₂(dba)₃.

    • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition and aggregation, leading to a loss of catalytic activity.[1][4] This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.

    • Ligand Choice and Degradation: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[5] Ensure you are using the correct ligand for your specific reaction. Some phosphine ligands can be sensitive to air and may have degraded upon storage.

  • Reaction Conditions:

    • Temperature: Some palladium-catalyzed reactions have a significant activation energy barrier. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.[6]

    • Solvent: The choice of solvent is critical as it affects reagent solubility, catalyst stability, and the stability of intermediates.[7] A switch to a different solvent system (e.g., from an aprotic polar solvent like DMF to a nonpolar one like toluene) can have a dramatic impact on the reaction outcome.[2][8]

Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired benzothiophene.

Common Side Products and Their Mitigation:

Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acids (in Suzuki-type reactions) Presence of oxygen, which reoxidizes Pd(0) to Pd(II). The Pd(II) species can then promote the coupling of two boronic acid molecules.[1][2]Rigorously degas all solvents and the reaction mixture. Use a fresh, active Pd(0) source or ensure efficient in situ reduction of a Pd(II) precatalyst.[1]
Dehalogenation of Aryl Halide Can occur after oxidative addition if the subsequent steps (transmetalation, reductive elimination) are slow.Increase the concentration of the coupling partner or consider a more reactive coupling partner. A change in ligand may also accelerate the desired catalytic pathway.
Protodeboronation (in Suzuki-type reactions) Presence of water or other protic sources leading to the replacement of the boronic acid group with a hydrogen atom.Use anhydrous solvents and reagents. A milder base may also reduce the rate of this side reaction.[1]
Formation of Isomeric Products Lack of regioselectivity in C-H activation or other cyclization strategies.The regioselectivity is often influenced by directing groups on the substrate, the catalyst, and the ligands.[9] A change in the directing group or the ligand system can significantly alter the regiochemical outcome.

Question 3: My crude product is impure. What are the recommended purification methods for benzothiophene derivatives?

Effective purification is essential to obtain the benzothiophene derivative in high purity for subsequent applications.

  • Column Chromatography: This is the most common and versatile method for purifying benzothiophene derivatives.[10]

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallization of benzothiophenes include alcohols (e.g., isopropanol) mixed with water, or hexane/ethyl acetate mixtures.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and practices of palladium-catalyzed benzothiophene synthesis.

Q1: What are the most common palladium-catalyzed methods for synthesizing benzothiophenes?

Several powerful methods exist, each with its own advantages:

  • Palladium-Catalyzed C-H Activation/Functionalization: This modern approach involves the direct functionalization of a C-H bond on a thiophene or benzene precursor, offering high atom economy.[12][13][14] These reactions often involve an intramolecular cyclization.

  • Palladium-Catalyzed Cross-Coupling Reactions: Classic cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are widely used to construct the benzothiophene core or to functionalize a pre-existing benzothiophene.[15][16][17] For example, a Suzuki-Miyaura coupling can be used to form a C-C bond, followed by an intramolecular C-S bond formation.

  • Palladium-Catalyzed Annulation Reactions: These methods involve the reaction of two components, such as an aryl halide and an alkyne, to construct the benzothiophene ring system in a single step.[18][19]

Q2: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical for a successful reaction and is highly dependent on the specific transformation.

  • Palladium Source:

    • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often air-stable and less expensive, but require in situ reduction to the active Pd(0) species.[3]

    • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These directly provide the active catalytic species but can be more sensitive to air and may degrade over time.[1]

  • Ligands:

    • Phosphine Ligands: A vast array of phosphine ligands exists, from simple triphenylphosphine (PPh₃) to more complex, sterically hindered, and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[3] The electronic and steric properties of the ligand influence the stability of the catalyst and the rates of oxidative addition and reductive elimination.[5]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form very stable complexes with palladium, often leading to highly active and robust catalysts.

A general approach is to start with a commonly used catalyst/ligand system for the specific reaction type and then screen other ligands if the initial results are suboptimal.

Q3: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction in benzothiophene synthesis?

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves a sequence of fundamental steps. The following diagram illustrates a generalized cycle for a Suzuki-Miyaura type reaction, a common strategy in this field.

dot

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Benzothiophene) RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[16]

  • Transmetalation: The organic group from a second reagent (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[16]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[16]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative palladium-catalyzed benzothiophene synthesis via a Suzuki-Miyaura coupling followed by intramolecular C-S bond formation. This protocol should be adapted based on the specific substrates and desired product.

Protocol: Synthesis of a 2-Arylbenzothiophene

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation and Handling:

  • Solvents: Use anhydrous solvents. If necessary, dry solvents using standard procedures (e.g., distillation over a suitable drying agent or passing through a column of activated alumina). Degas the solvent by bubbling with an inert gas (Ar or N₂) for at least 30 minutes prior to use.

  • Reagents: Ensure all reagents are of high purity. Solid reagents should be dried in a vacuum oven if necessary.

  • Catalyst and Ligand: Handle air-sensitive catalysts and ligands in a glovebox or under a stream of inert gas.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) under an inert atmosphere.

  • Add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

References

Metal-Free Benzothiophene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metal-free synthesis of benzothiophene derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to navigate the common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of pursuing metal-free synthesis routes for benzothiophenes?

A1: Metal-free synthesis methods for benzothiophenes are gaining significant attention due to several key advantages over traditional metal-catalyzed reactions. These approaches can reduce the cost and complexity of purification by eliminating the need to remove residual metal catalysts from the final products. This is particularly crucial in medicinal chemistry and materials science, where metal impurities can interfere with biological assays or device performance. Furthermore, metal-free reactions often utilize more environmentally benign reagents and can lead to different selectivity profiles compared to their metal-catalyzed counterparts.

Q2: Which are the most common metal-free strategies for synthesizing the benzothiophene core?

A2: Several effective metal-free strategies for the synthesis of benzothiophenes have been developed. The most prominent include:

  • Base-Catalyzed Propargyl-Allene Rearrangement: This method involves an efficient base-promoted isomerization of a propargyl sulfide to an allene intermediate, which then undergoes intramolecular cyclization.[1][2]

  • Pummerer-Type Reactions: These reactions utilize benzothiophene S-oxides as precursors. An interrupted Pummerer reaction, often followed by a sigmatropic rearrangement, allows for the introduction of substituents at the C2 or C3 position of the benzothiophene ring under metal-free conditions.[3][4]

  • Iodine-Catalyzed Cyclizations: Molecular iodine can catalyze the cascade reaction between substituted thiophenols and alkynes to afford benzothiophene derivatives. This method is often performed under solvent-free conditions, enhancing its green chemistry profile.[5]

  • Visible-Light Photocatalysis: This approach utilizes an organic dye as a photocatalyst to initiate a radical annulation process between o-methylthio-arenediazonium salts and alkynes, proceeding under mild conditions with green light irradiation.[6][7][8][9]

Troubleshooting Guides

Method 1: Base-Catalyzed Propargyl-Allene Rearrangement

This method is a powerful tool for the synthesis of benzothiophenes, but its success is highly dependent on the reaction conditions. Below are some common issues and their solutions.

Q: My reaction is not going to completion, or the yield of the desired benzothiophene is low. What are the likely causes?

A: Incomplete reactions or low yields in the base-catalyzed synthesis of benzothiophenes can often be attributed to the choice of base, solvent, reaction temperature, or reaction time.

  • Choice of Base: The selection of an appropriate base is critical. Strong, non-nucleophilic bases are generally preferred. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective. Weaker bases may not be sufficient to promote the initial propargyl-allene rearrangement, leading to the recovery of starting material.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Tetrahydrofuran (THF) has been identified as an optimal solvent in many cases. Less polar solvents like toluene or more polar solvents such as acetonitrile (CH3CN) have been found to be less effective.[1]

  • Reaction Temperature: The reaction is sensitive to temperature. Lowering the temperature may slow down the reaction rate, leading to incomplete conversion. It is crucial to maintain the optimized reaction temperature.[1]

  • Reaction Time: Shorter reaction times may not be sufficient for the reaction to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[1]

ParameterConditionYield (%)Reference
Base DBU (0.2 equiv)83[1]
TBD75[1]
Et3N25[1]
K2CO3<5[1]
Solvent THF83[1]
DCE65[1]
Toluene62[1]
CH3CN53[1]
Temperature 50 °C83[1]
25 °C35[1]
Time 12 h83[1]
6 h51[1]

Q: I am observing the formation of side products. What are they and how can I avoid them?

A: A potential side reaction is the simple deallylation of the starting material without subsequent cyclization, especially if the reaction conditions are not optimal. Ensuring the use of a suitable base and maintaining the correct temperature can help to favor the desired intramolecular cyclization pathway.

Method 2: Interrupted Pummerer Reaction of Benzothiophene S-Oxides

This cascade reaction offers a metal-free route to functionalized benzothiophenes, but the multi-step nature of the process can present challenges.

Q: The yield of my C2 or C3-functionalized benzothiophene is lower than expected. What could be the problem?

A: Low yields in this reaction can stem from issues with the initial Pummerer reaction, the subsequent sigmatropic rearrangement, or a final migration step.

  • Activation of the Sulfoxide: The Pummerer reaction is initiated by the activation of the sulfoxide with an anhydride, typically trifluoroacetic anhydride (TFAA). Incomplete activation will result in unreacted starting material. Ensure that the anhydride is fresh and added under anhydrous conditions.

  • Efficiency of the Sigmatropic Rearrangement: The key C-C bond-forming step is a[6][6]-sigmatropic rearrangement. The facility of this rearrangement is dependent on the nature of the intermediate sulfonium salt. If this rearrangement is slow or inefficient, side reactions may occur.

  • 1,2-Migration for C2-Functionalization: In the synthesis of C2-substituted benzothiophenes, a final 1,2-migration is required. The efficiency of this step can be influenced by the substituents on the benzothiophene ring and the migrating group.

Q: I am getting a mixture of C2 and C3-functionalized products. How can I improve the regioselectivity?

A: The regioselectivity of the functionalization is determined by the stability of the intermediates and the migratory aptitude of the substituents. Careful selection of the starting benzothiophene S-oxide and the coupling partner can influence the outcome. For instance, the nature of the substituent at the C2 position of the starting material can direct the functionalization to either the C2 or C3 position.

Method 3: Iodine-Catalyzed Synthesis from Thiophenols and Alkynes

This method provides an economical and environmentally friendly route to benzothiophenes, but catalyst efficiency and side reactions can be a concern.

Q: My iodine-catalyzed reaction is sluggish or gives a low yield. How can I optimize it?

A: The efficiency of the iodine-catalyzed cyclization can be influenced by the catalyst loading, temperature, and the nature of the substrates.

  • Catalyst Loading: While iodine is a catalyst, an optimal loading is required. Too little catalyst may result in a slow or incomplete reaction. Conversely, an excessive amount of iodine may lead to the formation of undesired side products. A catalyst loading of around 20 mol % has been found to be optimal in some cases.[10]

  • Reaction Temperature: The reaction is typically performed at elevated temperatures. Insufficient heating may lead to a low conversion rate.

  • Substrate Reactivity: The electronic nature of both the thiophenol and the alkyne can affect the reaction rate. Electron-donating groups on the thiophenol and electron-withdrawing groups on the alkyne generally facilitate the reaction.

Catalyst Loading (mol %)Yield (%)Reference
10071[10]
50~70[10]
2095[10]
1062[10]

Q: I am observing the formation of disulfides from my thiophenol starting material. How can I prevent this?

A: The oxidation of thiophenols to disulfides is a common side reaction. While the proposed mechanism for the iodine-catalyzed reaction may involve the initial formation of a disulfide, which then reacts with iodine, an excess of the alkyne coupling partner and careful control of the reaction conditions can help to drive the reaction towards the desired benzothiophene product.

Method 4: Visible-Light Photocatalytic Synthesis

This modern approach offers a mild and green alternative for benzothiophene synthesis, but it is sensitive to the specific reaction setup.

Q: I am not observing any product formation in my photocatalytic reaction. What are the critical parameters to check?

A: The success of a photocatalytic reaction hinges on the presence of light, a photocatalyst, and the appropriate solvent.

  • Light Source: This reaction is initiated by visible light. Ensure that a suitable light source (e.g., a green LED) is being used and that the reaction vessel is positioned to receive adequate irradiation. Control experiments performed in the absence of light should show no product formation.[7]

  • Photocatalyst: An organic dye, such as Eosin Y, is typically used as the photocatalyst. The reaction will not proceed without it. Ensure that the correct amount of photocatalyst is added and that it is soluble in the reaction medium.[7]

  • Solvent: The choice of solvent is crucial for dissolving the reactants and the photocatalyst. Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for this transformation.[7]

Q: The yield of my photocatalytic reaction is low. How can I improve it?

A: Low yields in photocatalytic reactions can be due to several factors:

  • Degassing of the Solvent: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. It is often beneficial to degas the solvent prior to starting the reaction.

  • Concentration of Reactants: The concentration of the diazonium salt and the alkyne can affect the reaction efficiency. An excess of the alkyne is typically used to ensure complete consumption of the diazonium salt.

  • Reaction Time: Photocatalytic reactions can sometimes require longer reaction times to achieve high yields. Monitor the reaction progress over time to determine the optimal duration.

Experimental Protocols

Base-Catalyzed Synthesis of Benzothiophenes via Propargyl-Allene Rearrangement

To a solution of the starting propargyl sulfide (0.5 mmol) in anhydrous THF (2.0 mL) under a nitrogen atmosphere, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.2 equiv) is added. The reaction mixture is then stirred at 50 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired benzothiophene product.[1][11]

Visible-Light Photocatalytic Synthesis of Benzothiophenes

In a reaction vessel, the o-methylthio-arenediazonium salt (0.25 mmol), the alkyne (5 equivalents), and Eosin Y (0.05 equivalents) are dissolved in DMSO (1.0 mL). The mixture is then irradiated with a green LED light source at room temperature. The reaction is stirred until the starting material is consumed (as monitored by TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7][8]

Visualizations

experimental_workflow cluster_base_catalyzed Base-Catalyzed Synthesis cluster_photocatalytic Photocatalytic Synthesis start1 Propargyl Sulfide reagents1 DBU, THF, 50°C, 12h start1->reagents1 product1 Benzothiophene reagents1->product1 start2 Arenediazonium Salt + Alkyne reagents2 Eosin Y, Green Light, DMSO start2->reagents2 product2 Benzothiophene reagents2->product2

Caption: Experimental workflows for key metal-free benzothiophene syntheses.

signaling_pathway cluster_propargyl_allene Base-Catalyzed Propargyl-Allene Rearrangement cluster_pummerer Interrupted Pummerer Reaction A Propargyl Sulfide C Allene Intermediate A->C Rearrangement B Base (DBU) B->C D Intramolecular Cyclization C->D E Benzothiophene D->E F Benzothiophene S-Oxide H Sulfonium Salt F->H Activation G TFAA G->H I [3,3]-Sigmatropic Rearrangement H->I J Functionalized Benzothiophene I->J

Caption: Key reaction pathways in metal-free benzothiophene synthesis.

References

Technical Support Center: One-Pot Domino Synthesis of Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance yields in one-pot domino reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary one-pot strategies for synthesizing the benzothiophene core structure?

A1: The synthesis of benzothiophenes via one-pot domino reactions is a highly efficient approach. The main strategies can be categorized as follows:

  • Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and gold are frequently used.[1][2] For example, palladium-catalyzed reactions can involve C-H arylation or carbonylative cyclization.[3][4] Copper-catalyzed methods often utilize Ullmann-type couplings, for instance, reacting 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[2][3][5]

  • Metal-Free Synthesis: To prevent metal contamination in the final products, several metal-free methods have been developed.[3] These include iodine-catalyzed cascade reactions between substituted thiophenols and alkynes, which proceed under solvent-free conditions.[2][5] Another approach involves using benzothiophene S-oxides as precursors for C3-functionalization.[3]

  • Multi-component Domino Reactions: These protocols allow for the rapid assembly of complex, highly functionalized benzothiophenes from three or more starting materials in a single pot.[3] A common example is the reaction of 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes, which proceeds through a Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.[6]

  • Photocatalytic Reactions: Visible-light-mediated synthesis offers a mild and efficient alternative, avoiding the need for metal catalysts and high temperatures.[7] For instance, the reaction of o-methylthio-arenediazonium salts with alkynes using an organic dye like eosin Y can produce substituted benzothiophenes.[5][7]

Q2: What key factors influence the regioselectivity and overall yield of the synthesis?

A2: Regioselectivity and yield are critical parameters that are influenced by several factors:

  • Catalyst and Ligand System: The choice of the transition metal catalyst and its associated ligands is paramount. For instance, in palladium-catalyzed reactions, the ligand can influence the efficiency of oxidative addition and reductive elimination steps.[1]

  • Solvent: The solvent affects the solubility of reactants and intermediates and can influence reaction pathways. Optimization studies have shown that solvents like DMSO can provide superior results in certain palladium-catalyzed arylations.[8]

  • Base: The type and amount of base used are crucial, particularly in reactions involving deprotonation steps or in neutralizing acidic byproducts.[5] Common bases include LiO-t-Bu, Cs₂CO₃, and piperidine.[1][5][9]

  • Sulfur Source: The nature of the sulfur source, such as potassium sulfide, sodium sulfide, or thiourea, can impact the reaction's efficiency and yield.[5] Thiourea, for example, can serve as an easy-to-handle dihydrosulfide surrogate.[1][5]

  • Reaction Temperature and Time: Domino reactions consist of multiple sequential steps, and each may have a different optimal temperature. Sufficient reaction time is necessary to ensure the entire cascade completes.[3]

Q3: What are common side reactions or byproducts that can lower the yield?

A3: In domino synthesis, the formation of undesired side products can significantly reduce the yield of the target benzothiophene. A common issue in palladium-catalyzed carbonylative cyclization, for example, is the formation of a maleic diester byproduct, which consumes starting materials.[3] In other cases, incomplete cyclization or side reactions involving the functional groups on the starting materials can lead to a complex mixture of products. Careful monitoring by TLC or GC is essential to identify the formation of byproducts and optimize conditions to minimize them.[3][4]

Troubleshooting Guide

Problem 1: My yield is consistently low in a palladium-catalyzed synthesis.

  • Potential Cause: Suboptimal reaction conditions, catalyst deactivation, or incorrect stoichiometry.

  • Solution: A systematic optimization of reaction parameters is recommended.

    • Vary Catalyst & Oxidant: The combination of the palladium source (e.g., Pd(OAc)₂, PdI₂) and, if applicable, a co-catalyst or oxidant (e.g., Cu(OAc)₂, KI) is critical.[4][8] Compare different systems to find the most effective one for your specific substrate.

    • Adjust Catalyst Loading: While higher catalyst loading might seem beneficial, it can sometimes lead to more side products. Conversely, too little catalyst can result in incomplete conversion. Experiment with catalyst loading (e.g., 1 mol% vs. 5 mol% vs. 10 mol%) to find the sweet spot.[4]

    • Optimize Temperature and Pressure: These reactions are often sensitive to temperature and, in the case of carbonylations, pressure.[4] Perform small-scale experiments at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimum.

    • Check Reactant Purity: Ensure all starting materials and solvents are pure and, if necessary, dry. Impurities can poison the catalyst.[3]

Problem 2: The one-pot, four-component reaction for 5-aminobenzo[b]thiophenes is not working well.

  • Potential Cause: Issues with the base catalyst, solvent, or the sequence of elementary reactions.

  • Solution: This multi-step domino reaction requires careful control.

    • Base Selection: The choice of base is critical for promoting the cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.[6] Organic bases like morpholine or piperidine are often used.[6][9] Ensure the correct base is used at the optimal concentration.

    • Solvent Polarity: The solvent must effectively solubilize all reactants and intermediates. Ethanol is commonly used, but if solubility is an issue, consider other polar protic or aprotic solvents.[3]

    • Reaction Monitoring: Use TLC to monitor the reaction's progress. This can help determine if one of the intermediate steps is stalling and allows for optimization of the reaction time.[3]

    • Purity of Starting Materials: Impurities in the aldehydes, malononitrile, or the thiophenone starting material can inhibit one of the catalytic cycles. Purify the reactants if their quality is uncertain.[3]

Problem 3: I am struggling with the regioselective C3-arylation of my benzothiophene.

  • Potential Cause: Traditional electrophilic substitution methods often yield a mixture of C2 and C3 isomers.

  • Solution: For highly regioselective C3-functionalization, a modern metal-free approach is recommended.

    • Use a Benzothiophene S-oxide Precursor: This strategy involves the oxidation of the benzothiophene sulfur atom. The resulting S-oxide can then be activated.[3]

    • Activation with TFAA: Trifluoroacetic anhydride (TFAA) is used to activate the S-oxide, creating a highly reactive intermediate.[3][8]

    • Nucleophilic Attack: A nucleophilic coupling partner (such as a phenol) will then selectively attack the C3 position.[3][8]

    • Reduction/Rearrangement: A final acid-catalyzed step removes the oxygen from the sulfur atom, yielding the C3-arylated benzothiophene with high regioselectivity.[8]

Data Presentation: Optimizing Reaction Conditions

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide. [8]

EntryPd Catalyst (10 mol%)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2Pd(OAc)₂Cu(TFA)₂DMSO62
3Pd(OAc)₂Cu(OAc)₂DMF73
4Pd(OAc)₂Cu(OAc)₂Toluene45
5PdCl₂(PPh₃)₂Cu(OAc)₂DMSO51

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Table 2: Effect of Reaction Parameters on Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate. [4]

EntryCatalyst Loading (mol %)Reaction Time (h)Pressure (atm CO/Air)Yield (%)
152440 (32/8)80
22.52440 (32/8)72
31.63640 (32/8)65
451540 (32/8)68

Reaction conditions: methyl(2-(phenylethynyl)phenyl)sulfane, PdI₂, KI, in MeOH at 80 °C.

Key Experimental Protocols

Protocol 1: Metal-Free C3 C-H Arylation via S-Oxide Intermediate [3][8]

  • To a nitrogen-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml).

  • Cool the mixture to -40 °C with stirring.

  • Add trifluoroacetic anhydride (TFAA) (0.3 mmol).

  • After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).

  • Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approx. 16 hours).

  • Add p-toluenesulfonic acid (p-TsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.

  • Quench the reaction with water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate [4]

  • Charge a 250 mL stainless-steel autoclave in the presence of air with PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and methyl(2-(phenylethynyl)phenyl)sulfane (67.5 mg, 0.30 mmol) in methanol (15 mL).

  • Seal the autoclave and, while stirring, pressurize with CO (32 atm) and then with air up to a total pressure of 40 atm.

  • Heat the autoclave to 80 °C and maintain stirring for 24 hours.

  • After the reaction period, cool the autoclave to room temperature, carefully degas it, and open it.

  • Transfer the reaction mixture to a flask, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product.

Visualizations

G cluster_prep Preparation cluster_reaction Domino Reaction cluster_workup Workup & Purification A Select & Purify Starting Materials C Charge Reactor with Reactants & Solvent A->C B Prepare Catalyst, Base & Solvent E Add Catalyst & Base B->E D Establish Inert Atmosphere (if needed) C->D D->E F Heat to Optimal Temp & Monitor Progress (TLC/GC) E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Phase H->I J Purify Crude Product (Column Chromatography) I->J K Characterize Final Product (NMR, MS) J->K

Caption: General workflow for a one-pot domino synthesis.

G Start Low Yield or No Reaction Purity Are starting materials pure? Start->Purity Purify Purify Reactants & Dry Solvents Purity->Purify No Conditions Are reaction conditions optimal? Purity->Conditions Yes Purify->Conditions Optimize Systematically vary: - Catalyst/Ligand - Base & Solvent - Temperature & Time Conditions->Optimize No Byproducts Are significant byproducts observed? Conditions->Byproducts Yes Optimize->Byproducts Analyze Identify byproducts (GC-MS, NMR). Adjust conditions to suppress side reactions. Byproducts->Analyze Yes Success Yield Improved Byproducts->Success No Analyze->Success

Caption: Troubleshooting flowchart for low-yield reactions.

G Plausible Multi-Component Domino Reaction Pathway A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile (Intermediate I) B->C E Michael Addition C->E D Thiophenone D->E F Adduct (Intermediate II) E->F G Thorpe-Ziegler Cyclization F->G H Cyclized Intermediate G->H I Tautomerization & Elimination H->I J Final Product: 5-Aminobenzo[b]thiophene I->J

Caption: Knoevenagel-Michael-Thorpe-Ziegler domino sequence.[6]

References

Validation & Comparative

Comparative Analytical Characterization of Benzo[b]thiophene Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Benzo[b]thiophene Carbaldehydes

Benzo[b]thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, forming the core structure of numerous biologically active molecules. The carbaldehyde functional group on the benzo[b]thiophene scaffold serves as a versatile synthetic handle for the elaboration into more complex molecules. The position of the aldehyde group on the bicyclic system significantly influences the molecule's chemical reactivity and its spectroscopic properties. Understanding the distinct analytical characteristics of each isomer is crucial for unambiguous identification, quality control, and structure-activity relationship (SAR) studies.

Comparative Analytical Data

The following tables summarize the key analytical data for Benzo[b]thiophene-2-carbaldehyde and Benzo[b]thiophene-3-carbaldehyde, facilitating a direct comparison of their spectroscopic properties.

Table 1: General Properties

PropertyBenzo[b]thiophene-2-carbaldehydeBenzo[b]thiophene-3-carbaldehydeBenzo[b]thiophene-7-carbaldehyde
Molecular Formula C₉H₆OSC₉H₆OSC₉H₆OS
Molecular Weight 162.21 g/mol 162.21 g/mol 162.21 g/mol
CAS Number 3541-37-5[1]5381-20-410134-91-5[2]
Appearance Solid[1]Yellow solid[3]Yellow crystalline solid

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

ProtonBenzo[b]thiophene-2-carbaldehyde (δ, ppm)[4]Benzo[b]thiophene-3-carbaldehyde (δ, ppm)[3]
CHO 10.08 (s, 1H)10.13 (s, 1H)
H3 7.99 (s, 1H)-
H2 -8.31 (s, 1H)
Aromatic H 7.95-7.84 (m, 2H), 7.54-7.38 (m, 2H)8.68 (d, J=7.7 Hz, 1H), 7.88 (d, J=7.9 Hz, 1H), 7.48 (dt, J=22.8, 7.3 Hz, 2H)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

CarbonBenzo[b]thiophene-2-carbaldehyde (δ, ppm)[4]Benzo[b]thiophene-3-carbaldehyde (δ, ppm)[3]
C=O 184.1185.5
Thiophene Ring C 143.9, 143.1, 133.7143.4, 135.2
Benzene Ring C 138.9, 128.1, 126.3, 125.4, 123.4140.5, 136.5, 126.2, 124.9, 122.5

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional GroupBenzo[b]thiophene-2-carbaldehyde[4]Benzo[b]thiophene-3-carbaldehyde
C-H (aldehyde) 2826 (w)Not available
C=O (aldehyde) 1672 (s)Not available
C=C (aromatic) 1593 (w), 1518 (m), 1432 (w)Not available

Table 5: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragments (m/z)
Benzo[b]thiophene-2-carbaldehyde 162 (M⁺)[4]161, 134, 133, 89, 63[4]
Benzo[b]thiophene-3-carbaldehyde 163.0 ([M+H]⁺)[3]Not available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzo[b]thiophene carbaldehyde isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique, often showing the protonated molecular ion ([M+H]⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern can be used to deduce structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflows for the analytical characterization of benzo[b]thiophene carbaldehydes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Benzo[b]thiophene Carbaldehyde Isomer NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Final_Report Final_Report Structure->Final_Report Final Report Purity Purity Assessment Purity->Final_Report Final Report Identity Isomer Identification Identity->Final_Report Final Report

Caption: General experimental workflow for the analytical characterization of Benzo[b]thiophene Carbaldehyde isomers.

logical_relationship cluster_isomers Positional Isomers cluster_properties Influence on Properties Compound Benzo[b]thiophene Carbaldehyde Isomer2 2-Carbaldehyde Compound->Isomer2 Isomer3 3-Carbaldehyde Compound->Isomer3 Isomer7 7-Carbaldehyde (Data Limited) Compound->Isomer7 Spectra Spectroscopic Signatures (NMR, IR, MS) Isomer2->Spectra Reactivity Chemical Reactivity Isomer2->Reactivity Isomer3->Spectra Isomer3->Reactivity Isomer7->Spectra Isomer7->Reactivity

Caption: Logical relationship showing how the position of the carbaldehyde group influences the properties of Benzo[b]thiophene Carbaldehyde.

This guide serves as a foundational resource for the analytical characterization of Benzo[b]thiophene-2-carbaldehyde and Benzo[b]thiophene-3-carbaldehyde. Further research is encouraged to obtain and publish the analytical data for the 7-carbaldehyde isomer to complete the comparative landscape of these important chemical entities.

References

A Comparative Spectroscopic Guide to Benzo[b]thiophene-7-carbaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of Benzo[b]thiophene-7-carbaldehyde and its isomers. Understanding the unique spectral fingerprints of these compounds is crucial for their synthesis, identification, and application in pharmaceutical and materials science research. This document provides a compilation of available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presented in a clear, comparative format. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also included to aid researchers in their laboratory work.

Spectroscopic Data Comparison

The position of the carbaldehyde group on the benzo[b]thiophene ring system significantly influences the electronic environment of the molecule, leading to distinct shifts in spectroscopic signals. While experimental data for this compound is limited in publicly available literature, this guide compiles data for the most commonly reported isomers (2-, 3-, and 5-) to provide a basis for comparison and prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isomers. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

ProtonBenzo[b]thiophene-2-carbaldehyde[1]Benzo[b]thiophene-3-carbaldehyde[2]1-Benzothiophene-5-carbaldehyde
CHO10.08 (s)10.13 (s)10.1 (s, approx.)
H2-8.31 (s)7.6 (d, approx.)
H37.99 (s)-7.4 (d, approx.)
Aromatic H7.95-7.84 (m), 7.54-7.38 (m)8.68 (d, J=7.7 Hz), 7.88 (d, J=7.9 Hz), 7.48 (dt, J=22.8, 7.3 Hz)8.3 (s, approx.), 8.0 (d, approx.), 7.9 (d, approx.)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CarbonBenzo[b]thiophene-2-carbaldehyde[1]Benzo[b]thiophene-3-carbaldehyde[2]
C=O184.1185.5
Aromatic/Thiophene C143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The carbonyl (C=O) stretch of the aldehyde group is a particularly strong and characteristic absorption.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational ModeBenzo[b]thiophene-2-carbaldehyde[1]Benzo[b]thiophene-3-carbaldehyde DerivativeGeneral Aromatic Aldehydes
C-H (aldehyde)2826 (w)Not specified2850-2750
C=O (aldehyde)1672 (s)Not specified1715-1680
Aromatic C=C Stretch1593 (w), 1518 (m)Not specified1600-1450
C-H Out-of-Plane Bending868 (w), 841 (w), 749 (m), 726 (m)Not specified900-675
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation.

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
Benzo[b]thiophene~228, 258, 288, 297Hexane
Benzo[b]thiophene derivativesAbsorption is expected in the UV region due to the extended chromophore. The position of the aldehyde group will influence the exact λmax.Various
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For all isomers of Benzo[b]thiophene-carbaldehyde, the molecular ion peak (M⁺) is expected at m/z = 162.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
Benzo[b]thiophene-2-carbaldehyde[1]162 (100%)161 (99%), 134 (24%), 133 (32%), 89 (50%)
Benzo[b]thiophene-3-carbaldehyde[2]162 (as [M+H]⁺ at 163)Not specified
Benzo[b]thiophene-7-methyl-2-carboxaldehyde176175, 147

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental data. Below are general protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzo[b]thiophene-carbaldehyde isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A spectral width of about 220 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

  • Acquisition: Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used for pure samples.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of Benzo[b]thiophene-carbaldehyde isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Benzo[b]thiophene-carbaldehyde Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Isomer Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Comparative_Analysis Comparative Analysis of Isomers Purity_Assessment->Comparative_Analysis

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Benzo[b]thiophene-carbaldehyde isomers.

References

A Comparative Guide to 1H and 13C NMR Data for Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with benzothiophene scaffolds, a thorough understanding of their structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise substitution patterns and electronic environments of these heterocyclic compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for a range of substituted benzothiophenes, supported by detailed experimental protocols.

¹H NMR Data for Substituted Benzothiophenes

The chemical shifts (δ) of protons on the benzothiophene ring system are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm) of the ring protons. The following tables summarize the ¹H NMR data for various substituted benzothiophenes, with spectra typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-Substituted Benzothiophenes

Substituent at C2H3H4H5H6H7Other ProtonsSolvent
-H7.39 (d)7.87 (d)7.40 (t)7.49 (t)7.91 (d)-CDCl₃
-CH₃7.177.747.297.317.802.52 (s, 3H)CDCl₃
-C(=O)NH-cyclohexyl-~7.8~7.4~7.4~7.9Cyclohexyl protonsCDCl₃
-C(=O)OH8.25 (s)7.92 (d)7.47 (t)7.52 (t)8.12 (d)13.0 (br s, 1H)DMSO-d₆

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Benzothiophenes

Substituent at C3H2H4H5H6H7Other ProtonsSolvent
-Br7.52 (s)7.90 (d)7.45 (t)7.48 (t)7.93 (d)-CDCl₃
-CN8.35 (s)7.95 (d)7.55 (t)7.62 (t)8.05 (d)-CDCl₃
-NH₂6.80 (s)7.65 (d)7.15 (t)7.25 (t)7.75 (d)4.10 (br s, 2H)DMSO-d₆

Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Benzothiophenes with Substituents on the Benzene Ring

CompoundH2H3Aromatic ProtonsOther ProtonsSolvent
5-Bromobenzo[b]thiophene7.50 (d)7.29 (d)7.95 (d, H4), 7.38 (dd, H6), 8.01 (d, H7)-CDCl₃
6-Bromobenzo[b]thiophene-2-carboxylic acid-8.15 (s)8.05 (d, H4), 7.80 (s, H7), 7.55 (d, H5)-DMSO-d₆
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate--8.38-8.32 (m, H5, H7), 7.72 (d, H4)7.26 (br s, NH₂), 3.82 (s, OCH₃)DMSO-d₆[1]
3-Amino-5-chlorobenzo[b]thiophene-2-carboxylate--8.30 (d, H4), 7.88 (d, H7), 7.53 (dd, H6)7.17 (br s, NH₂), 3.79 (s, OCH₃)DMSO-d₆[1]

¹³C NMR Data for Substituted Benzothiophenes

The ¹³C NMR chemical shifts are also significantly influenced by the electronic effects of substituents. The carbon atom directly attached to a substituent experiences the most pronounced shift. The following tables provide a comparative overview of ¹³C NMR data for various substituted benzothiophenes.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of 2-Substituted Benzothiophenes

Substituent at C2C2C3C3aC4C5C6C7C7aOther CarbonsSolvent
-H126.4123.8139.9124.3124.4123.5121.7139.4-CDCl₃
-CH₃140.1122.0139.7124.1124.2123.3121.6139.314.5 (CH₃)CDCl₃
-C(=O)NH-cyclohexyl142.5130.1139.0125.0124.8123.9122.5138.8162.1 (C=O), Cyclohexyl carbonsCDCl₃

Table 5: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Benzothiophenes

Substituent at C3C2C3C3aC4C5C6C7C7aOther CarbonsSolvent
-Br128.5111.8138.9124.6125.1123.7122.9139.1-CDCl₃
-CN138.0108.2138.5124.8125.3124.0123.1139.5114.5 (CN)CDCl₃
-NH₂148.897.4138.9124.1121.0120.3124.1134.1-DMSO-d₆[1]

Table 6: ¹³C NMR Chemical Shifts (δ, ppm) of Benzothiophenes with Substituents on the Benzene Ring

CompoundC2C3C3aC4C5C6C7C7aOther CarbonsSolvent
3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate164.597.4134.1124.1128.4 (q)120.7 (m)120.3 (m)138.9124.2 (q, CF₃), 51.5 (OCH₃)DMSO-d₆[1]
3-Amino-5-chlorobenzo[b]thiophene-2-carboxylate164.696.2132.7128.4129.1125.0122.7137.351.4 (OCH₃)DMSO-d₆[1]
4-Chloro-2,3-dimethyl-7-phenylbenzothiophene125.8131.1133.8128.1125.6126.9124.2138.417.8, 17.9 (CH₃), Phenyl carbonsCDCl₃[2]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of substituted benzothiophenes.

1. Sample Preparation

  • Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the substituted benzothiophene. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound.[3] Commonly used solvents include chloroform-d (CDCl₃) for nonpolar compounds and dimethyl sulfoxide-d₆ (DMSO-d₆) for more polar compounds.[3] The solvent should not have signals that overlap with regions of interest in the spectrum.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

2. Data Acquisition

  • Spectrometer: Experiments are typically performed on a 400 MHz, 500 MHz, or higher field NMR spectrometer.[1]

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[3] The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient for ¹H NMR.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-15 ppm is common.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 or zgdc) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei, especially for quaternary carbons.

    • Spectral Width: A spectral width of around 200-240 ppm is standard.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR spectra, the area under each signal is integrated to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The logical progression from sample preparation to the final analysis of the NMR data for substituted benzothiophenes is illustrated in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference assign Assign Chemical Shifts and Coupling Constants reference->assign integrate Integrate Signals (¹H NMR) assign->integrate structure Structural Elucidation integrate->structure

References

A Comparative Guide to the UV-Vis Absorption Spectra of Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the UV-Vis Spectroscopic Performance of Benzothiophene and Its Derivatives with Supporting Experimental Data.

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of benzothiophene and a selection of its substituted derivatives. The electronic absorption spectra of these compounds are crucial for their identification, characterization, and the prediction of their behavior in various applications, including pharmaceuticals and materials science. This document summarizes key spectral data, details the experimental protocols for their acquisition, and illustrates the structure-absorbance relationship.

Quantitative Data Summary

The UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of benzothiophene and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. The data presented in the following table was collected in various solvents, which can also affect the spectral properties.

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Benzo[b]thiopheneNoneHexane~228, 258, 288, 297Not specified[cite: ]
DibenzothiopheneNoneAcetonitrile(255), 264, 274, 285, (302), 313, 3242700 ± 30
DibenzothiopheneNoneCyclohexaneNot specified~10,000s
2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-COCH₃ at 2, -CH₃ at 3, etc.Methanol258, 500Not specified[1]
Chloroform662, 508Not specified[1]
DMF264, 510, 646Not specified[1]
2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-C(O)Ph at 2, -CH₃ at 3, etc.Methanol262, 502Not specified[1]
Chloroform272, 512Not specified[1]
DMF266, 510, 654Not specified[1]
2-Ethoxycarbonyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-COOEt at 2, -CH₃ at 3, etc.Methanol262, 478Not specified[1]
Chloroform258, 500Not specified[1]
DMF266, 502, 642Not specified[1]
2-Cyano-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-CN at 2, -CH₃ at 3, etc.Methanol258, 486Not specified[1]
Chloroform262, 502Not specified[1]
DMF264, 502, 626Not specified[1]
Benzothiophene-based chromophore (A1D1)Chloro-substituted acceptorChloroform639.753Not specified[2]
Benzothiophene-based chromophore (A1D2)Methoxy-substituted acceptorChloroform665.508Not specified[2]

Experimental Protocols

The following is a generalized experimental protocol for obtaining UV-Vis absorption spectra of benzothiophene compounds, based on standard laboratory practices.

1. Instrumentation:

A double-beam UV-Vis spectrophotometer is typically employed for recording the absorption spectra.

2. Sample Preparation:

  • Solvent Selection: A UV-grade solvent that does not absorb in the wavelength range of interest is chosen. Common solvents for benzothiophene derivatives include hexane, ethanol, methanol, chloroform, and acetonitrile. The solvent should be of high purity to avoid interference.

  • Solution Preparation: A stock solution of the benzothiophene compound is prepared by accurately weighing a small amount of the sample and dissolving it in a known volume of the chosen solvent in a volumetric flask.

  • Dilution: The stock solution is then diluted to a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units). This is crucial for ensuring the linearity of the Beer-Lambert law.

3. Spectral Measurement:

  • Cuvettes: Quartz cuvettes with a path length of 1 cm are used for measurements in the UV region, as glass absorbs UV light.

  • Baseline Correction: A baseline spectrum of the pure solvent is recorded first to subtract any background absorbance from the solvent and the cuvette.

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm).

4. Data Analysis:

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (in cm), and c is the molar concentration of the solution.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for UV-Vis spectral analysis and the logical relationship between the substitution pattern on the benzothiophene ring and the resulting changes in the absorption spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute baseline Record Solvent Baseline dilute->baseline measure Measure Sample Spectrum baseline->measure determine_lambda Determine λmax measure->determine_lambda calculate_epsilon Calculate ε determine_lambda->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

structure_spectra_relationship cluster_structure Chemical Structure Modification cluster_spectra Effect on UV-Vis Spectrum benzothiophene Benzothiophene Core edg Electron-Donating Group (EDG) (-OCH3, -CH3, -NH2) benzothiophene->edg Addition of ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -CHO) benzothiophene->ewg Addition of bathochromic Bathochromic Shift (Red Shift, to longer λmax) edg->bathochromic hyperchromic Hyperchromic Effect (Increased ε) edg->hyperchromic ewg->bathochromic hypsochromic Hypsochromic Shift (Blue Shift, to shorter λmax) ewg->hypsochromic Can also cause hypochromic Hypochromic Effect (Decreased ε)

Caption: Substituent effects on benzothiophene UV-Vis spectra.

Comparison and Discussion

The electronic absorption spectrum of benzothiophene is characterized by multiple absorption bands in the UV region, arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to substitution.

Effect of Substituents:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups, when attached to the benzothiophene ring, generally cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths. This is due to the interaction of the lone pair of electrons on the heteroatom or the inductive effect of the alkyl group with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. These groups also often lead to a hyperchromic effect , an increase in the molar absorptivity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and formyl (-CHO) typically also result in a bathochromic shift . These groups extend the conjugation of the π-system and lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. The effect on molar absorptivity can vary. In some cases, a hypsochromic shift (blue shift) may be observed depending on the nature of the transition and the position of the substituent.[1]

Solvent Effects:

The polarity of the solvent can influence the position of the λmax. For π-π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. For transitions involving non-bonding electrons (n-π*), an increase in solvent polarity often results in a hypsochromic shift. This is evident in the data for the substituted thiophene dyes, where the λmax values differ significantly between methanol, chloroform, and DMF.[1]

References

Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzo[b]thiophene-7-carbaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these details by mapping the fragmentation patterns of ionized molecules. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of Benzo[b]thiophene-7-carbaldehyde and its positional isomers, offering insights into how the location of the carbaldehyde group influences the fragmentation pathways.

Predicted Fragmentation of this compound

Based on the established fragmentation patterns of aromatic aldehydes and benzothiophene derivatives, the mass spectrum of this compound is anticipated to exhibit a prominent molecular ion peak (M+) at m/z 162. The primary fragmentation pathways are expected to involve the loss of a hydrogen radical ([M-H]+) and the loss of the formyl group ([M-CHO]+), leading to significant fragments at m/z 161 and m/z 133, respectively. Subsequent fragmentation of the benzothiophene core would likely follow pathways observed in the parent compound.

Comparative Fragmentation Data

The following table summarizes the key mass spectral data for Benzo[b]thiophene and its 2- and 3-carbaldehyde isomers, providing a basis for predicting the fragmentation of the 7-carbaldehyde isomer.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Assignments
Benzo[b]thiophene134134 (M+), 89 ([M-CS]+)
Benzo[b]thiophene-2-carbaldehyde162162 (M+), 161 ([M-H]+), 133 ([M-CHO]+), 89 ([M-CHO-CS]+)
Benzo[b]thiophene-3-carbaldehyde162162 (M+), 161 ([M-H]+), 133 ([M-CHO]+), 89 ([M-CHO-CS]+)

Experimental Protocols

The mass spectral data presented for the isomers were obtained using Electron Ionization (EI) mass spectrometry. A typical experimental setup would involve the following:

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M+).

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Fragmentation Pathways

The fragmentation of benzothiophene carbaldehyde isomers is primarily dictated by the aldehyde functional group and the stability of the benzothiophene ring system. The following diagram illustrates the predicted fragmentation pathway for this compound.

fragmentation_pathway M This compound (m/z 162) M_H [M-H]+ (m/z 161) M->M_H - H• M_CHO [M-CHO]+ Benzo[b]thiophene radical cation (m/z 133) M->M_CHO - CHO• Fragment1 [C7H5S]+ (m/z 121) M_CHO->Fragment1 - C2H2 Fragment3 [C4H3S]+ (m/z 83) M_CHO->Fragment3 - C6H4 Fragment2 [C6H5]+ (m/z 77) Fragment1->Fragment2 - CS

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Logical Relationship of Fragmentation Analysis

The process of identifying an unknown compound through its mass spectrum follows a logical workflow.

logical_workflow AcquireSpectrum Acquire Mass Spectrum IdentifyMI Identify Molecular Ion (M+) AcquireSpectrum->IdentifyMI AnalyzeFragments Analyze Major Fragment Ions IdentifyMI->AnalyzeFragments ProposeStructures Propose Plausible Fragment Structures AnalyzeFragments->ProposeStructures CompareToDB Compare with Database/Literature Data ProposeStructures->CompareToDB ConfirmStructure Confirm Structure CompareToDB->ConfirmStructure

Caption: Logical workflow for structure elucidation using mass spectrometry.

A Comparative Guide to Benzo[b]thiophene-7-carbaldehyde and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a compound is critical for advancing research and development. This guide provides a detailed comparative analysis of Benzo[b]thiophene-7-carbaldehyde and its key isomers, focusing on their physicochemical properties, spectroscopic signatures, and reported biological activities. The information presented herein is intended to facilitate isomer differentiation and inform the selection of the most suitable candidate for specific research applications.

Physicochemical Properties: A Tabular Comparison

The position of the aldehyde group on the benzo[b]thiophene scaffold significantly influences the physical properties of the isomers. These differences are crucial for predicting their behavior in various experimental setting. The table below summarizes key physicochemical data for this compound and its isomers.

PropertyBenzo[b]thiophene-2-carbaldehydeBenzo[b]thiophene-3-carbaldehydeBenzo[b]thiophene-4-carbaldehydeBenzo[b]thiophene-5-carbaldehydeThis compound
CAS Number 3541-37-55381-20-410133-25-210133-30-910134-91-5
Molecular Formula C₉H₆OSC₉H₆OSC₉H₆OSC₉H₆OSC₉H₆OS
Molecular Weight 162.21 g/mol 162.21 g/mol 162.21 g/mol 162.21 g/mol 162.21 g/mol
Melting Point (°C) 27-3649-50Not availableNot availableNot available
Appearance Pale yellow solidYellow solidNot availableSolidYellow crystalline solid

Spectroscopic Data for Isomer Differentiation

Spectroscopic analysis is the cornerstone of isomer identification. Subtle shifts in the signals of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a unique fingerprint for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra (CDCl₃, δ ppm):

IsomerCHO (s)Aromatic Protons (m)
2-carbaldehyde 10.087.99 (s, 1H), 7.95-7.84 (m, 2H), 7.54-7.38 (m, 2H)[1]
3-carbaldehyde 10.138.68 (d, J=7.7 Hz, 1H), 8.31 (s, 1H), 7.88 (d, J=7.9 Hz, 1H), 7.48 (dt, J=22.8, 7.3 Hz, 2H)[2]
4-carbaldehyde Not availableNot available
5-carbaldehyde Not availableNot available
7-carbaldehyde Not availableNot available

¹³C NMR Spectra (CDCl₃, δ ppm):

IsomerC=OAromatic Carbons
2-carbaldehyde 184.1143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[1]
3-carbaldehyde 185.5143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5[2]
4-carbaldehyde Not availableNot available
5-carbaldehyde Not availableNot available
7-carbaldehyde Not availableNot available
Infrared (IR) Spectroscopy

The characteristic C=O stretching frequency of the aldehyde group is a key feature in the IR spectra of these isomers.

IsomerC=O Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
2-carbaldehyde 1672 (s)2826 (w, C-H aldehyde), 1593, 1518, 1432 (aromatic)[1]
3-carbaldehyde ~1700Not available
4-carbaldehyde Not availableNot available
5-carbaldehyde Not availableNot available
7-carbaldehyde Not availableNot available
Mass Spectrometry (MS)

All isomers exhibit a molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of C₉H₆OS.

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-carbaldehyde 162 (100%)161 (99%), 134 (24%), 133 (32%), 89 (50%)[1]
3-carbaldehyde 163 ([M+H]⁺)Not available
4-carbaldehyde Not availableNot available
5-carbaldehyde Not availableNot available
7-carbaldehyde Not availableNot available

Biological Activity Profile

The benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives have shown a wide spectrum of activities including antimicrobial, anticancer, and cholinesterase inhibition. While direct comparative studies on the carbaldehyde isomers are limited, the existing literature on substituted benzothiophenes provides valuable insights into their potential therapeutic applications.

Antimicrobial Activity:

Anticancer Potential:

The anticancer properties of benzo[b]thiophene derivatives have been explored, with some compounds showing significant cytotoxic effects against various cancer cell lines.[6] For example, ruthenium (II) complexes of benzo[b]thiophene-functionalized thiosemicarbazones have shown high toxicity against ovarian cancer cells.[6] Another study focused on benzo[b]thiophene-3-carboxylic acid derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[7][8] These findings suggest that the benzo[b]thiophene carbaldehyde isomers could serve as valuable starting materials for the synthesis of novel anticancer agents.

Cholinesterase Inhibition:

Certain benzothiophene derivatives have been investigated as cholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's.[9][10] A study on benzo[b]thiophene-chalcone hybrids revealed that their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is influenced by the substitution pattern.[9] This highlights the potential of the carbaldehyde isomers as scaffolds for developing new cholinesterase inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the synthesis and spectroscopic characterization of Benzo[b]thiophene carbaldehyde isomers.

General Synthesis Protocol: Formylation of Benzo[b]thiophene

A common method for the synthesis of Benzo[b]thiophene carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of the aromatic ring.

Materials:

  • Benzo[b]thiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Benzo[b]thiophene in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ to the flask, followed by the dropwise addition of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Benzo[b]thiophene carbaldehyde isomer.

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Purified Isomer IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Guide Comparison Guide Structure->Guide G cluster_isomers Benzo[b]thiophene Carbaldehyde Isomers cluster_targets Potential Biological Targets cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects I2 2-carbaldehyde Enzymes Enzymes (e.g., Cholinesterases) I2->Enzymes I3 3-carbaldehyde Proteins Signaling Proteins (e.g., RhoA) I3->Proteins I7 7-carbaldehyde Receptors Receptors I7->Receptors I_other Other Isomers I_other->Enzymes I_other->Proteins Neuro Neurotransmission Enzymes->Neuro Inflammation Inflammatory Response Receptors->Inflammation Cancer Cancer Progression Proteins->Cancer Neuroprotection Neuroprotection Neuro->Neuroprotection Anticancer Anticancer Activity Cancer->Anticancer Antimicrobial Antimicrobial Activity Inflammation->Antimicrobial

References

A Comparative Analysis of the Biological Activities of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene, a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various benzothiophene derivatives, supported by experimental data from recent scientific literature.

Anticancer Activity

A significant number of benzothiophene derivatives have been investigated for their potential as anticancer agents. Notably, compounds targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway have shown remarkable potency. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and migration.

Several studies have focused on designing benzothiophene derivatives as STAT3 inhibitors. For instance, a series of aminobenzo[b]thiophene 1,1-dioxides demonstrated potent antitumor activity, with some compounds exhibiting IC50 values in the sub-micromolar range across various cancer cell lines[1]. Another study on 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives also identified potent STAT3 inhibitors that induced apoptosis in cancer cells[2][3]. Furthermore, benzothiophene acrylonitrile analogs have been shown to cause a significant reduction in the growth of a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range[4].

The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Aminobenzo[b]thiophene 1,1-dioxidesCompound 15Various cancer cell lines0.33 - 0.75[1]
2-Carbonylbenzo[b]thiophene 1,1-dioxidesCompound 6oMDA-MB-231~1.5[2][3]
Benzothiophene AcrylonitrilesAnalog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[5]
Benzothiophene AcrylonitrilesAnalog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[5]
Benzothiophene AcrylonitrilesAnalog 13Panel of 60 human cancer cell lines<0.01 - 0.1 (GI50)[4][5]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)IPBTHepG267.04 (EC50)[6]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)IPBTCaco-263.74 (EC50)[6]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)IPBTPanc-176.72 (EC50)[6]

Antimicrobial Activity

Benzothiophene derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Structure-activity relationship (SAR) studies have been conducted to optimize the antimicrobial potency of these compounds[7][8].

For example, a series of tetrahydrobenzothiophene derivatives showed good potency in inhibiting the growth of E. coli, P. aeruginosa, Salmonella, and S. aureus, with some compounds demonstrating MIC values in the low micromolar range[9]. Another study reported the synthesis of benzothiophene derivatives with significant antibacterial activity against S. aureus. The incorporation of different heterocyclic moieties, such as pyrimidines and pyrazoles, onto the benzothiophene scaffold has also been explored to enhance antimicrobial efficacy[10][11].

The table below presents the minimum inhibitory concentration (MIC) of selected benzothiophene derivatives against various microbial strains.

Derivative ClassCompoundMicrobial StrainMIC (µM)Reference
TetrahydrobenzothiopheneCompound 3bE. coli1.11[9]
TetrahydrobenzothiopheneCompound 3bP. aeruginosa1.00[9]
TetrahydrobenzothiopheneCompound 3bSalmonella0.54[9]
TetrahydrobenzothiopheneCompound 3bS. aureus1.11[9]
Benzo[b]thiophene CarboxamidesCompound 2b, 2c, 2eVarious Bacteria-[7][8]
Benzo[b]thiophene MethanonesCompound 3c, 3hVarious Bacteria-[7][8]

Anti-inflammatory Activity

Several benzothiophene derivatives have been evaluated for their in vivo anti-inflammatory properties, often using the carrageenan-induced paw edema model in rats. In this assay, the ability of a compound to reduce the swelling induced by carrageenan injection is measured over time.

One study described a series of 2-substituted benzothiophene analogs that exhibited more potent anti-inflammatory and analgesic properties than the standard nonsteroidal anti-inflammatory drug (NSAID) piroxicam[12]. Another investigation into hybrids of benzothiophene and diaryl pyrazoles also revealed good anti-inflammatory efficacy, with one compound showing inhibition nearly identical to that of diclofenac sodium[12].

The following table summarizes the in vivo anti-inflammatory activity of selected benzothiophene derivatives.

Derivative ClassCompoundAnimal ModelInhibition of Edema (%)Reference
2-Substituted BenzothiopheneCompound 11RatMore potent than piroxicam[12]
2-Substituted BenzothiopheneCompound 12RatMore potent than piroxicam[12]
2-Substituted BenzothiopheneCompound 13RatMore potent than piroxicam[12]
Benzothiophene-Diaryl Pyrazole HybridCompound 14Rat51.25[12]
4,5,6,7-TetrahydrobenzothiopheneCompound 15 (R=H)Rat61[12]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial twofold dilutions of the benzothiophene derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Groups: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the benzothiophene derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway in Cancer

The STAT3 signaling pathway plays a crucial role in tumor cell proliferation, survival, and invasion. Many anticancer benzothiophene derivatives exert their effect by inhibiting this pathway. The diagram below illustrates a simplified overview of the STAT3 signaling cascade.

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Benzothiophene Benzothiophene Derivatives Benzothiophene->pSTAT3 Inhibition

Caption: Simplified STAT3 signaling pathway and the inhibitory action of benzothiophene derivatives.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel benzothiophene derivatives.

Experimental_Workflow Synthesis Synthesis of Benzothiophene Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Biological Screening (Anticancer, Antimicrobial) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo In Vivo Studies (e.g., Anti-inflammatory) In_Vitro->In_Vivo Promising Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Tox Toxicity Studies In_Vivo->Tox Candidate Drug Candidate Tox->Candidate

Caption: General workflow for the development of bioactive benzothiophene derivatives.

References

Unlocking the Therapeutic Potential of the Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiophene scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this remarkable heterocyclic compound.

The benzothiophene core, a bicyclic system consisting of a benzene ring fused to a thiophene ring, has been the foundation for the development of numerous pharmacologically active molecules. Its unique electronic and structural features allow for diverse substitutions, leading to compounds with tailored activities against various diseases. This guide delves into the nuances of these structural modifications and their impact on biological efficacy.

Anticancer Activity of Benzothiophene Derivatives: A Comparative Analysis

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases to the disruption of cellular structures such as microtubules.

Targeting Tubulin Polymerization

A notable class of anticancer benzothiophenes are those that, similar to combretastatin, inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The following table summarizes the growth inhibitory effects of several benzothiophene acrylonitrile analogs.

Compound IDStructureCancer Cell LineGI50 (nM)
Analog 5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile85% of NCI-60 panel10.0 - 90.9[1]
Analog 6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile96% of NCI-60 panel21.1 - 98.9[1]
Analog 13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost of NCI-60 panel< 10.0[1]

Structure-Activity Relationship Insights:

  • The presence of a trimethoxyphenyl ring, as seen in Analogs 6 and 13, is a key feature for potent tubulin polymerization inhibition.

  • The stereochemistry of the acrylonitrile bridge is crucial, with the E-isomer (Analog 13) demonstrating significantly higher potency than the Z-isomers.

  • Modifications to the substitution pattern on the phenyl ring can modulate the cytotoxic activity.

Below is a diagram illustrating the mechanism of action of tubulin polymerization inhibitors.

cluster_0 Cellular Microtubule Dynamics cluster_1 Inhibition by Benzothiophene Analogs cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Inhibition of Polymerization Inhibition of Polymerization Microtubules->Inhibition of Polymerization Benzothiophene Analog Benzothiophene Analog Benzothiophene Analog->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

Multi-Kinase Inhibition

Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-kinase inhibitors, targeting several kinases involved in cancer progression. This multi-targeted approach can be advantageous in overcoming drug resistance.

Compound IDStructureTarget KinasesIC50 (nM)Cancer Cell LineIC50 (µM)
16b 5-hydroxybenzothiophene hydrazide scaffoldClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3[2][3]U87MG (Glioblastoma)7.2[3]

Structure-Activity Relationship Insights:

  • The 5-hydroxybenzothiophene core is a key pharmacophore for kinase binding.

  • The hydrazide moiety in compound 16b appears to be crucial for its potent multi-kinase inhibitory activity.

The following diagram illustrates a simplified signaling pathway involving PIM-1 kinase, a target of some anticancer compounds.

Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM-1 PIM-1 STAT->PIM-1 Transcription Substrate Proteins Substrate Proteins PIM-1->Substrate Proteins Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Substrate Proteins->Cell Survival & Proliferation Benzothiophene Inhibitor Benzothiophene Inhibitor Benzothiophene Inhibitor->PIM-1 Inhibition

Simplified PIM-1 kinase signaling pathway.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Seed cells in 96-well plate Seed cells in 96-well plate Treat with Benzothiophene derivative Treat with Benzothiophene derivative Seed cells in 96-well plate->Treat with Benzothiophene derivative Add MTT solution Add MTT solution Treat with Benzothiophene derivative->Add MTT solution Incubate Incubate Add MTT solution->Incubate Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate->Add solubilizing agent (e.g., DMSO) Measure absorbance Measure absorbance Add solubilizing agent (e.g., DMSO)->Measure absorbance

MTT assay workflow.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as radioactivity-based assays or luminescence-based assays (e.g., ADP-Glo™).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity of Benzothiophene Derivatives

The benzothiophene scaffold is also a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a range of bacteria, including drug-resistant strains.

Comparative Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of several tetrahydrobenzothiophene derivatives against various bacterial strains.

Compound IDR1R2E. coli (µM)P. aeruginosa (µM)Salmonella (µM)S. aureus (µM)
3a HH19.9245.3090.5899.92[4]
3b FH1.111.000.541.11[4]
3e FF>100>100>100>100[4]

Structure-Activity Relationship Insights:

  • The presence of a fluorine atom at the R1 position (compound 3b ) significantly enhances the antibacterial activity compared to the unsubstituted analog (3a ).

  • However, disubstitution with fluorine at both R1 and R2 positions (compound 3e ) leads to a loss of activity, suggesting that a specific substitution pattern is required for optimal efficacy.

The following table showcases the activity of fluorinated benzothiophene-indole hybrids against methicillin-resistant Staphylococcus aureus (MRSA).

Compound IDRMRSA (USA300) MIC (µg/mL)MRSA (JE2) MIC (µg/mL)
3a H12[5]
3b 5-OH88[5]

Structure-Activity Relationship Insights:

  • The unsubstituted indole derivative (3a ) demonstrates potent activity against MRSA strains.

  • The addition of a hydroxyl group at the 5-position of the indole ring (3b ) decreases the activity, indicating that this position is sensitive to substitution.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Prepare serial dilutions of benzothiophene derivative Prepare serial dilutions of benzothiophene derivative Inoculate with bacterial suspension Inoculate with bacterial suspension Prepare serial dilutions of benzothiophene derivative->Inoculate with bacterial suspension Incubate Incubate Inoculate with bacterial suspension->Incubate Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Incubate->Determine MIC (lowest concentration with no visible growth)

Broth microdilution workflow.

Detailed Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of the benzothiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The structure-activity relationship studies of the benzothiophene scaffold reveal a rich and complex landscape for drug discovery. Subtle modifications to the core structure can lead to profound changes in biological activity, highlighting the importance of rational design in the development of new therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers seeking to explore and exploit the full potential of this versatile heterocyclic system in the ongoing quest for more effective treatments for cancer and infectious diseases.

References

A Comparative Guide to the Synthetic Routes of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science. Its derivatives are integral to a range of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[1][2] The unique electronic properties conferred by the fused thiophene ring system also make these compounds valuable in the development of organic semiconductors.[1] The inherent biological significance and material applications of benzothiophenes have driven extensive research into efficient and versatile synthetic methodologies.[3][4][5]

This guide provides a comparative evaluation of various synthetic routes to substituted benzothiophenes, from classical cyclization reactions to modern transition-metal-catalyzed and green chemistry approaches. We will delve into the mechanistic underpinnings of each method, present objective experimental data to compare their performance, and provide detailed protocols for key transformations. Our aim is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the optimal synthetic strategy for their specific target molecules.

Chapter 1: Classical Intramolecular Cyclization Strategies

The earliest and most fundamental approaches to the benzothiophene core involve the construction of the thiophene ring onto a pre-existing benzene ring through intramolecular cyclization. These methods often rely on the formation of a key carbon-sulfur or carbon-carbon bond.

Cyclization of Arylthioacetic Acids

One of the most traditional methods involves the cyclization of an arylthioacetic acid. This process typically begins with the S-alkylation of a thiophenol with a haloacetic acid, followed by an acid-catalyzed intramolecular acylation and subsequent reduction/dehydration steps.

Mechanism & Rationale: The key step is an electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring. The choice of a strong acid catalyst like polyphosphoric acid (PPA) is crucial for promoting the formation of the acylium ion intermediate and facilitating the ring closure. Acetic anhydride is often used to form a mixed anhydride, which is a more reactive acylating agent.[6] The initial product is a 3-hydroxybenzo[b]thiophene, which can be used as is or dehydroxylated to yield the parent benzothiophene.[6]

Experimental Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene [6]

  • Step 1: Synthesis of Phenylthioacetic Acid: To a solution of thiophenol (1 eq.) and sodium hydroxide (1 eq.) in a mixture of alcohol and water, add chloroacetic acid (1 eq.).

  • Reflux the mixture for 2-3 hours. After cooling, acidify the solution with hydrochloric acid to precipitate the phenylthioacetic acid.

  • Filter, wash with cold water, and dry the solid product.

  • Step 2: Cyclization: Add the phenylthioacetic acid (1 eq.) to acetic anhydride (3-4 eq.) and heat the mixture to reflux for 1 hour.

  • Pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-hydroxybenzo[b]thiophene.

Workflow for Arylthioacetic Acid Cyclization

Thiophenol Thiophenol Arylthioacetic_Acid Arylthioacetic Acid Thiophenol->Arylthioacetic_Acid Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Arylthioacetic_Acid Base Base (e.g., NaOH) Base->Arylthioacetic_Acid S-Alkylation Cyclization Cyclization (Acetic Anhydride, Heat) Arylthioacetic_Acid->Cyclization Product 3-Hydroxybenzo[b]thiophene Cyclization->Product

Caption: General workflow for the synthesis of 3-hydroxybenzo[b]thiophene.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for creating substituted thiophenes, which can be adapted to produce benzothiophenes. The core reaction involves the condensation of α,β-acetylenic esters or ketones with thioglycolic acid derivatives in the presence of a base.[7][8]

Mechanism & Rationale: The reaction proceeds via a nucleophilic conjugate addition of the deprotonated thioglycolate to the alkyne.[8][9] This is followed by an intramolecular Claisen-type condensation to form the five-membered ring. The choice of base is critical; a relatively non-nucleophilic base like triethylamine or potassium carbonate is often used to deprotonate the thiol without competing in the addition step.[10] This method is particularly useful for preparing highly functionalized 3-hydroxythiophene-2-carboxylates.

Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate [7]

  • Combine ethyl 2-ethynylbenzoate (1 eq.), methyl thioglycolate (1.1 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like methanol or DMF.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.

Mechanism of the Fiesselmann Synthesis

start α,β-Acetylenic Ester + Thioglycolic Acid Ester step1 Base-catalyzed Conjugate Addition start->step1 intermediate1 Enolate Intermediate step1->intermediate1 step2 Intramolecular Claisen Condensation intermediate1->step2 intermediate2 Cyclized Thiolane step2->intermediate2 step3 Tautomerization intermediate2->step3 product 3-Hydroxythiophene Derivative step3->product

Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.

Chapter 2: Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and provide powerful tools for both the synthesis and functionalization of the benzothiophene core.

Friedel-Crafts Acylation for C3-Functionalization

For pre-formed benzothiophenes, Friedel-Crafts acylation is a primary method for introducing acyl groups, typically at the electron-rich C3 position.[11]

Mechanism & Rationale: The reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which coordinates to the acyl halide or anhydride to form a highly electrophilic acylium ion.[11] This electrophile is then attacked by the π-system of the benzothiophene ring. The reaction is typically performed in an inert solvent like dichloromethane or 1,2-dichloroethane. A significant drawback is the need for stoichiometric or even excess amounts of the Lewis acid, which can complicate purification and generate substantial waste.[12]

Experimental Protocol: Friedel-Crafts Acylation of Benzothiophene [13]

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add the acylating agent (e.g., trichloroacetyl chloride, 1.1 eq.) dropwise.

  • After stirring for 15 minutes, add a solution of benzothiophene (1 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Intramolecular Friedel-Crafts Cyclization

This strategy builds the thiophene ring by forming a C-C bond between a tethered side chain and the benzene ring. It is particularly useful for creating benzothiophenes fused to other ring systems.[14]

Rationale: Precursors are designed with an appropriate electrophilic center (often generated from a carboxylic acid or alcohol) and a tether that positions it for intramolecular attack on the thiophene ring, typically at the C3 position. Strong acids like trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA) are effective catalysts for this transformation.[14] This approach allows for the synthesis of complex, polycyclic benzothiophene derivatives.

Chapter 3: Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder conditions, improved functional group tolerance, and novel bond disconnections.[3][15]

Palladium-Catalyzed Annulation and C-H Functionalization

Palladium catalysis is arguably the most powerful tool for modern benzothiophene synthesis. Strategies include intramolecular C-S bond formation, C-H activation/functionalization, and various cross-coupling/annulation cascades.[16][17]

Mechanism & Rationale: A common approach involves the Pd-catalyzed reaction between an o-haloaryl compound and a sulfur-containing coupling partner, followed by cyclization. For instance, the reaction of a 2-iodothiophenol with a terminal alkyne via a Sonogashira-type coupling, followed by intramolecular hydrothiolation, provides a direct route to 2-substituted benzothiophenes.[16] C-H activation strategies are particularly elegant, as they avoid the need for pre-functionalized starting materials, making the process more atom-economical.[3]

Experimental Protocol: Pd-Catalyzed Synthesis from 2-Iodothiophenol and Phenylacetylene [16]

  • To a reaction vessel charged with 2-iodothiophenol (1 eq.), phenylacetylene (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%), add a suitable solvent (e.g., DMF or toluene) and a base (e.g., triethylamine or K₂CO₃).

  • De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 2-phenylbenzo[b]thiophene.

Palladium-Catalyzed Annulation Workflow

Starting_Materials o-Halo Thiophenol + Terminal Alkyne Reaction Sonogashira Coupling & Intramolecular Cyclization Starting_Materials->Reaction Catalyst_System Pd Catalyst Cu Co-catalyst Base Catalyst_System->Reaction Product 2-Substituted Benzo[b]thiophene Reaction->Product

Caption: General workflow for Palladium-catalyzed benzothiophene synthesis.

Chapter 4: Advanced & Green Synthetic Methodologies

Recent advancements focus on improving the efficiency, safety, and environmental impact of benzothiophene synthesis through innovative technologies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18] By directly and efficiently heating the solvent and reactants, microwave synthesis can dramatically reduce reaction times from hours to minutes and often improve yields by minimizing side product formation.[1][19]

Rationale & Application: This technique is particularly effective for reactions that require elevated temperatures, such as the condensation of 2-halobenzonitriles with methyl thioglycolate.[1] The rapid, uniform heating provided by microwaves can overcome activation barriers more efficiently than conventional heating, leading to cleaner and faster product formation.[18]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes [1]

  • In a microwave-safe reaction vial, combine the 2-halobenzonitrile (1 eq.), methyl thioglycolate (1.2 eq.), and triethylamine (2 eq.) in DMSO.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130 °C) for a short duration (e.g., 15-35 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography. This method provides access to 3-aminobenzo[b]thiophenes in yields ranging from 58-96%.[1]

Visible-Light Photocatalysis

Photocatalysis represents a green and sustainable approach, utilizing visible light as an energy source to drive chemical reactions under mild conditions.[20]

Mechanism & Rationale: A common strategy involves the reaction of o-methylthio-arenediazonium salts with alkynes.[20] A photocatalyst, such as Eosin Y, absorbs visible light and enters an excited state. It then engages in a single-electron transfer (SET) process with the diazonium salt to generate an aryl radical. This radical adds to the alkyne, and the subsequent intramolecular cyclization and rearomatization yield the substituted benzothiophene. This metal-free approach avoids the cost and toxicity associated with many transition-metal catalysts.[21]

Chapter 5: Comparative Analysis and Outlook

The choice of a synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, cost, and environmental impact.

Data Summary Table
Synthetic RouteKey ReagentsCatalyst/ConditionsTypical YieldsAdvantagesDisadvantages
Arylthioacetic Acid Cyclization Thiophenol, Chloroacetic AcidAcetic Anhydride, HeatModerateSimple, inexpensive starting materials.Limited substitution patterns, harsh conditions.
Fiesselmann Synthesis α,β-Acetylenic Esters, ThioglycolatesBase (e.g., K₂CO₃)Good-ExcellentHigh functional group tolerance, mild conditions.Requires specific acetylenic precursors.
Friedel-Crafts Acylation Benzothiophene, Acyl HalideLewis Acid (e.g., AlCl₃)Good-ExcellentDirect C3-functionalization, reliable.Stoichiometric Lewis acid, waste generation.
Pd-Catalyzed Annulation o-Halo Thiophenol, AlkynePd(0)/Pd(II), Cu(I), BaseGood-ExcellentHigh versatility, broad substrate scope.[3]Catalyst cost and potential metal contamination.
Microwave-Assisted Synthesis 2-Halobenzonitrile, ThioglycolateMicrowave, 130 °CGood-ExcellentDrastically reduced reaction times, high yields.[1]Requires specialized equipment.
Visible-Light Photocatalysis Diazonium Salt, AlkyneEosin Y, Visible LightGoodMetal-free, very mild conditions, sustainable.[20]Substrate scope can be limited.
Aryne-Mediated Synthesis o-Silylaryl Triflates, Alkynyl SulfidesCsFModerate-GoodOne-step, good functional group tolerance.[22][23]Aryne precursors can be complex to synthesize.
Conclusion and Future Perspectives

The synthesis of substituted benzothiophenes has evolved from classical, often harsh, cyclization methods to highly sophisticated and mild transition-metal-catalyzed and photocatalytic protocols. While classical methods like the Friedel-Crafts reaction remain valuable for specific transformations, modern approaches offer unparalleled efficiency, scope, and control.

The future of benzothiophene synthesis will likely focus on enhancing sustainability and efficiency. The development of more active and recyclable catalysts, the expansion of C-H activation strategies to minimize pre-functionalization, and the integration of these syntheses into continuous flow processes are promising avenues of research.[24][25] These innovations will continue to make the vital benzothiophene scaffold more accessible for discoveries in medicine and materials science.

References

Safety Operating Guide

Proper Disposal of Benzo[b]thiophene-7-carbaldehyde: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Benzo[b]thiophene-7-carbaldehyde. The following procedures are based on established best practices for handling substituted benzothiophene derivatives and are intended to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS for the 7-carbaldehyde isomer, the safety protocols for closely related isomers such as Benzo[b]thiophene-2-carboxaldehyde and Benzo[b]thiophene-3-carboxaldehyde should be followed as a precautionary measure.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is mandatory to minimize exposure and ensure safety.

Protection TypeRecommended EquipmentSpecifications & Use Case
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Inspect gloves for integrity before each use. Employ proper glove removal technique to prevent skin contact.
Respiratory Protection Generally not required in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.Use a respirator that is in compliance with OSHA 29 CFR 1910.134 or European Standard EN 149.
Footwear Closed-toe shoes.Provides protection against spills and falling objects.

Disposal Operational Plan

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed in compliance with all local, state, and federal environmental regulations, typically via high-temperature incineration. Do not dispose of this chemical with municipal waste or allow it to enter the environment.[1]

Experimental Protocol for Waste Collection and Disposal

The following protocol outlines the step-by-step procedure for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be made of a compatible material.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • Minor Spills: In a well-ventilated area, absorb the spill with an inert, non-flammable material such as vermiculite, sand, or earth.
  • Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.
  • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
  • Major Spills: Evacuate the area immediately. Alert your institution's EHS or emergency response team. Ensure the area is well-ventilated and prevent entry.

3. Container Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.

4. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.
  • The rinsate should be collected and disposed of as hazardous waste.
  • Decontaminated containers can then be disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path Assess_Hazards Assess Hazards (Consult SDS) Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Prepare_Waste_Container Prepare Labeled Hazardous Waste Container Don_PPE->Prepare_Waste_Container Collect_Waste Collect Chemical Waste Prepare_Waste_Container->Collect_Waste Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste Spill_Cleanup Clean Up Spills (Use Inert Absorbent) Spill_Cleanup->Collect_Waste Containment Arrange_Pickup Arrange for Pickup by Licensed Disposal Company Store_Waste->Arrange_Pickup Incineration High-Temperature Incineration Arrange_Pickup->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzo[b]thiophene-7-carbaldehyde

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety data of structurally similar compounds, including Benzo[b]thiophene-2-carboxaldehyde and Benzo[b]thiophene-3-carboxaldehyde. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological properties of this compound are not fully investigated, analogous compounds suggest it may cause serious eye irritation and potential skin irritation.[1][2][3] Inhalation of dust or fumes should be avoided.[1][4]

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Nitrile)Lab coatN95 or higher-rated respirator if dust is generated[5]
Dissolving in Solvent Safety goggles or face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a chemical fume hood
Handling Solutions Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required if handled in a well-ventilated area
Spill Cleanup (Solid) Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsN95 or higher-rated respirator
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot generally required

Operational Plans: From Preparation to Disposal

Proper procedure is as critical as the correct PPE. The following workflows and protocols are designed to guide the user through the safe handling of this compound.

Workflow for Safe Handling

Figure 1. Operational Workflow for Handling this compound prep Preparation - Assemble equipment - Don appropriate PPE weigh Weighing - Use analytical balance - Avoid dust creation prep->weigh Proceed to dissolve Dissolving - Work in a fume hood - Add solid to solvent weigh->dissolve Transfer solid procedure Experimental Procedure - Handle solutions with care - Maintain ventilation dissolve->procedure Use solution post Post-Procedure - Label all containers - Clean work area procedure->post After completion doff Doffing PPE - Follow correct sequence - Dispose of contaminated PPE post->doff Final step

Caption: Figure 1. Operational Workflow for Handling this compound.

Experimental Protocol: Solution Preparation
  • Preparation : Ensure a chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment: an analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent.

  • Donning PPE : Put on the appropriate PPE as specified in the table above for "Weighing and Aliquoting (Solid)" and "Dissolving in Solvent."

  • Weighing : Place a clean weigh paper or boat on the analytical balance and tare it. Carefully transfer the desired amount of this compound powder using a clean spatula, avoiding the creation of dust.[1] Record the exact weight.

  • Dissolving : In the fume hood, place the beaker containing the appropriate volume of solvent on a stir plate. Add the stir bar to the beaker. Slowly add the weighed solid to the solvent while stirring.

  • Completion : Turn on the stir plate to facilitate dissolution. Cover the beaker with a watch glass or paraffin film to prevent solvent evaporation and potential splashing.

  • Post-Procedure : Once the solid is fully dissolved, clearly label the container with the chemical name, concentration, date, and your initials. Clean all equipment and the work area thoroughly.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[4] All waste containing this compound must be treated as hazardous waste.

Workflow for Waste Disposal

Caption: Figure 2. Workflow for the Disposal of Chemical Waste.

Disposal Protocol
  • Waste Segregation :

    • Solid Waste : Contaminated items such as gloves, weigh paper, and paper towels should be collected in a designated, clearly labeled solid waste container.[1]

    • Liquid Waste : Unused solutions and solvent rinses containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not pour this waste down the drain.[6]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume of the waste.

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] Follow all local, state, and national regulations for proper disposal.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.